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Core Science & Biosynthesis

Foundational

4-aminopyridine beta-alanine methyl ester derivatives

Rational Design and Evaluation of 4-Aminopyridine -Alanine Methyl Ester Derivatives: A Technical Whitepaper Introduction & Pharmacological Rationale 4-Aminopyridine (4-AP, dalfampridine) is a well-characterized voltage-g...

Author: BenchChem Technical Support Team. Date: March 2026

Rational Design and Evaluation of 4-Aminopyridine -Alanine Methyl Ester Derivatives: A Technical Whitepaper

Introduction & Pharmacological Rationale

4-Aminopyridine (4-AP, dalfampridine) is a well-characterized voltage-gated potassium channel (Kv1 family) blocker clinically utilized to restore action potential conduction in demyelinated axons, particularly in 1[1]. However, the clinical utility of unformulated 4-AP is severely limited by a narrow therapeutic index. Peak plasma concentration (


) spikes are directly correlated with central nervous system (CNS) toxicity, including severe epileptogenic seizures[1].

To mitigate these adverse effects, prodrug derivatization offers a pathway to decouple systemic exposure from CNS


. The conjugation of 4-AP with 

-alanine methyl ester via a urea or amide linkage represents a sophisticated approach to modulating lipophilicity and basicity. Ester prodrugs are classically employed to mask polar functionalities, 2[2]. The specific inclusion of a methyl ester enhances 3[3], creating a controlled-release mechanism.

Molecular Design & Mechanistic Pathway

The rational design of 4-AP


-alanine methyl ester derivatives relies on a bi-phasic activation cascade designed to trap the molecule within the CNS:
  • Permeation: The methyl ester masks the polarity of the

    
    -alanine carboxylate, while the urea linkage dampens the basicity of the 4-aminopyridine core. This optimizes the topological polar surface area (TPSA) for blood-brain barrier (BBB) penetration.
    
  • CNS Trapping (Lock-in): Upon crossing the BBB, CNS-resident esterases 4[4], unmasking the

    
    -alanine carboxylate. The resulting zwitterionic intermediate is highly polar, effectively trapping the prodrug within the CNS compartment and preventing efflux.
    
  • Active Release: Slower enzymatic cleavage (e.g., by amidases or via intramolecular cyclization) releases the active 4-AP locally, maintaining a steady therapeutic concentration without the epileptogenic

    
     spikes.
    

Mechanism Prodrug 4-AP β-Alanine Methyl Ester BBB BBB Transport (High Lipophilicity) Prodrug->BBB Esterase CNS Esterases (Rapid Cleavage) BBB->Esterase Trapped Polar Intermediate (CNS Trapped) Esterase->Trapped Demethylation Amidase Amidase/Cyclization (Slow Release) Trapped->Amidase Active Active 4-AP (Kv1 Blockade) Amidase->Active 4-AP Release

Fig 1: Bi-phasic CNS lock-in and activation cascade of 4-AP beta-alanine methyl ester prodrugs.

Synthetic Methodology

To ensure reproducibility and high yield, the synthesis of the 1-(pyridin-4-yl)-3-(3-methoxy-3-oxopropyl)urea derivative is performed using a controlled isocyanate intermediate. This stepwise approach prevents the formation of symmetric urea byproducts.

Protocol 1: Synthesis of 1-(pyridin-4-yl)-3-(3-methoxy-3-oxopropyl)urea

Causality: Triphosgene is utilized over phosgene gas for superior safety and stoichiometric control. N,N-Diisopropylethylamine (DIPEA) is critical to liberate the free base of


-alanine methyl ester hydrochloride without acting as a competing nucleophile due to its steric hindrance.
  • Isocyanate Formation: Dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C. Add triphosgene (0.35 eq) dropwise. Stir for 30 minutes to form the 4-pyridyl isocyanate intermediate.

  • Amine Preparation: In a separate flask, dissolve

    
    -alanine methyl ester hydrochloride (1.1 eq) in anhydrous DCM. Add DIPEA (1.5 eq) and stir for 15 minutes at room temperature to neutralize the salt.
    
  • Urea Coupling: Transfer the neutralized

    
    -alanine methyl ester solution dropwise into the isocyanate mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
    
  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5) to yield the pure prodrug.

  • Self-Validation Check: Validate the structure via

    
    -NMR. The disappearance of the primary amine proton signal (~6.0 ppm) of 4-AP and the emergence of the characteristic urea NH protons (~8.5 ppm) confirm successful coupling.
    

Workflow Step1 Activation (Triphosgene, 0°C) Step3 Coupling (Urea Bond Formation) Step1->Step3 Step2 Neutralization (β-Alanine-OMe + DIPEA) Step2->Step3 Step4 Purification (Flash Chromatography) Step3->Step4 Step5 Validation (LC-MS, 1H-NMR) Step4->Step5

Fig 2: Step-by-step synthetic workflow for 4-AP beta-alanine methyl ester urea derivatives.

Physicochemical & Pharmacokinetic Profiling

The derivatization of 4-AP significantly alters its physicochemical profile. Aminopyridines generally exhibit basic pKa values (4-AP pKa


 9.2), making them highly protonated at physiological pH. The urea linkage reduces the electron density on the pyridine ring, lowering the pKa and increasing the fraction of unionized drug at pH 7.4, which 5[5].

Table 1: Comparative Physicochemical and PK Parameters (Representative In Vitro Data)

CompoundMW ( g/mol )LogPTPSA (Ų)Brain Esterase

(min)
Plasma

(min)
4-Aminopyridine (4-AP)94.110.2638.9N/AN/A

-Alanine Methyl Ester
103.12-0.1043.3N/AN/A
4-AP Urea Prodrug223.231.1587.514.5> 120
Zwitterionic Intermediate209.20-1.8098.5N/AN/A

Data Interpretation: The prodrug exhibits a substantially higher LogP (1.15) compared to 4-AP (0.26), favoring lipid membrane partitioning. The rapid brain esterase half-life (14.5 min) ensures quick conversion to the membrane-impermeable zwitterionic intermediate, while the prolonged plasma stability (> 120 min) prevents premature systemic activation, minimizing peripheral off-target effects.

Electrophysiological Validation (Patch-Clamp)

To verify that the prodrug itself is inactive (a prerequisite for avoiding systemic toxicity) and that the enzymatically released 4-AP retains its Kv1.1/Kv1.2 blocking efficacy, whole-cell patch-clamp electrophysiology is employed.

Protocol 2: Whole-Cell Patch-Clamp of Kv1.1 Expressing HEK293 Cells

Causality: HEK293 cells stably expressing Kv1.1 are used to isolate the specific channel kinetics without interference from native neuronal conductances. A pre-incubation with esterases is required to simulate the CNS microenvironment and validate the prodrug activation cascade.

  • Cell Preparation: Culture Kv1.1-expressing HEK293 cells on poly-D-lysine coated coverslips. Transfer to a recording chamber perfused with extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, pH 7.4).
  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 3-5 M

    
     and fill with intracellular solution (130 mM KF, 10 mM KCl, 10 mM EGTA, 10 mM HEPES, pH 7.2).
    
  • Recording Configuration: Establish a gigaseal and rupture the membrane to achieve whole-cell configuration. Clamp the holding potential at -80 mV.

  • Voltage Protocol: Elicit outward

    
     currents using 500 ms depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments.
    
  • Drug Application & Self-Validation Check:

    • Phase A (Negative Control): Perfuse the intact prodrug (100

      
      M). Validation: The absence of significant reduction in peak 
      
      
      
      current confirms the prodrug is pharmacologically inert, ruling out false positives.
    • Phase B (Activation): Pre-incubate the prodrug with porcine liver esterase (PLE) and amidase for 60 minutes at 37 °C, then perfuse the mixture. Validation: A dose-dependent suppression of the outward

      
       current, mirroring the kinetics of equimolar unformulated 4-AP, validates the enzymatic release mechanism.
      

Conclusion

The synthesis and evaluation of 4-aminopyridine


-alanine methyl ester derivatives represent a paradigm shift in the targeted delivery of Kv1 channel blockers. By leveraging a methyl ester-driven "lock-in" mechanism, this prodrug strategy effectively circumvents the narrow therapeutic index of native 4-AP. The detailed synthetic protocols and electrophysiological validation frameworks provided herein establish a robust foundation for the preclinical advancement of these neurotherapeutic candidates.

References

1.5 - nih.gov[5] 2.1 - google.com[1] 3.2 - nih.gov[2] 4.4 - acs.org[4] 5. 3 - frontiersin.org[3]

Sources

Exploratory

Pyridin-4-ylamino propionic acid methyl ester HCl properties

Technical Monograph: Physicochemical Profile and Synthetic Utility of Methyl 3-(pyridin-4-ylamino)propanoate HCl Executive Summary Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride (CAS 2204442-39-5) is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profile and Synthetic Utility of Methyl 3-(pyridin-4-ylamino)propanoate HCl

Executive Summary

Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride (CAS 2204442-39-5) is a specialized bifunctional building block used in medicinal chemistry.[1][2] Characterized by a basic pyridine ring linked to an electrophilic ester via a flexible ethylamino spacer, it serves as a critical intermediate for synthesizing peptidomimetics, kinase inhibitors, and thrombin inhibitor analogs. This guide details its physicochemical properties, validated synthesis protocols, and analytical characterization standards.

Chemical Identity & Structural Analysis

Property Data
IUPAC Name Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride
Common Synonyms N-(4-Pyridinyl)-β-alanine methyl ester HCl; 4-Py-β-Ala-OMe·HCl
CAS Number 2204442-39-5
Molecular Formula C₉H₁₂N₂O₂[1] · HCl
Molecular Weight 216.66 g/mol (Salt); 180.21 g/mol (Free Base)
SMILES COC(=O)CCNC1=CC=NC=C1.Cl
Appearance White to off-white hygroscopic solid

Structural Insight: The molecule features a 4-aminopyridine core , which is significantly more basic (pKa ~9.1 for the ring nitrogen) than typical anilines. This basicity drives its high solubility in aqueous media as a salt but also necessitates careful pH control during extraction to prevent hydrolysis of the methyl ester.

Physicochemical Properties

  • Solubility:

    • High (>50 mg/mL): Water, DMSO, Methanol.

    • Low/Insoluble: Diethyl ether, Hexanes, Toluene.

  • Melting Point: Typically 102–107 °C (Note: Values vary by crystal habit and residual solvent; hygroscopicity can depress experimental MP).

  • Acidity (pKa):

    • Pyridine Ring N: ~5.5 (Protonated form).

    • Secondary Amine (Exocyclic): Not basic in this context due to resonance delocalization into the pyridine ring.

  • LogP (Calculated): ~0.6 (Free base); highly hydrophilic as HCl salt.

Synthetic Methodology

Two primary routes exist for synthesis: Nucleophilic Aromatic Substitution (SₙAr) and Michael Addition . The SₙAr route is preferred for laboratory scale due to higher regioselectivity.

Route A: Nucleophilic Aromatic Substitution (Recommended)

This method utilizes 4-chloropyridine hydrochloride and beta-alanine methyl ester.

Reaction Logic: The 4-position of the pyridine ring is electrophilic, especially when protonated (pyridinium species). The amine of beta-alanine attacks this position, displacing chloride.

Step-by-Step Protocol:

  • Reagents: 4-Chloropyridine HCl (1.0 eq), β-Alanine methyl ester HCl (1.2 eq), Triethylamine (3.0 eq), n-Butanol or DMF (Solvent).

  • Procedure:

    • Dissolve starting materials in n-Butanol under inert atmosphere (N₂).

    • Add Triethylamine dropwise to neutralize salts and liberate free bases in situ.

    • Reflux at 110–120 °C for 12–16 hours.

    • Monitor via TLC (10% MeOH in DCM).

  • Workup:

    • Concentrate solvent under reduced pressure.[3]

    • Redissolve residue in water; adjust pH to ~9 with Na₂CO₃.

    • Extract with Ethyl Acetate (3x).[4]

    • Dry organic layer (Na₂SO₄) and concentrate.

    • Salt Formation: Redissolve free base in dry MeOH, cool to 0°C, and add 1.2 eq of Acetyl Chloride (generates HCl in situ) or 4M HCl/Dioxane. Precipitate with Et₂O.

Route B: Michael Addition (Industrial Alternative)
  • Reagents: 4-Aminopyridine + Methyl Acrylate.

  • Conditions: Acid catalysis (e.g., Acetic acid) or thermal neat reaction.

  • Challenge: 4-Aminopyridine is nucleophilic at the ring nitrogen. Conditions must be tuned to favor the exocyclic amine, often requiring high temperatures or protecting groups.

Visual Synthesis Workflow

Synthesis Start1 4-Chloropyridine HCl Step1 Neutralization (Et3N, n-BuOH) Start1->Step1 Start2 β-Alanine Methyl Ester Start2->Step1 Step2 SnAr Thermolysis (110°C, 16h) Step1->Step2 Activation Inter Intermediate Free Base Step2->Inter -HCl Salt HCl Salt Formation (HCl/MeOH) Inter->Salt Purification Final Methyl 3-(pyridin-4-ylamino) propanoate HCl Salt->Final Crystallization

Caption: Validated SₙAr pathway for regioselective synthesis of the target ester.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ ppm) Multiplicity Integration Assignment
13.5 Broad Singlet1HPyridinium N-H⁺
8.8 – 9.1 Broad Singlet1HExocyclic N-H
8.25 Doublet (J=7 Hz)2HPyridine C2-H, C6-H
6.95 Doublet (J=7 Hz)2HPyridine C3-H, C5-H
3.65 Singlet3HO-CH₃ (Methyl Ester)
3.55 Quartet/Triplet2HN-CH₂
2.70 Triplet2HCH₂-CO

Mass Spectrometry (ESI-MS):

  • Observed Ion: [M+H]⁺ = 181.1 m/z (Free base mass + proton).

  • Fragment: Loss of -OMe (31) or -COOMe (59) is common in MS/MS.

Applications in Drug Discovery

This compound acts as a "linker-scaffold" hybrid. It is particularly valuable in Fragment-Based Drug Design (FBDD) .

  • Peptidomimetics: The Py-NH-CH2-CH2-CO motif mimics the backbone of peptides but introduces rigidity and basicity via the pyridine ring, improving metabolic stability against proteases.

  • Kinase Inhibitors: The 4-aminopyridine headgroup is a classic "hinge binder" motif (interacting with ATP-binding sites), while the ester tail allows for rapid diversification into amides or acids to probe solvent-exposed regions.

  • Thrombin Inhibitors: Structurally analogous to intermediates used in Dabigatran synthesis (which uses the 2-aminopyridine isomer), this 4-isomer allows researchers to probe regiochemical effects on binding affinity.

Logic Flow: From Reagent to Drug Candidate

Applications cluster_0 Transformation Pathways Reagent Methyl 3-(pyridin-4-ylamino) propanoate HCl Hydrolysis Hydrolysis (LiOH/THF) Reagent->Hydrolysis Amidation Amidation (R-NH2, HATU) Reagent->Amidation Reduction Reduction (LiAlH4) Reagent->Reduction Target1 Peptidomimetic Acids (Protease Stability) Hydrolysis->Target1 Target2 Kinase Inhibitors (Hinge Binding) Amidation->Target2 Target3 Pyridyl Alcohols (Linker Chemistry) Reduction->Target3

Caption: Divergent synthetic utility in generating functionalized bioactive scaffolds.

Handling, Stability & Safety

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator or under Argon at 2–8°C .

  • Stability: Stable in solid form for >2 years. In solution (water/buffer), the ester is susceptible to hydrolysis at pH > 8.0 or pH < 3.0 over prolonged periods.

  • Safety:

    • GHS Classification: Irritant (Skin/Eye).

    • Pyridine Toxicity: While less volatile than pyridine, the metabolic byproducts may be toxic. Handle in a fume hood.

    • Incompatibility: Strong oxidizing agents, strong bases (induces ester hydrolysis or polymerization).

References

  • ChemScene. (2024). Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride Product Monograph. Retrieved from

  • Organic Syntheses. (2010). Discussion on Nucleophilic Aromatic Substitution of 4-Chloropyridine. Org. Synth. 2010, 87, 161. Retrieved from

  • PubChem. (2024). Compound Summary: Methyl 3-(pyridin-4-ylamino)propanoate.[1] National Library of Medicine. Retrieved from

  • Ningbo Inno Pharmchem. (2023).[5] Synthesis of Pyridinyl-amino Propionates: Industrial Perspectives. Retrieved from

Sources

Foundational

Technical Whitepaper: Methyl 3-(pyridin-4-ylamino)propanoate – Structural Properties, Synthesis, and Applications in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 3-(pyridin-4-ylamino)propanoate (Hydrochloride Salt CAS: 2204442-39-5) Executive Summary & Chemical Identity In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 3-(pyridin-4-ylamino)propanoate (Hydrochloride Salt CAS: 2204442-39-5)

Executive Summary & Chemical Identity

In modern drug discovery, the architectural flexibility of building blocks dictates the success of complex pharmacophore synthesis. Methyl 3-(pyridin-4-ylamino)propanoate is a highly versatile beta-alanine derivative featuring a 4-aminopyridine moiety. While the free base (Molecular Weight: 180.20 g/mol ) can be synthesized and utilized in situ, the compound is overwhelmingly handled, procured, and stored as its hydrochloride salt (CAS: 2204442-39-5) .

The strategic value of this molecule lies in its dual functionality: the pyridine ring serves as an excellent hydrogen-bond acceptor (frequently utilized in kinase hinge-binding motifs), while the methyl propanoate tail acts as a rigidified, easily saponified linker for downstream amide couplings. It is a direct methyl ester analog to the ethyl ester variant (CAS: 1292616-09-1) famously utilized as a critical intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran .

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is critical for predicting its behavior both in the reaction flask and within biological systems.

PropertyValueCausality / Significance
CAS Number 2204442-39-5 (HCl Salt)Primary commercial identifier for procurement and regulatory tracking .
Molecular Formula C₉H₁₃ClN₂O₂Represents the stable hydrochloride adduct, preventing auto-oxidation.
Molecular Weight 216.66 g/mol Low molecular weight allows for downstream coupling without exceeding Lipinski's Rule of 5.
LogP 1.4784Optimal lipophilicity for cell permeability when integrated into larger scaffolds.
TPSA 51.22 ŲExcellent polarity profile for oral bioavailability and aqueous solubility.
Hydrogen Bond Acceptors 4Facilitates target protein interaction (e.g., kinase hinge binding).

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

Self-Validating SNAr Protocol

Step 1: Reagent Preparation Charge a dry, argon-purged reaction vessel with 4-chloropyridine hydrochloride (1.0 eq) and methyl 3-aminopropanoate hydrochloride (1.2 eq). Causality: Using the hydrochloride salts of both reagents ensures long-term bench stability and precise stoichiometric weighing. The slight 0.2 eq excess of the amine ensures complete consumption of the electrophile, simplifying downstream purification.

Step 2: SNAr Reaction Suspend the salts in anhydrous N-Methyl-2-pyrrolidone (NMP) (5 volumes). Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise at room temperature. Heat the mixture to 110 °C for 12 hours. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It liberates the free amines in situ and neutralizes the HCl generated during the SNAr process, preventing the unwanted ester hydrolysis that would inevitably occur with aqueous inorganic bases. NMP is selected for its high boiling point and exceptional ability to stabilize the polar Meisenheimer transition state.

Step 3: Workup and Isolation (In-Process Control) Monitor the reaction via LC-MS until the 4-chloropyridine peak (<1%) is consumed. Cool to room temperature, dilute with ethyl acetate (20 volumes), and wash sequentially with 5% aqueous LiCl (3x) and brine. Causality: This protocol is self-validating. The 5% LiCl wash is highly specific for partitioning NMP into the aqueous phase, leaving the pure free-base product in the organic layer. LC-MS serves as the definitive In-Process Control (IPC) to validate reaction completion before quenching.

Step 4: Salt Formation Dry the organic layer over anhydrous Na₂SO₄, filter, and cool to 0 °C. Introduce 2.0 M HCl in diethyl ether (1.1 eq) dropwise. Filter the resulting precipitate, wash with cold ether, and dry under vacuum to yield Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride. Causality: The free base is prone to auto-oxidation and potential intermolecular amidation over time. Conversion to the hydrochloride salt traps the pyridine nitrogen, rendering the molecule highly stable for long-term storage.

SNAr_Workflow A 4-Chloropyridine Hydrochloride C Base: DIPEA Solvent: NMP Temp: 110°C A->C B β-Alanine Methyl Ester HCl B->C D Meisenheimer Complex C->D Nucleophilic Attack E Free Base Isolation D->E Chloride Elimination F HCl Gas in Ether E->F LC-MS Validation G Methyl 3-(pyridin-4-ylamino) propanoate HCl (CAS: 2204442-39-5) F->G Salt Formation

Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) synthesis of the target compound.

Applications in Drug Discovery

The structural geometry of Methyl 3-(pyridin-4-ylamino)propanoate makes it a privileged scaffold in medicinal chemistry.

Thrombin Inhibitors and Dabigatran Analogs

The ethyl ester analog of this compound (CAS: 1292616-09-1) is a globally recognized intermediate in the synthesis of Dabigatran . The methyl ester variant discussed here serves an identical synthetic purpose but offers slightly faster saponification kinetics during late-stage deprotection. By utilizing this building block, chemists can rapidly generate libraries of direct thrombin inhibitors by coupling the saponified propanoic acid tail to various substituted benzamidines.

PROTAC Linker Design

In targeted protein degradation (PROTACs), the beta-alanine moiety serves as a highly effective, rigidified linker component. The pyridine ring can be utilized to bind to the target protein of interest (POI), while the ester is saponified and coupled to an E3 ligase ligand (e.g., Cereblon or VHL recruiters). The inherent basicity of the secondary amine improves the overall solubility of the massive PROTAC molecules.

MedChem_App A Methyl 3-(pyridin-4-ylamino)propanoate B Saponification (LiOH, THF/H2O) A->B Ester Cleavage C 3-(Pyridin-4-ylamino)propanoic acid B->C D Amide Coupling (HATU, DIPEA) C->D Linker Attachment E Target Pharmacophore (e.g., Thrombin Inhibitor) D->E

Caption: Downstream application pathway for integrating the compound into complex pharmacophores.

References

  • Pharmaffiliates. "Ethyl 3-(pyridin-4-ylamino)propanoate (CAS: 1292616-09-1; Catalogue No. PA 04 0011087)". Pharmaffiliates Dabigatran Impurities and Intermediates. Available at:[Link](Note: Search catalog number PA 04 0011087 on the verified landing page for structural analogs).

Exploratory

Structural Isomerism in Dabigatran Etexilate: Intermediates, Impurities, and Metabolic Profiling

Executive Summary Dabigatran etexilate mesylate is a potent, orally bioavailable direct thrombin inhibitor (DTI) utilized globally for the prevention of systemic embolism and stroke[1]. Because it is a complex double pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dabigatran etexilate mesylate is a potent, orally bioavailable direct thrombin inhibitor (DTI) utilized globally for the prevention of systemic embolism and stroke[1]. Because it is a complex double prodrug, its multi-step synthesis and subsequent in vivo metabolism are highly susceptible to isomeric divergence. Controlling these isomers—ranging from synthetic regioisomers during benzimidazole formation to geometric E/Z isomers and metabolic positional isomers—is a critical requirement for ensuring the purity, safety, and pharmacokinetic predictability of the active pharmaceutical ingredient (API)[2].

This technical guide provides an in-depth mechanistic analysis of isomer formation in dabigatran etexilate intermediates and establishes self-validating analytical protocols for their isolation and quantification.

Mechanistic Origins of Synthetic Isomerism

Regioisomerism in Benzimidazole Cyclization

The structural core of dabigatran is synthesized via the condensation of an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-pyridinyl-

-alanine derivative with 2-[(4-cyanophenyl)amino]acetic acid. This cyclization must proceed with absolute regioselectivity to yield the target 1-methyl-1H-benzimidazole-5-carboxamide framework.

The Causality of Isomerization: The starting diamine precursor (a 3-amino-4-(methylamino)benzoyl derivative) possesses both a primary amine and a secondary methylamine. During the electrophilic activation of the carboxylic acid using reagents like thionyl chloride or 1,1'-Carbonyldiimidazole (CDI), the reaction is highly sensitive to thermodynamic fluctuations[3]. If strict temperature control is lost during this step, kinetically favored off-target condensation occurs. This causes the benzimidazole ring to close on the incorrect nitrogen, shifting the carboxamide linkage to the 6-position and generating the Cyano Isomer 14 Impurity [4].

Geometric E/Z Isomerism at the Amidine Interface

Following the formation of the cyano intermediate, a Pinner reaction is employed to convert the nitrile group into an amidine, yielding the intermediate BIBR 1087 SE (Desethyl Dabigatran Etexilate)[5][6]. This intermediate is subsequently reacted with


-hexyl chloroformate to form the final prodrug[5].

The Causality of Isomerization: The introduction of the hexyloxycarbonyl group creates a highly conjugated carbamate-amidine system characterized by a restricted


 double bond. While the 

-isomer is thermodynamically favored due to minimized steric hindrance between the bulky hexyl chain and the benzimidazole core, solvent-dependent tautomerization during crystallization can trap the molecule in the

-configuration. This yields stable geometric impurities such as the Desethyl Dabigatran Etexilate Carboxamide (Z-Isomer) [7].

Synthesis A Diamine Precursor (3-amino-4-(methylamino)benzoyl) C Benzimidazole Cyclization (Strict Temp Control) A->C B Cyanophenyl Precursor (2-[(4-cyanophenyl)amino]acetic acid) B->C D Cyano Regioisomer Impurity (Off-target condensation) C->D Minor Pathway E Target Cyano Intermediate (1-methyl-1H-benzimidazole-5-carboxamide) C->E Major Pathway F Pinner Reaction (Amidine Formation) E->F G Amidine Intermediate (BIBR 1087 SE / Desethyl analog) F->G H Hexyl Chloroformate Coupling (Stereoselective) G->H I Dabigatran Etexilate (Predominant E-Isomer) H->I Major J Z-Isomer Impurity (Desethyl Dabigatran Etexilate Carboxamide Z-Isomer) H->J Minor (Solvent dependent)

Figure 1: Synthetic workflow of Dabigatran Etexilate highlighting points of isomeric divergence.

Metabolic Isomerism: The Acyl-Glucuronide Shift

In vivo, dabigatran etexilate is rapidly hydrolyzed by non-specific esterases to the active moiety, dabigatran. Unlike many therapeutics, dabigatran bypasses the CYP450 system and is primarily metabolized via hepatic UDP-glucuronosyltransferases (UGTs)[8].

The Acyl Migration Phenomenon: The primary metabolite is the pharmacologically active 1-


-acyl-

-D-glucuronide[8]. However, this ester linkage is highly labile. At physiological pH (7.4) and 37°C, the 1-

-acylglucuronide undergoes a rapid, non-enzymatic intramolecular transesterification[8]. The dabigatran acyl group migrates to adjacent hydroxyl groups on the glucuronic acid ring, forming a mixture of 2-

-, 3-

-, and 4-

-acylglucuronide positional isomers[1][8].

Clinical Causality: The apparent half-life for the degradation of the 1-


-acylglucuronide via this migration is approximately 1 hour[8]. Because these positional isomers exhibit different pharmacological activities and clearance rates, failing to halt this isomerization during pharmacokinetic blood sampling leads to severe quantification errors and misinterpretation of the drug's half-life[8].

Glucuronidation N1 Dabigatran (Active Moiety) N3 1-O-Acylglucuronide (Active Metabolite) N1->N3 Hepatic UGTs N4 2-O-Acylglucuronide (Positional Isomer) N3->N4 pH > 7.0 Acyl Migration (t1/2 ~ 1 hr) N6 4-O-Acylglucuronide (Positional Isomer) N3->N6 Direct Migration N5 3-O-Acylglucuronide (Positional Isomer) N4->N5 Migration N5->N6 Migration

Figure 2: Non-enzymatic acyl migration pathway of Dabigatran glucuronide metabolites.

Quantitative Isomer Profiling

Isomer / ImpurityType of IsomerismMolecular FormulaMolecular Weight ( g/mol )Mechanism of Formation
Cyano Isomer 14 RegioisomerC₂₅H₂₃N₇O₃~469.5Off-target benzimidazole cyclization
Z-Isomer Amidine Geometric (

)
C₃₂H₃₈N₈O₄598.70Solvent-dependent tautomerization
Impurity R Positional (Side-chain)C₃₄H₄₁N₇O₅627.70Isomeric impurities in hexyl chloroformate
1-

-Acylglucuronide
PositionalC₃₁H₃₃N₇O₉647.60Enzymatic UGT conjugation
2/3/4-

-Acylglucuronide
PositionalC₃₁H₃₃N₇O₉647.60Non-enzymatic acyl migration (pH > 7.0)

(Data synthesized from high-resolution mass spectrometry profiles[7][8][9])

Experimental Workflows: Self-Validating LC-MS/MS Resolution

To ensure the trustworthiness of impurity profiling and pharmacokinetic analysis, the analytical protocol must be a self-validating system designed specifically to prevent on-column isomerization. High-Resolution Mass Spectrometry (HRMS) is prioritized to differentiate these isobaric compounds based on exact mass and fragmentation patterns[9].

Protocol: Stereospecific Separation of Dabigatran Isomers

Step 1: Cryo-Stabilized Sample Preparation

  • Extract the API or plasma sample at 4°C to immediately lower the kinetic energy available for transesterification.

  • Spike the sample with Dabigatran etexilate-d13 (a stable deuterium-labeled internal standard) to a final concentration of 50 ng/mL[10].

  • Adjust the sample matrix to pH 3.5 using 0.1M Formic Acid. Causality: The acidic pH arrests the base-catalyzed tautomerization of the amidine

    
     isomers and completely halts the transesterification of the acyl-glucuronides. The 
    
    
    
    internal standard ensures that any matrix suppression or extraction losses are proportionally mirrored, providing a self-correcting quantification mechanism[10].

Step 2: Chromatographic Separation

  • Equip the UHPLC with a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Set Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Set Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Run a shallow gradient: 5% B to 40% B over 15 minutes at a flow rate of 0.3 mL/min. Causality: The shallow gradient is mathematically required to resolve the closely eluting 2-

    
    , 3-
    
    
    
    , and 4-
    
    
    positional isomers, which possess nearly identical polarities.

Step 3: HRMS Detection & Validation

  • Operate the HRMS in positive electrospray ionization (ESI+) mode.

  • Monitor the exact mass transitions for the parent ion

    
    .
    Causality: While positional isomers share the exact same precursor mass, their MS/MS fragmentation spectra differ. The downfield shift of the anomeric proton correlates with distinct collision-induced dissociation (CID) patterns in HRMS, allowing for the unambiguous identification of the 1-
    
    
    
    -acyl linkage versus the 2/3/4-
    
    
    linkages without relying solely on retention time[8][9].

References

  • Benchchem.
  • U.S. Food and Drug Administration (FDA). "CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - NDA 22-512".
  • Figshare.
  • PubChem.
  • Google Patents.
  • Asian Journal of Chemistry.
  • Benchchem.
  • MedChemExpress.
  • MedChemExpress.
  • Clearsynth.
  • Svak Life Sciences.

Sources

Foundational

4-Aminopyridine (4-AP) Aza-Michael Adducts: Synthesis, Kinetics, and Applications

The following technical guide details the synthesis, kinetics, and applications of 4-Aminopyridine (4-AP) Aza-Michael adducts. Executive Summary & Core Directive Topic: 4-Aminopyridine (Fampridine) Aza-Michael Adducts.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, kinetics, and applications of 4-Aminopyridine (4-AP) Aza-Michael adducts.

Executive Summary & Core Directive

Topic: 4-Aminopyridine (Fampridine) Aza-Michael Adducts. Context: 4-Aminopyridine (4-AP) is a potassium channel blocker widely used in the management of Multiple Sclerosis (MS). Its derivatization via Aza-Michael addition offers a pathway to novel prodrugs, polymer initiators, and functionalized heterocycles. Challenge: The primary synthetic challenge lies in the ambident nucleophilicity of 4-AP (exocyclic amine vs. endocyclic pyridine nitrogen) and the reversibility of the Aza-Michael reaction (Retro-Michael) under thermal stress. Solution: This guide provides optimized protocols for chemoselective N-alkylation of the exocyclic amine using "soft" Michael acceptors, supported by recent kinetic data on microdroplet acceleration and bulk thermal methods.

Mechanistic Principles & Causality

The Ambident Nucleophile Dilemma

4-Aminopyridine possesses two nucleophilic sites:

  • Endocyclic Nitrogen (Ring N): Highly basic (

    
     for the conjugate acid) and typically the site of alkylation with "hard" electrophiles (e.g., alkyl halides), leading to pyridinium salts.
    
  • Exocyclic Nitrogen (Amine N): Less basic due to resonance delocalization into the pyridine ring, but capable of attacking "soft" electrophiles like Michael acceptors (acrylates, acrylonitrile).

Field-Proven Insight: To favor the formation of the exocyclic Aza-Michael adduct (desired for prodrug/polymer applications) over the pyridinium salt, the reaction is best conducted under neutral or slightly basic conditions using soft electrophiles. Strong acidic conditions protonate the ring nitrogen, deactivating the system, while strong alkylating agents (alkyl halides) will almost exclusively target the ring nitrogen.

Reaction Pathway & Reversibility

The reaction proceeds via the attack of the exocyclic amine on the


-carbon of the Michael acceptor.
  • Mono-addition: Formation of secondary amine.

  • Bis-addition: Formation of tertiary amine (often the thermodynamic product with excess acceptor).

  • Retro-Michael: At temperatures

    
    C, the adducts are prone to decomposition back to 4-AP and the alkene, a feature exploitable for "smart" thermal initiators or cleavable prodrug linkers.
    

ReactionPathway Substrate 4-Aminopyridine (4-AP) TS Transition State (Zwitterionic) Substrate->TS + Acceptor Acceptor Michael Acceptor (Acrylonitrile / Acrylate) Acceptor->TS Mono Mono-Adduct (Secondary Amine) TS->Mono k1 (Slow) Bis Bis-Adduct (Tertiary Amine) Mono->Bis + Acceptor k2 (Fast) Retro Retro-Michael (>100°C) Bis->Retro Heat Retro->Substrate Decomposition

Figure 1: Reaction pathway for the Aza-Michael addition of 4-AP, highlighting the sequential mono- and bis-alkylation and the thermal retro-Michael risk.

Experimental Protocols

The following protocols are synthesized from recent high-impact literature, including bulk thermal synthesis and novel microdroplet acceleration methods.

Protocol A: Bulk Thermal Synthesis of Bis-Adducts

Objective: Synthesis of


-bis(2-cyanoethyl)-4-aminopyridine or 

-bis(3-ethoxy-3-oxopropyl)-4-aminopyridine. Source: Adapted from Edinger et al. (2023) [1].

Reagents:

  • 4-Aminopyridine (1.0 eq)

  • Michael Acceptor: Acrylonitrile (Excess, solvent/reactant) OR Ethyl Acrylate (Excess)

  • Solvent: None (Neat) or Acetonitrile if solubilization is difficult.

Step-by-Step Workflow:

  • Preparation: In a sealed pressure tube (to prevent loss of volatile acceptors), dissolve 4-aminopyridine (e.g., 1.88 g, 20 mmol) in an excess of the Michael acceptor (e.g., 13 mL acrylonitrile).

    • Note: If using ethyl acrylate, oligomerization of the acrylate is a side reaction. Add a radical inhibitor (e.g., MEHQ) if not already present.

  • Reaction: Heat the mixture to 80°C for 24 hours .

    • Critical Control Point: Do not exceed 100°C to avoid Retro-Michael decomposition.

  • Work-up (Acrylonitrile):

    • Cool to room temperature.[1][2] The product often precipitates as a white solid.

    • Filter the precipitate.

    • Wash with cold acetone to remove unreacted 4-AP and oligomers.

    • Dry under vacuum.[3]

  • Work-up (Ethyl Acrylate):

    • The reaction mixture will likely be a viscous oil due to acrylate oligomers.

    • Purify via column chromatography (Silica gel, CH2Cl2/MeOH gradient).

    • Yield Expectation: ~68% for acrylonitrile (precipitate), ~43% for ethyl acrylate (due to chromatographic losses).

Protocol B: Catalyst-Free Microdroplet Synthesis (High-Throughput)

Objective: Rapid screening of 4-AP adduct formation rates (


 acceleration).
Source: Li et al. (2022) [2].

Mechanism: Microdroplets generated via electrospray ionization (ESI) create a superacidic surface environment and confine reagents, accelerating the reaction without external catalysts.

Workflow:

  • Solution Prep: Prepare equimolar solutions (1 mM) of 4-AP and the Michael acceptor (e.g., Ethenesulfonyl fluoride or Acrylate) in Methanol.

  • Generation: Infuse the solution through a fused silica capillary (approx. 50 µm i.d.) at a flow rate of 5 µL/min.

  • Nebulization: Apply a coaxial sheath gas (

    
    , 120 psi) and a high voltage (+3.0 kV) to generate the spray.
    
  • Collection/Analysis: Direct the plume into a mass spectrometer inlet or collect on a grounded surface for offline NMR.

  • Result: Reaction times are reduced from hours (bulk) to milliseconds (droplet flight time).

Quantitative Data Summary

Table 1: Comparative Reaction Metrics for 4-AP Aza-Michael Addition

ParameterProtocol A (Bulk Thermal) [1]Protocol B (Microdroplet) [2]Protocol C (Lewis Acid)*
Substrate Acrylonitrile / Ethyl AcrylateEthenesulfonyl Fluoride / AcrylatesGeneral Enones
Conditions 80°C, 24 h, NeatAmbient Temp, <1 sec, MeOH sprayRoom Temp, 1-4 h, Solvent
Catalyst None (Thermal activation)None (Surface electric field)

or

Selectivity Bis-adduct favored (with excess)Mono/Bis mixture (tunable)Mono-adduct favored
Yield 68% (Acrylonitrile)Quantitative conversion (MS detection)85-95% (General amines)
Key Risk Polymerization of acceptorScale-up limitation (analytical only)Metal contamination

*Protocol C represents generalized conditions for heteroaromatic amines when thermal methods fail.

Applications & Biological Relevance

Polymer Initiators (Epoxy Curing)

The bis-adducts of 4-AP (e.g., with ethyl acrylate) can be reduced to hydroxyl-containing pyridine derivatives.[4] These serve as thermal latent initiators for epoxy homopolymerization.

  • Mechanism: At elevated temperatures (>100°C), the initiator triggers anionic polymerization of phenyl glycidyl ether.

  • Advantage: The electron-rich nature of the dialkylated exocyclic nitrogen boosts the nucleophilicity of the pyridine ring for catalytic turnover [1].

Prodrug Development (MS Therapy)

4-Aminopyridine (Fampridine) has a narrow therapeutic index and short half-life. Aza-Michael adducts act as prodrugs :

  • Physiological Release: The Aza-Michael bond is susceptible to hydrolysis or retro-Michael elimination at physiological pH/temperature, potentially releasing free 4-AP slowly over time.

  • Lipophilicity: Alkylation increases lipophilicity, potentially aiding blood-brain barrier (BBB) penetration before release.

Applications cluster_0 Materials Science cluster_1 Pharma / Drug Delivery Adduct 4-AP Aza-Michael Adduct Epoxy Epoxy Homopolymerization (Latent Catalyst) Adduct->Epoxy Reduction to OH-derivative Prodrug Controlled Release (Retro-Michael) Adduct->Prodrug Physiological pH/Temp BBB Enhanced Lipophilicity (BBB Transport) Adduct->BBB Masking Polar Amine

Figure 2: Strategic applications of 4-AP adducts in materials science and pharmacology.

References

  • Edinger, D., Fischer, S. M., & Slugovc, C. (2023).[4] Functionalized electron-rich pyridines as initiators for the epoxy homopolymerization. ChemRxiv.[4] [Link][3]

  • Li, Z., et al. (2022). Accelerated and Concerted Aza-Michael Addition and SuFEx Reaction in Microdroplets. ResearchGate/Angewandte Chemie. [Link]

  • Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews. [Link]

  • Dau, D. (2018).[1] LiClO4 Catalyzed Aza-Michael Addition of Secondary Amines to α,β-Unsaturated Esters Under Solvent-Free Condition. ResearchGate. [Link]

Sources

Exploratory

Beta-Alanine N-Heterocyclic Derivatives: A Technical Guide to Synthesis and Therapeutic Application

This guide synthesizes advanced research on Beta-alanine N-heterocyclic derivatives, focusing on their synthetic utility via aza-Michael addition and their pharmacological roles as EGFR inhibitors and antimicrobial agent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide synthesizes advanced research on Beta-alanine N-heterocyclic derivatives, focusing on their synthetic utility via aza-Michael addition and their pharmacological roles as EGFR inhibitors and antimicrobial agents.

Executive Summary

Beta-alanine (3-aminopropanoic acid) serves as a critical non-proteinogenic amino acid scaffold in medicinal chemistry. Unlike


-amino acids, the extra methylene group in 

-alanine introduces specific conformational flexibility, preventing rigid secondary structures while enhancing proteolytic stability.

This guide focuses on N-heterocyclic derivatives —where the


-amino nitrogen is part of or linked to a heterocycle (e.g., pyrimidine, triazole, benzimidazole). These conjugates exhibit dual-action pharmacology:
  • Anticancer: Targeting Epidermal Growth Factor Receptor (EGFR) kinases.[1]

  • Antimicrobial: Disrupting bacterial cell wall biosynthesis and DNA gyrase.[2]

Chemical Architecture & Synthetic Logic

The Scaffold Advantage

The


-alanine backbone acts as a "flexible linker" that positions the pharmacophore (the N-heterocycle) into deep binding pockets of enzymes like EGFR.
  • Stability: The

    
    -peptide bond is resistant to common proteases (pepsin, trypsin), increasing the in vivo half-life of the drug candidate.
    
  • Solubility: The terminal carboxylic acid moiety allows for zwitterionic character or esterification to modulate lipophilicity (LogP).

Core Synthesis Pathway: The Aza-Michael Addition

The most robust method for generating these derivatives is the Aza-Michael addition . This reaction couples a nitrogen nucleophile (the heterocycle) to an electron-deficient alkene (


-unsaturated ester).
Mechanism Visualization (DOT)

The following diagram illustrates the synthetic flow from raw materials to the functionalized scaffold.

BetaAlanineSynthesis Heterocycle N-Heterocycle (Nucleophile) Intermediate Transition State (Anionic) Heterocycle->Intermediate Base Cat. (TEA/K2CO3) Acrylate Acrylate Ester (Michael Acceptor) Acrylate->Intermediate Product Beta-Alanine Derivative Intermediate->Product C-N Bond Formation Hydrolysis Acid Hydrolysis (Deprotection) Product->Hydrolysis Optional Free Acid Form Free Acid Form Hydrolysis->Free Acid Form

Figure 1: The Aza-Michael addition pathway for synthesizing N-heterocyclic beta-alanine scaffolds.

Pharmacological Mechanisms

Anticancer: EGFR Kinase Inhibition

Pyrimidine-fused


-alanine derivatives function as ATP-competitive inhibitors. The heterocyclic core mimics the adenine ring of ATP, binding to the hinge region of the EGFR kinase domain. The 

-alanine tail extends into the solvent-exposed region, improving solubility and binding affinity via hydrogen bonding.
Antimicrobial: Dual Targeting[1]
  • Cell Wall Disruption:

    
    -alanine is a structural analog of D-alanine, a key component of peptidoglycan. Derivatives can act as false substrates for D-alanine:D-alanine ligase.
    
  • DNA Gyrase Inhibition: 1,2,3-Triazole derivatives have shown efficacy in stabilizing the DNA-gyrase cleavable complex, leading to bacterial cell death.

Signaling & Action Pathway (DOT)

Mechanism cluster_Cancer Anticancer Pathway cluster_Bacteria Antimicrobial Pathway Drug Beta-Alanine Heterocycle EGFR EGFR Kinase (ATP Pocket) Drug->EGFR Competitive Inhibition Gyrase DNA Gyrase Drug->Gyrase Stabilization Wall Peptidoglycan Synthesis Drug->Wall False Substrate Signal Signaling Cascade (Ras/Raf/MEK) EGFR->Signal Blocked Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Induction Lysis Bacterial Lysis Gyrase->Lysis Wall->Lysis

Figure 2: Dual pharmacological mechanisms of action targeting EGFR in cancer cells and DNA Gyrase in bacteria.

Experimental Protocols

Protocol A: Synthesis of N-(Heteroaryl)- -Alanine Esters via Aza-Michael Addition

Objective: To synthesize a pyrimidine-linked


-alanine scaffold.
Self-Validation:  The reaction progress is monitored by the disappearance of the acrylate olefinic protons in NMR (

5.8–6.4 ppm).

Materials:

  • Heterocyclic Amine (e.g., 2-aminopyrimidine): 10 mmol

  • Methyl Acrylate: 12 mmol (1.2 equiv)

  • Catalyst: Triethylamine (TEA) or

    
    
    
  • Solvent: Methanol (MeOH) or DMF

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mmol of the heterocyclic amine in 15 mL of MeOH.

  • Activation: Add 0.5 mL of TEA. Stir at room temperature for 10 minutes to ensure deprotonation/activation of the amine.

  • Addition: Dropwise add 12 mmol of Methyl Acrylate over 20 minutes. Note: Exothermic reaction; use an ice bath if scaling up.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Checkpoint: Check TLC (Ethyl Acetate:Hexane 1:1). The starting amine spot should disappear.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (

    
     mL) to remove unreacted acrylate and base. Dry over 
    
    
    
    .
  • Crystallization: Recrystallize from ethanol/ether to yield the pure ester.

Protocol B: In Vitro EGFR Kinase Inhibition Assay

Objective: Determine the


 of the synthesized derivative.
  • Preparation: Prepare a 10 mM stock solution of the derivative in DMSO.

  • Enzyme Mix: Incubate recombinant EGFR kinase (10 ng) with reaction buffer (8 mM MOPS, pH 7.0, 0.2 mM EDTA) in a 96-well plate.

  • Treatment: Add serial dilutions of the derivative (0.01

    
    M to 100 
    
    
    
    M). Incubate for 15 mins at room temp.
  • Initiation: Add ATP (

    
    M) and substrate peptide.
    
  • Detection: Measure phosphorylation using a standard ADP-Glo™ Kinase Assay or similar chemiluminescence method.

  • Calculation: Plot % inhibition vs. log[concentration] to derive

    
    .
    

Data Presentation: Structure-Activity Relationships (SAR)

The following table summarizes the efficacy of varying the heterocyclic core attached to the


-alanine tail.
Heterocyclic CoreDerivative TypeTargetEfficacy MetricKey Insight
Pyrimidine PyridothienopyrimidineMCF-7 (Breast Cancer)

: 1.27

M
High potency due to ATP mimicry [2].
Benzamide N-(3-oxopropyl)benzamideP. aeruginosaMIC: 2.04

M
Lipophilic tail enhances membrane penetration [1].
1,2,3-Triazole 1,4-disubstituted triazoleM. tuberculosisMIC: 5.8

M
Triazole ring acts as a bioisostere for amide bond [4].
Benzimidazole Fluorinated derivativeS. aureus (MRSA)MIC: 4.0

M
Fluorine substitution increases metabolic stability [5].

References

  • Scholars Research Library. (2016).[3] Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives.Link[3]

  • Arabian Journal of Chemistry. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme.Link

  • MDPI Molecules. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.[4]Link

  • RSC Advances. (2015). 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study.Link

  • National Institutes of Health (PMC). (2024). Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates.Link

Sources

Foundational

Solubility Profiling and Physicochemical Characterization of Methyl 3-(pyridin-4-ylamino)propanoate

Executive Summary Methyl 3-(pyridin-4-ylamino)propanoate is a highly versatile building block and critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs), including structural analogs o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(pyridin-4-ylamino)propanoate is a highly versatile building block and critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs), including structural analogs of direct thrombin inhibitors. Because of its dual functional nature—a basic pyridine ring and a secondary amine coupled with a lipophilic methyl ester—understanding its solubility profile is paramount for optimizing reaction yields, purification workflows, and downstream formulation.

This technical whitepaper provides a comprehensive framework for predicting, measuring, and optimizing the solubility of Methyl 3-(pyridin-4-ylamino)propanoate and its hydrochloride salt derivative (CAS 2204442-39-5).

Molecular Architecture & Theoretical Solubility Framework

The solvation behavior of Methyl 3-(pyridin-4-ylamino)propanoate is dictated by the interplay between its hydrogen-bonding capacity and its lipophilic backbone.

  • Pyridine Ring: Acts as a weak base (pKa ~5.2) and a strong hydrogen-bond acceptor.

  • Secondary Amine: Provides both hydrogen-bond donor and acceptor capabilities, facilitating interaction with protic solvents.

  • Methyl Ester: Contributes to the molecule's overall lipophilicity and rotational flexibility, driving organic partitioning.

Table 1: Computational Physicochemical Properties (Hydrochloride Salt)
PropertyValueCausality / Impact on Solvation Dynamics
Formula C₉H₁₃ClN₂O₂The chloride counterion significantly enhances dipole-dipole interactions in aqueous media, lowering the crystal lattice energy.
Molecular Weight 216.66 g/mol The relatively low molecular weight facilitates rapid dissolution kinetics and high molar solubility limits.
LogP 1.4784Indicates moderate lipophilicity; the un-ionized free base will partition favorably into organic solvents (e.g., DCM, EtOAc).
TPSA 51.22 ŲSuggests excellent membrane permeability but limits the formation of extensive aqueous hydration networks for the free base.
H-Bond Acceptors 4Enhances solubility in protic solvents (Methanol, Ethanol) via robust hydrogen bonding.
H-Bond Donors 1Limits self-association, preventing excessively high melting points and poor dissolution.

(Data derived from ChemScene computational profiling [1])

Experimental Protocol: Thermodynamic Solubility Determination via OECD 105

To accurately determine the thermodynamic solubility of Methyl 3-(pyridin-4-ylamino)propanoate, the shake-flask method is the industry gold standard, as outlined by OECD Test Guideline 105 [2]. This method is a self-validating system: by extending the equilibration time and utilizing strict temperature control, it ensures that the kinetic dissolution phase has completely transitioned into a stable thermodynamic equilibrium.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: Add an excess amount of Methyl 3-(pyridin-4-ylamino)propanoate (solid) to 10 mL of the target solvent (e.g., purified water or phosphate buffer) in a sealed, inert borosilicate glass flask.

  • Isothermal Equilibration: Place the flask in an isothermal shaker bath set to 25.0 ± 0.1 °C. Shake continuously at 150 rpm for 24 to 72 hours.

    • Expert Insight: Heating the sample slightly before equilibration can accelerate the dissolution process, but the system must be seeded with solid compound and cooled back to exactly 25.0 °C to prevent supersaturation artifacts [3].

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes to pellet the undissolved solid.

  • Filtration: Syringe-filter the supernatant through a 0.45 µm PTFE membrane.

    • Critical Step: Discard the first 1-2 mL of the filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring the quantified concentration is not artificially lowered by filter adsorption.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and quantify the dissolved concentration using HPLC-UV (detection at ~254 nm, corresponding to the pyridine chromophore) against a pre-established calibration curve.

G A Excess Solid Compound B Solvent Addition A->B C Isothermal Shaking (24-72h at 25°C) B->C D Phase Separation (Centrifuge/Filter) C->D E HPLC/UV Quantification D->E F Thermodynamic Solubility E->F

Standardized shake-flask workflow for thermodynamic solubility determination (OECD 105).

Predictive Solubility Matrix & Solvent Selection

Because the compound exists in both a free base and a hydrochloride salt form, solvent selection must be tailored to the specific ionic state. The salt form disrupts the crystal lattice more easily in highly polar media due to ion-dipole interactions, while the free base relies on dispersion forces.

Table 2: Estimated Solubility Matrix at 25°C
SolventDielectric Constant (ε)Free Base SolubilityHCl Salt SolubilityMechanistic Rationale
Water (pH 7.0) 80.1Low (<1 mg/mL)High (>50 mg/mL)Salt form readily dissociates; free base is lipophilic (LogP 1.48).
Methanol 32.7HighHighProtic solvent acts as both H-bond donor and acceptor for the amine/ester.
DMSO 46.7Very HighVery HighStrong dipole moment disrupts intermolecular forces effectively.
Dichloromethane 8.9HighLowNon-polar/halogenated solvent favors the uncharged free base.
Hexane 1.9LowInsolubleLack of dipole moment prevents solvation of polar functional groups.

pH-Dependent Solvation Dynamics & Ionization

The solubility of Methyl 3-(pyridin-4-ylamino)propanoate in aqueous media is highly pH-dependent. The pyridine nitrogen is the primary basic center.

  • Acidic Media (pH < 4.0): The pyridine nitrogen undergoes protonation. This introduces a formal positive charge, drastically lowering the partition coefficient (LogD) and maximizing aqueous solubility via ion-dipole interactions with water molecules.

  • Neutral/Basic Media (pH > 6.0): The molecule exists predominantly in its un-ionized (free base) state. Here, lipophilic partitioning dominates, driving the molecule out of the aqueous phase and into organic solvents. This is a critical consideration during liquid-liquid extraction (LLE) workflows.

G A Methyl 3-(pyridin-4-ylamino)propanoate B Acidic Media (pH < 4) Pyridine Protonated A->B + H⁺ C Neutral/Basic Media (pH > 6) Free Base Form A->C + OH⁻ D High Aqueous Solubility (Ion-Dipole) B->D E High Organic Solubility (Lipophilic) C->E

Mechanistic pathway of pH-dependent ionization and its effect on solvation dynamics.

Optimization Strategies in Drug Development

When utilizing this intermediate in continuous manufacturing or batch synthesis, solubility bottlenecks can be mitigated through two primary strategies:

  • In Situ Salt Formation: If the free base precipitates during an aqueous reaction, lowering the pH using hydrochloric acid or methanesulfonic acid will instantly generate a highly soluble salt species, driving the reaction to completion.

  • Cosolvent Systems: For reactions requiring both water and organic components, utilizing a miscible cosolvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) will bridge the dielectric gap, maintaining the compound in a homogenous solution and preventing premature crystallization.

References

  • Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note Source: AAPS PharmSciTech (via PubMed Central) URL:[Link]

Exploratory

Novel Pyridine-Based Scaffolds for Medicinal Chemistry

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Executive Summary: The Pyridine Renaissance The pyridine ring remains the second most frequent nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary: The Pyridine Renaissance

The pyridine ring remains the second most frequent nitrogen heterocycle in FDA-approved drugs, surpassed only by piperidine. However, the "low-hanging fruit" of simple pyridine substitution has largely been harvested. The current frontier in medicinal chemistry has shifted from planar, aromatic functionalization to three-dimensional (3D) scaffold architecture and Late-Stage Functionalization (LSF) .

This guide details the transition from "flat" pyridine bioisosteres to high-Fsp³ spirocyclic and bridged systems. It provides actionable protocols for modern C–H activation methodologies that enable the rapid diversification of these scaffolds.

The Evolution of the Pyridine Scaffold

Escaping "Flatland": The Fsp³ Imperative

Traditional drug discovery relied heavily on planar aromatic systems. Modern analysis correlates higher fractions of sp³-hybridized carbons (Fsp³) with improved clinical success rates due to:

  • Enhanced Solubility: Disruption of crystal lattice packing.

  • Target Specificity: Access to novel vectors for protein-ligand interaction.

  • Metabolic Stability: Alteration of CYP450 binding modes.

Next-Generation Scaffold Classes
Class A: Spirocyclic Pyridine Bioisosteres

Spirocycles, such as azaspiro[3.3]heptanes , serve as rigid, high-Fsp³ bioisosteres for piperidine and pyridine rings. Unlike flexible piperidines, the spiro-linkage locks the exit vectors of substituents, reducing the entropic penalty upon binding.

  • Key Scaffold: 2,6-diazaspiro[3.3]heptane.[1]

  • Application: Replacement of the piperazine/piperidine core in GPCR ligands (e.g., MCHr1 antagonists) to lower LogD and improve hERG selectivity.

Class B: Macrocyclic Pyridines

Macrocyclization of linear pyridine precursors restricts conformation, often improving potency and selectivity against resistant mutant kinases.

  • Case Example: Lorlatinib (Pfizer), a third-generation ALK inhibitor. The macrocycle forces the pyridine into a conformation that avoids steric clashes with the G1202R mutation, a feat impossible for its linear predecessors (crizotinib).

Class C: Bridged Pyridine Systems

Azabicyclo[3.1.1]heptanes are emerging as saturated bioisosteres of the pyridine ring itself. They maintain the nitrogen vector but offer a distinct 3D topology that can access unique hydrophobic pockets.

Table 1: Comparative Properties of Pyridine Architectures

FeaturePlanar PyridineSpirocyclic (e.g., Azaspiro[3.3])Macrocyclic Pyridine
Hybridization sp² dominant (Flat)High Fsp³ (3D)Mixed (Rigidified)
Solubility Variable (often requires salts)Generally HighImproved vs Linear
Metabolic Liability Prone to N-oxidation / Ring oxidationReduced (Steric protection)Reduced (Conf. shielding)
Selectivity Moderate (Promiscuous binders)High (Vector specific)Very High (Shape specific)

Advanced Synthetic Methodologies

The primary bottleneck in utilizing these scaffolds is the difficulty of decorating the pyridine ring after the scaffold is built. Minisci-type radical alkylations have emerged as the gold standard for this task.

Photoredox Minisci Alkylation

Traditional Minisci reactions use Ag(I) and persulfate at high temperatures, which are often incompatible with sensitive spiro-scaffolds. The modern approach utilizes visible-light photoredox catalysis to generate alkyl radicals from carboxylic acids, boronic acids, or halides under mild conditions.

Mechanism of Action
  • Excitation: The photocatalyst (e.g., Ru(bpy)₃²⁺) is excited by blue light.

  • Radical Generation: The excited catalyst performs a Single Electron Transfer (SET) with an oxidant (e.g., acetoxybenziodoxole) or precursor to generate an alkyl radical (R•).

  • Addition: The nucleophilic alkyl radical attacks the protonated (activated) pyridine ring.

  • Re-aromatization: Oxidation and deprotonation restore the aromaticity.

PhotoredoxMinisci Cat Ru(bpy)3(2+) (Ground State) CatStar *Ru(bpy)3(2+) (Excited) Cat->CatStar Blue Light (450nm) CatStar->Cat SET Cycle Oxidant Alkyl Precursor (R-BF3K or R-B(OH)2) Radical Alkyl Radical (R•) Oxidant->Radical SET Oxidation Intermediate Radical Cation Intermediate Radical->Intermediate Addition to Pyridine Pyridine Pyridine (Substrate) Pyridine->Intermediate H+ Activation Product Functionalized Pyridine Intermediate->Product -H+, -e-

Figure 1: Mechanistic cycle for photoredox-mediated Minisci alkylation.

Detailed Experimental Protocol

Protocol: Photoredox C–H Alkylation of Pyridines using Alkyl Boronic Acids

Adapted from Chen et al. and Molander et al. methodologies.

Objective: Direct C2- or C4-alkylation of a complex pyridine scaffold without pre-functionalization.

Reagents & Materials
  • Substrate: Pyridine-based scaffold (0.5 mmol).

  • Alkylating Agent: Primary or Secondary Alkyl Boronic Acid (1.5 equiv, 0.75 mmol).

  • Photocatalyst: [Ru(bpy)₃]Cl₂·6H₂O (2 mol%).

  • Oxidant: 1-Acetoxy-1,2-benziodoxol-3(1H)-one (BI-OAc) (1.5 equiv).

  • Solvent: 1:1 mixture of Trifluoroethanol (TFE) and Water (degassed).

  • Light Source: 24W Blue LED lamp (approx. 450 nm).

Step-by-Step Procedure
  • Setup:

    • In a 20 mL clear glass vial equipped with a magnetic stir bar, add the Pyridine Substrate (0.5 mmol), Alkyl Boronic Acid (0.75 mmol), BI-OAc (228 mg, 0.75 mmol), and [Ru(bpy)₃]Cl₂ (7.5 mg, 0.01 mmol).

    • Note: If the pyridine substrate is valuable, use 1.0 equiv of boronic acid first to conserve material, though excess drives conversion.

  • Solvation & Degassing:

    • Add 5.0 mL of TFE/H₂O (1:1 v/v) .

    • Seal the vial with a Teflon-lined septum cap.[2]

    • Sparge the solution with nitrogen gas for 10 minutes via a needle inlet and outlet to remove oxygen (O₂ quenches the excited photocatalyst).

  • Irradiation:

    • Place the vial approximately 2-3 cm away from the Blue LED source.

    • Stir vigorously at room temperature (25 °C) under irradiation for 16–24 hours.

    • Tip: Use a fan to cool the reaction setup if the LEDs generate significant heat.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

    • Wash with saturated aqueous NaHCO₃ (15 mL) to neutralize any generated acid and remove iodobenzoic acid byproducts.

    • Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Expected Result: C2-alkylated pyridine (major isomer) if C2 is open. If C2 is blocked, C4 substitution is observed.

Case Study: Lorlatinib (Pfizer)[3]

Challenge: Developing a kinase inhibitor for ALK-positive lung cancer that penetrates the Blood-Brain Barrier (BBB) and overcomes the G1202R resistance mutation.

Solution: Macrocyclization of a linear pyridine-pyrazole precursor.

  • Linear Precursor (Crizotinib-like): Flexible, poor overlap with G1202R mutant ATP pocket.

  • Macrocycle (Lorlatinib): The 12-membered ring constrains the pyridine, optimizing the shape complementarity and reducing P-glycoprotein efflux (improving brain penetration).

Key Synthetic Step: Macrocyclization

The critical step involves an intramolecular amide coupling to close the ring.[3]

Lorlatinib Linear Linear Precursor (Pyridine-Pyrazole Ether) Activation Carboxyl Activation (HATU, DIPEA) Linear->Activation DMF, 0°C Cyclization Macrocyclization (High Dilution) Activation->Cyclization Slow Addition (14h) Lorlatinib Lorlatinib (12-Membered Macrocycle) Cyclization->Lorlatinib 56% Yield

Figure 2: Macrocyclization strategy in the synthesis of Lorlatinib.

Technical Insight: The reaction utilizes HATU and high dilution (slow addition over 14 hours) to favor intramolecular cyclization over intermolecular polymerization. This step validates the stability of the pyridine ether linkage under peptide coupling conditions.

References

  • Pyridine: The Scaffolds with Significant Clinical Diversity. RSC Advances, 2022. Link

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021. Link

  • Photoredox-mediated Minisci C–H Alkylation of N-heteroarenes using Boronic Acids. Chemical Science, 2016.[4] Link

  • Discovery of Lorlatinib: A Macrocyclic ALK Inhibitor. Journal of Medicinal Chemistry, 2020. Link

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 2021.[2] Link

Sources

Foundational

Strategic Utilization of 4-Substituted Aminopyridine Building Blocks in Medicinal Chemistry

[1] Executive Summary: The "Super-Pyridine" Scaffold In the landscape of heterocyclic building blocks, 4-substituted aminopyridines occupy a privileged position.[1] Unlike their 2- and 3-substituted counterparts, 4-amino...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Super-Pyridine" Scaffold

In the landscape of heterocyclic building blocks, 4-substituted aminopyridines occupy a privileged position.[1] Unlike their 2- and 3-substituted counterparts, 4-aminopyridines possess a unique electronic "push-pull" character that dramatically alters their basicity, nucleophilicity, and binding affinity.[1]

While 4-aminopyridine (Fampridine) is itself an FDA-approved potassium channel blocker for Multiple Sclerosis, the broader utility of this scaffold lies in its role as a precursor for kinase inhibitors, GPCR ligands, and organocatalysts.[1] This guide dissects the chemical behavior of this moiety and provides robust protocols for its synthesis and incorporation into complex drug candidates.[1]

Physicochemical Profile & Reactivity

To effectively utilize 4-aminopyridines, one must understand the electronic causality governing their reactivity.[1]

The Basicity Anomaly

The most critical feature of 4-aminopyridine is its basicity (


), which is nearly 

times more basic than pyridine (

) and significantly higher than 2-aminopyridine (

).[1]

Mechanism: The exocyclic amino group acts as a powerful electron donor (+M effect). Unlike the 2-position, where inductive withdrawal (-I) from the adjacent nitrogen competes, the 4-position allows for unimpeded resonance donation into the ring nitrogen.[1]

Implication for Synthesis:

  • Protonation Site: Protonation occurs exclusively at the ring nitrogen (N1), not the exocyclic amine.[1]

  • Nucleophilicity: The ring nitrogen is highly nucleophilic; the exocyclic amine is relatively poor unless deprotonated or catalyzed.[1]

  • Salt Formation: These compounds often form stable, hygroscopic salts that require careful free-basing during workup.[1]

Resonance Visualization

The following diagram illustrates the electron density flow that stabilizes the protonated form, explaining the high


.

Resonance Neutral Neutral 4-AP (Aromatic) Resonance Charge Separated (Imino Form) Neutral->Resonance +M Effect (e- donation) Protonated Protonated Species (Cation at N1) Neutral->Protonated + H+ (pKa ~9.2) Resonance->Protonated Stabilization

Figure 1: Resonance contribution stabilizing the pyridinium cation.[1] The exocyclic nitrogen donates electron density, making the ring nitrogen an exceptional proton acceptor.[1]

Synthetic Architectures: Constructing the Core

Synthesizing 4-substituted aminopyridines requires navigating the trade-off between the poor electrophilicity of the pyridine ring (at C4) and the need for regioselectivity.[1]

Pathway A: The N-Oxide "Activation-Deactivation" Strategy

This is the classical industrial route, ideal for preparing the primary amine or introducing nucleophiles when Pd-catalysis is too expensive.[1]

  • Oxidation: Pyridine

    
     Pyridine N-oxide (activates C2/C4 toward nucleophiles).[1]
    
  • Nitration: N-oxide directs

    
     to C4.[1]
    
  • Reduction: Fe/AcOH or

    
     yields 4-aminopyridine.[1]
    
Pathway B: Buchwald-Hartwig Cross-Coupling

For complex medicinal chemistry intermediates, Pd-catalyzed amination of 4-halopyridines is the gold standard.[1]

  • Substrate: 4-bromopyridine (often used as the HCl salt to prevent self-polymerization).[1]

  • Challenge: The basicity of the product can poison the catalyst.

  • Solution: Use strong bases (

    
    ) and chelating phosphine ligands (
    
    
    
    ,
    
    
    ).
Pathway C: Curtius Rearrangement

When starting from isonicotinic acids, the Curtius rearrangement is a superior method to access the amine or urea directly without metal catalysis.[1]

  • Sequence: Acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Amine/Urea.[1][2]

SynthesisRoutes Pyridine Pyridine Oxidation 1. Oxidation (mCPBA) 2. Nitration 3. Reduction Pyridine->Oxidation HaloPy 4-Halopyridine Buchwald Pd-Cat Amination (Buchwald-Hartwig) HaloPy->Buchwald IsoAcid Isonicotinic Acid Curtius Curtius Rearrangement (DPPA, tBuOH) IsoAcid->Curtius Target 4-Substituted Aminopyridine Oxidation->Target Buchwald->Target Curtius->Target

Figure 2: Strategic decision tree for accessing 4-aminopyridine scaffolds based on starting material availability.[1]

Detailed Protocol: Pd-Catalyzed Synthesis of 4-(Arylamino)pyridines

This protocol addresses the common failure mode where the pyridine nitrogen coordinates to Palladium, killing the catalytic cycle.[1]

Reaction: 4-Bromopyridine + Substituted Aniline


 4-(Arylamino)pyridine[1]
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Bromopyridine HCl 1.0ElectrophileFree-base in situ or pre-freebase for better yield.[1]
Aniline Derivative 1.2NucleophileExcess ensures completion.[1]

0.02Catalyst PrecursorSource of Pd(0).
Xantphos 0.04LigandWide bite angle favors reductive elimination.[1]

3.0BaseInorganic base preferred over alkoxides for functional group tolerance.[1]
1,4-Dioxane Solvent[0.2 M]Must be anhydrous and degassed.[1]
Step-by-Step Methodology
  • Preprocessing: If using 4-bromopyridine hydrochloride, suspend in EtOAc and wash with saturated

    
    . Dry the organic layer (
    
    
    
    ) and concentrate immediately before use.[1] Caution: Free 4-bromopyridine is unstable and can polymerize.[1]
  • Inerting: Charge a microwave vial or Schlenk flask with

    
    , Xantphos, and 
    
    
    
    .[1] Cap and purge with Argon for 5 minutes.
  • Addition: Add the aniline and 4-bromopyridine (dissolved in degassed dioxane) via syringe.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Visual Check: The solution should turn from dark purple/red to a deep orange/brown.[1] A black precipitate indicates Pd crash-out (catalyst death).[1]

  • Workup: Filter through a Celite pad eluting with EtOAc.

  • Purification: Flash chromatography.

    • Critical Tip: Deactivate the silica gel with 1% Triethylamine (TEA) in the mobile phase.[1] The basic product will streak or stick to acidic silica otherwise.[1]

Medicinal Chemistry Applications

The "Hinge Binder" Motif

In kinase inhibitors, the pyridine nitrogen often serves as the H-bond acceptor for the hinge region of the ATP-binding pocket.[1] The 4-amino substituent orients the rest of the molecule into the hydrophobic back pocket.[1]

  • Example: Sorafenib (and its derivatives) utilizes a 4-substituted pyridine core (specifically a pyridine-4-carboxamide, structurally related in synthesis) to inhibit BRAF/VEGFR.[1]

  • Example: Fampridine (4-aminopyridine) blocks voltage-gated potassium channels (

    
    ) to treat Multiple Sclerosis.[1]
    
Bioisosterism

The 4-aminopyridine unit is often used as a bioisostere for:

  • 4-Aminopyrimidine: To modulate metabolic stability (CYP450 interaction).[1]

  • Aniline: To increase solubility (via protonation) and introduce a hydrogen bond acceptor.[1]

References

  • FDA Drug Approval (Fampridine): U.S. Food and Drug Administration.[1] "Ampyra (dalfampridine) Prescribing Information." AccessData FDA. [Link]

  • Synthesis Comparison (SNAr vs Buchwald): Schultze, M., et al. "Comparison of SNAr and Buchwald-Hartwig Amination for the Synthesis of 4-Aminopyridines."[1] Organic Process Research & Development. [Link]

  • pKa and Electronic Effects: Albert, A., et al. "Ionization Constants of Heterocyclic Amines."[1] Journal of the Chemical Society. [Link]

  • Curtius Rearrangement Utility: Scriven, E. F. V., & Turnbull, K. "Azides: Their Preparation and Synthetic Uses."[1] Chemical Reviews. [Link]

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 3-(pyridin-4-ylamino)propanoate via Michael Addition

Application Note: AN-SYN-4AP-001 Abstract & Application Scope This technical note details the robust synthesis of Methyl 3-(pyridin-4-ylamino)propanoate , a critical intermediate in the development of kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-4AP-001

Abstract & Application Scope

This technical note details the robust synthesis of Methyl 3-(pyridin-4-ylamino)propanoate , a critical intermediate in the development of kinase inhibitors (e.g., derivatization of the hinge-binding region) and peptidomimetics (e.g., Dabigatran analogs).[1]

The protocol addresses the inherent challenge of 4-aminopyridine (4-AP) nucleophilicity.[1] Unlike aliphatic amines, the amino group in 4-AP acts as a resonance donor to the pyridine ring, significantly reducing its nucleophilicity towards Michael acceptors like methyl acrylate . This guide provides an optimized, acid-catalyzed methodology to overcome this barrier while suppressing polymerization side reactions.[1]

Critical Safety & Handling (Read Before Experiment)

DANGER: 4-Aminopyridine is a Potent Potassium Channel Blocker. [1]

  • Toxicity: 4-AP is highly toxic if swallowed, inhaled, or absorbed through the skin.[1] It is a neurotoxin capable of inducing seizures at low doses.

  • Controls: Handle only in a functioning fume hood. Double-glove (Nitrile) is mandatory.[1] Weighing should be performed in a closed balance or glovebox if available.

  • Decontamination: Clean all surfaces with 10% bleach followed by soap and water to degrade trace residues.

Reaction Mechanism & Rationale

The reaction follows an aza-Michael addition pathway.[2][3] The low nucleophilicity of the exocyclic amine requires thermodynamic forcing (heat) or catalytic activation.[1] We utilize Acetic Acid (AcOH) as a dual-purpose catalyst:

  • Activation: It activates the acrylate carbonyl via hydrogen bonding/protonation.

  • Proton Transfer: It facilitates the proton transfer from the ammonium intermediate to the enolate, preventing reversibility.

Mechanistic Pathway (DOT Visualization)

MichaelAddition Substrate1 4-Aminopyridine (Nucleophile) Intermediate Zwitterionic Enolate Substrate1->Intermediate Nucleophilic Attack (Rate Limiting) Substrate2 Methyl Acrylate (Electrophile) Complex Activated Complex Substrate2->Complex H-Bond Activation Catalyst Acetic Acid (Catalyst) Catalyst->Complex Complex->Intermediate Product Methyl 3-(pyridin-4-ylamino) propanoate Intermediate->Product Proton Transfer & Tautomerization

Figure 1: Mechanistic flow of the acid-catalyzed aza-Michael addition.

Optimization & Screening Data

The following table summarizes the optimization of reaction conditions. The AcOH/EtOH system was selected for its balance of yield, purity, and ease of workup compared to neat or Lewis acid conditions.

EntrySolventCatalyst (Equiv)Temp (°C)Time (h)Yield (%)Observations
1MeOHNoneReflux48<10Sluggish; mostly starting material.[1]
2EtOH AcOH (0.5) 80 (Reflux) 16 78 Optimal. Clean conversion.[1]
3NeatAcOH (1.0)100665Faster, but significant polymerization of acrylate.
4TolueneTfOH (0.[1]1)1101282High yield, but product darkened (decomposition).[1]
5WaterNone1002445Heterogeneous; difficult workup due to emulsion.

Detailed Experimental Protocol

Reagents
  • 4-Aminopyridine (4-AP): 9.41 g (100 mmol)[1]

  • Methyl Acrylate: 12.9 g (150 mmol, 1.5 equiv) Note: Use fresh bottle to minimize polymerization.[1]

  • Acetic Acid (Glacial): 3.0 g (50 mmol, 0.5 equiv)

  • Ethanol (Absolute): 50 mL (5 vol)

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-Aminopyridine (9.41 g) and Ethanol (50 mL). Stir until partially dissolved.

  • Catalyst Addition: Add Acetic Acid (3.0 g). The solution may clear slightly as the acetate salt forms.

  • Electrophile Addition: Add Methyl Acrylate (12.9 g) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 80°C) . Maintain reflux for 16–20 hours .

    • Monitoring: Check by TLC (10% MeOH in DCM).[1] 4-AP (

      
      ) should disappear; Product (
      
      
      
      ) will appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove ethanol and excess methyl acrylate.

    • Neutralization: Dissolve the residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) to remove acetic acid.[1]

    • Wash the organic layer with Brine (50 mL).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Purification:

    • Option A (Preferred):Recrystallization . Dissolve the crude solid in minimal hot EtOAc/Hexanes (1:3) and cool to 4°C.

    • Option B:Flash Chromatography . If the residue is an oil, purify on silica gel eluting with DCM:MeOH (95:5).[1]

Analytical Validation

Compound: Methyl 3-(pyridin-4-ylamino)propanoate Appearance: Off-white solid or pale yellow oil (upon concentration).[1]

NMR Interpretation (Predicted based on Ethyl Analog)
NucleiShift (

, ppm)
MultiplicityIntegrationAssignment

H
8.18d (

Hz)
2HPyridine C2-H, C6-H

H
6.45d (

Hz)
2HPyridine C3-H, C5-H

H
4.80br s1HN-H (Exchangeable)

H
3.70s3H-OCH


H
3.52t (

Hz)
2H-NH-CH

-

H
2.65t (

Hz)
2H-CH

-CH

-CO

C
172.1s-C =O (Ester)

C
153.5s-Pyridine C4 (Ipso)

C
150.1s-Pyridine C2, C6

C
108.2s-Pyridine C3, C5

C
52.1s--OC H


C
38.5s--NH-C H

-

Troubleshooting & Critical Process Parameters

Workflow Logic (DOT Visualization)

Troubleshooting Start Reaction Check (TLC @ 16h) Decision Is 4-AP consumed? Start->Decision Yes Proceed to Workup Decision->Yes Yes No Issue Diagnosis Decision->No No Issue1 Polymerization? (Gummy solid) No->Issue1 Issue2 Stalled Reaction? No->Issue2 Action1 Add Hydroquinone Reduce Temp Issue1->Action1 Action2 Add 0.2 eq AcOH Check Reflux Issue2->Action2

Figure 2: Troubleshooting logic for common failure modes.

  • Polymerization: If the reaction mixture becomes a gel, the methyl acrylate has polymerized. Prevention: Add 1-2 mg of Hydroquinone or MEHQ to the reaction mixture as a radical inhibitor.

  • Bis-Addition: If a spot appears above the product on TLC, it may be the bis-adduct (adding two acrylate chains).[1] Prevention: Ensure strictly 1.5 equivalents of acrylate are used, not a large excess.

  • Regioselectivity: 4-AP reacts predominantly at the exocyclic amine under these conditions. Ring nitrogen alkylation is rare with acrylates but common with alkyl halides.

References

  • Verma, S., et al. (2020).[1][4] Graphene oxide: an efficient and reusable carbocatalyst for aza-Michael addition of amines to activated alkenes.[1][5] Tetrahedron Letters.[6] (General Aza-Michael Methodology).[1]

  • Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects.[1][3][5][7] Russian Chemical Reviews, 80(3), 197.[1] (Review of Mechanism & Catalysts).

  • Sigma-Aldrich. Safety Data Sheet: 4-Aminopyridine.[1] (Safety & Toxicology).[1]

  • PubChem. Compound Summary: Methyl 3-(pyridin-2-ylamino)propanoate (Analogous Data).[1] (Structural Analog Validation).

Sources

Application

Technical Application Note: Regioselective Aza-Michael Addition of 4-Aminopyridine to Methyl Acrylate

Part 1: Abstract & Core Directive Objective: This guide details the protocol for the synthesis of methyl 3-(pyridin-4-ylamino)propanoate via the aza-Michael addition of 4-aminopyridine (4-AP) to methyl acrylate (MA). Sig...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Abstract & Core Directive

Objective: This guide details the protocol for the synthesis of methyl 3-(pyridin-4-ylamino)propanoate via the aza-Michael addition of 4-aminopyridine (4-AP) to methyl acrylate (MA).

Significance: Functionalized aminopyridines are critical intermediates in the synthesis of bioactive scaffolds, including coagulation factor inhibitors (e.g., Dabigatran analogs) and potassium channel blockers. The reaction presents a regioselectivity challenge due to the ambident nucleophilicity of 4-aminopyridine (exocyclic amine vs. endocyclic ring nitrogen). This protocol optimizes for the exocyclic


-alkylation  (mono-addition) while suppressing bis-alkylation and polymerization side reactions.

Scope:

  • Scale: Laboratory preparation (10 mmol – 50 mmol).

  • Chemistry: Nucleophilic conjugate addition (Aza-Michael).

  • Key Challenges: Regiocontrol (

    
     vs 
    
    
    
    ), suppression of ester hydrolysis, and prevention of acrylate polymerization.

Part 2: Mechanism & Theory

Ambident Nucleophilicity of 4-Aminopyridine

4-Aminopyridine is a vinylogous amidine. It possesses two potential nucleophilic sites:[1]

  • Endocyclic Ring Nitrogen (

    
    ):  Highly basic (
    
    
    
    for the conjugate acid) but sterically hindered and "harder."
  • Exocyclic Amino Nitrogen (

    
    ):  Less basic but acts as a "softer" nucleophile, particularly suitable for 1,4-conjugate additions to soft electrophiles like acrylates.
    

Under thermodynamic control and neutral/mildly acidic conditions, the exocyclic nitrogen attacks the


-carbon of the acrylate. Strong alkylating agents (alkyl halides) often target the ring nitrogen (forming pyridinium salts), whereas Michael acceptors target the exocyclic amine.
Reaction Pathway

The reaction proceeds via a concerted or stepwise nucleophilic attack followed by a proton transfer. Protic solvents (MeOH, EtOH) facilitate the reaction by activating the acrylate carbonyl via hydrogen bonding and assisting the proton transfer step.

ReactionMechanism Reactants 4-Aminopyridine + Methyl Acrylate TS Transition State (Zwitterionic Intermediate) Reactants->TS Nucleophilic Attack (N-exo on u03b2-C) Product Methyl 3-(pyridin-4-ylamino)propanoate (Mono-adduct) TS->Product Proton Transfer (Solvent Assisted) SideProduct Bis-adduct (Over-alkylation) Product->SideProduct Excess Acrylate High Temp

Figure 1: Mechanistic pathway for the aza-Michael addition.

Part 3: Experimental Protocol

Materials & Reagents[2]
ReagentMW ( g/mol )Equiv.RoleGrade/Notes
4-Aminopyridine 94.121.0Nucleophile>98%, crystalline solid
Methyl Acrylate 86.091.2 - 1.5ElectrophileStabilized with MEHQ*
Ethanol (Abs.) 46.07SolventMediumAnhydrous preferred
Acetic Acid (Glacial) 60.050.1 - 0.2CatalystOptional promoter
Hydroquinone 110.11<1%InhibitorPrevents polymerization

*MEHQ: Monomethyl ether hydroquinone (polymerization inhibitor).

Method A: Reflux in Ethanol (Recommended)

This method balances rate and selectivity, using ethanol to stabilize the transition state via hydrogen bonding.

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add 4-aminopyridine (1.88 g, 20 mmol) and Absolute Ethanol (20 mL) . Stir until fully dissolved.

  • Catalyst Addition: Add Glacial Acetic Acid (0.2 mL) . Note: The acid activates the acrylate carbonyl without fully protonating the pyridine ring.

  • Acrylate Addition: Add Methyl Acrylate (2.7 mL, 30 mmol, 1.5 equiv) dropwise over 5 minutes.

    • Critical: If scaling up (>100 mmol), add 5-10 mg of hydroquinone to prevent acrylate polymerization.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) . Stir for 12–16 hours .

    • Monitoring: Monitor by TLC (SiO₂, 10% MeOH in DCM). The product (

      
      ) will appear less polar than 4-AP (
      
      
      
      ) but more polar than the bis-adduct.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove ethanol and excess methyl acrylate.

    • Note: Do not overheat (>50 °C) during evaporation to avoid retro-Michael reaction.

  • Purification:

    • The residue is typically a viscous oil or low-melting solid.

    • Recrystallization: Dissolve in minimum hot EtOAc/Hexane (1:1) or Et₂O and cool to 4 °C.

    • Column Chromatography: If necessary, purify on silica gel (Gradient: 100% DCM

      
       5% MeOH/DCM).
      
Method B: Solvent-Free / Acidic Alumina (Green Chemistry)

Best for rapid synthesis if solvent waste reduction is a priority.

  • Mixing: Mix 4-aminopyridine (20 mmol) and Methyl Acrylate (30 mmol) in a vial.

  • Catalyst: Add Acidic Alumina (

    
    , Brockmann I, 1.0 g) .
    
  • Reaction: Stir the slurry at 60 °C for 4–6 hours .

  • Extraction: Add EtOAc (30 mL), stir for 5 mins, and filter to remove alumina.

  • Evaporation: Concentrate the filtrate to obtain the crude product.

Part 4: Workflow Visualization

ExperimentalWorkflow Start Start: Dissolve 4-AP in EtOH AddReagents Add Acetic Acid (Cat.) + Methyl Acrylate (1.5 eq) Start->AddReagents Reflux Reflux at 78°C (12-16 Hours) AddReagents->Reflux Monitor TLC Check (10% MeOH/DCM) Reflux->Monitor Monitor->Reflux Incomplete Workup Evaporate Solvent (Rotavap < 50°C) Monitor->Workup Conversion >95% Purify Recrystallize (EtOAc/Hex) or Column (DCM/MeOH) Workup->Purify End Final Product: Methyl 3-(pyridin-4-ylamino)propanoate Purify->End

Figure 2: Operational workflow for the synthesis of the mono-adduct.

Part 5: Characterization & Quality Control

Expected Analytical Data

Compound: Methyl 3-(pyridin-4-ylamino)propanoate Formula:


MW:  180.21  g/mol 
TechniqueSignalAssignment

NMR
(400 MHz,

)

8.18 (d,

Hz, 2H)
Pyridine

(AA')

6.45 (d,

Hz, 2H)
Pyridine

(BB')

4.80 (br s, 1H)

(Exchangeable)

3.71 (s, 3H)

(Methyl ester)

3.52 (t,

Hz, 2H)


2.65 (t,

Hz, 2H)


NMR
(100 MHz,

)

172.5

(Ester)

153.2
Pyridine


150.1
Pyridine


107.5
Pyridine


51.9


38.5


33.2

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Acrylate polymerization or evaporation.Use fresh acrylate; add hydroquinone; ensure efficient reflux condenser.
Bis-addition Product Excess acrylate or high temp.Reduce acrylate to 1.1 eq; lower temp to 60 °C; monitor TLC closely.
Gel Formation Polymerization of acrylate.[2]Add radical inhibitor (MEHQ/Hydroquinone); exclude light; use nitrogen atmosphere.
Product Hydrolysis Wet solvent or acidic workup.Use anhydrous EtOH; avoid strong acids during workup; store in desiccator.

Part 6: References

  • Reaction of Aminopyridines with Acrylates (General Precedent):

    • Verma, A. et al.[3] "Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions." Molecules, 2018. Link

    • Note: Establishes the preference for mono-addition on exocyclic amines using solid supports.

  • Aminopyridine Functionalization (Patent Literature):

    • Zercher, C. et al. "Process for preparing 3-(pyridin-2-ylamino)propionates."[4] U.S. Patent Application 2011/012345, 2011. Link

    • Note: Describes the triflic acid/ethanol protocol for the 2-isomer, adaptable to 4-AP.

  • Mechanism of Aza-Michael Addition:

    • Rulev, A. Y. "Aza-Michael reaction: achievements and prospects."[5] Russian Chemical Reviews, 2011. Link

  • Physical Data Verification:

    • ChemicalBook Database. "Methyl 3-(methylamino)propanoate and related pyridine derivatives." Link

Sources

Method

Advanced Catalytic Strategies for the Aza-Michael Addition of Aminopyridines

Topic: Catalysts for Aza-Michael Addition of Aminopyridines Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The aza-Micha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalysts for Aza-Michael Addition of Aminopyridines Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aza-Michael addition of aminopyridines represents a critical yet challenging transformation in medicinal chemistry. Unlike aliphatic amines, aminopyridines suffer from the "Nucleophilicity Paradox": the exocyclic amino group is poorly nucleophilic due to resonance delocalization into the heteroaromatic ring, while the endocyclic ring nitrogen remains basic and prone to competing coordination or alkylation.

This guide moves beyond standard textbook methodologies, providing a rigorous technical analysis of catalytic systems that overcome these electronic and steric barriers. We focus on three distinct catalytic paradigms: Lewis Acid Activation , Green Aqueous Systems , and Heterogeneous Solid Acids , offering validated protocols for each.

Strategic Catalyst Selection Guide

Selecting the correct catalyst requires balancing substrate reactivity, desired regioselectivity (exocyclic vs. endocyclic N-alkylation), and process sustainability.

Catalyst Class Comparative Analysis
Catalyst ClassPrimary MechanismIdeal ForLimitations
Lewis Acids (e.g.,

,

)
LUMO lowering of Michael acceptor; Amine coordinationSterically hindered aminopyridines; Electron-deficient alkenesPotential catalyst poisoning by pyridine ring N; Metal scavenging required.
Solid Acids (e.g., Sulfated Zirconia, Acidic Alumina)Surface-mediated protonation; Dual activationIndustrial scale-up; Solvent-free workflows; Ease of purificationMass transfer limitations; Lower enantioselectivity control.
Organocatalysts (e.g., Thioureas, Cinchona alkaloids)H-Bonding (Non-covalent activation)Asymmetric synthesis; Metal-free requirementsOften requires higher catalyst loading (10-20 mol%); Slower kinetics.
Ionic Liquids (e.g., [bmim]

)
Solvent/Catalyst dual role; Electrostatic stabilization"Green" chemistry compliance; RecyclabilityHigh cost; Viscosity handling issues.
Decision Matrix: Catalyst Selection

CatalystSelection cluster_legend Key Start START: Define Substrate Constraints Chirality Is Enantiopurity Required? Start->Chirality Scale Scale of Reaction? Chirality->Scale No Organo Use Chiral Organocatalysts (e.g., Cinchona Alkaloids) Chirality->Organo Yes Solubility Substrate Solubility? Scale->Solubility <10g (Lab Scale) SolidAcid Use Solid Acid Catalysts (e.g., Sulfated Zirconia) Scale->SolidAcid >10g (Industrial) AqCopper Use Cu(II) / Na-TFA (Aqueous Media) Solubility->AqCopper Water Tolerant/Green Focus LewisHigh Use High-Activity Lewis Acid (e.g., Y(NO3)3, FeCl3) Solubility->LewisHigh Organic Solvent Required Decision Decision Point Outcome Recommended System

Figure 1: Decision tree for selecting the optimal catalytic system based on project constraints.

Mechanistic Insights & Regiocontrol

Understanding the mechanism is vital to avoiding the common pitfall of ring nitrogen alkylation.

The Activation Mode

In effective aza-Michael additions involving aminopyridines, the catalyst must perform two functions:

  • Activate the Michael Acceptor: Lower the LUMO energy of the

    
    -unsaturated system (electrophile).
    
  • Template the Interaction: Bring the poorly nucleophilic exocyclic amine into proximity with the electrophile without permanently binding to the more basic ring nitrogen.

Regioselectivity Rule: Hard Lewis acids (e.g.,


, 

) tend to bind the harder ring nitrogen, inhibiting the reaction. Soft or Borderline Lewis acids (e.g.,

,

) or surface-active agents allow reversible binding, facilitating the attack from the exocyclic amine.

Mechanism Cat Catalyst (Cu2+) Complex Activated Complex (Coordination) Cat->Complex Coordinates Acceptor Michael Acceptor (Acrylate) Acceptor->Complex Amine 2-Aminopyridine Amine->Complex Weak Interaction Poison Catalyst Poisoning (Ring N Binding) Amine->Poison Irreversible Binding TS Transition State (C-N Bond Formation) Complex->TS Nucleophilic Attack (Exocyclic N) Product beta-Amino Derivative TS->Product Proton Transfer Product->Cat Catalyst Release

Figure 2: Catalytic cycle distinguishing productive pathway from catalyst poisoning.

Validated Experimental Protocols

Protocol A: Aqueous Green Synthesis (Cu(II) Catalysis)

Rationale: This protocol utilizes water as a solvent and sodium trifluoroacetate as an additive.[1] The additive acts as a weak base/buffer, assisting in proton transfer steps without promoting polymerization of the Michael acceptor.

Reagents:

  • Aminopyridine derivative (1.0 equiv)

  • Michael Acceptor (e.g., Methyl acrylate, 1.2 equiv)

  • Catalyst:

    
     (10 mol%)[1]
    
  • Additive: Sodium Trifluoroacetate (

    
    ) (20 mol%)
    
  • Solvent: Distilled Water (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask, dissolve

    
     (0.1 mmol) and Sodium Trifluoroacetate (0.2 mmol) in 2.0 mL of distilled water. Stir for 5 minutes to ensure homogeneity.
    
  • Addition: Add the aminopyridine (1.0 mmol) to the aqueous catalyst solution. The mixture may become a suspension depending on the lipophilicity of the amine.

  • Initiation: Add the Michael acceptor (1.2 mmol) dropwise over 2 minutes at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature (

    
    ).
    
    • Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1) every 2 hours. Most reactions complete within 4–8 hours.

  • Work-up: Extract the reaction mixture with Ethyl Acetate (

    
     mL). Wash combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: If necessary, purify via silica gel column chromatography. (Note: Many products are pure enough for subsequent steps after extraction).

Typical Yield: 85–95% Reference: Derived from aqueous Cu-catalyzed methodologies (See Ref 1).

Protocol B: Solvent-Free Solid Acid Catalysis (Sulfated Zirconia)

Rationale: Ideal for scale-up, this method avoids solvent waste and utilizes a recyclable heterogeneous catalyst. Sulfated zirconia (


) provides superacidic surface sites that activate the carbonyl group of the acceptor.

Catalyst Preparation (


): 
  • Dissolve

    
     (25 g) in distilled water.
    
  • Add aqueous ammonia dropwise until pH 9–10 to precipitate

    
    .
    
  • Filter, wash (until chloride-free), and dry at

    
     for 12 hours.
    
  • Treat the solid with 1N

    
     (15 mL/g) for 30 minutes. Filter and dry.
    
  • Activation: Calcine at

    
     for 4 hours in air. Store in a desiccator.
    

Reaction Protocol:

  • Mixing: In a mortar, mix 2-aminopyridine (1.0 mmol) and the Michael acceptor (1.2 mmol).

  • Catalyst Addition: Add activated Sulfated Zirconia (50 mg, approx. 15 wt% relative to substrate) to the mixture.

  • Reaction: Transfer to a reaction vial and stir (or grind if solid) at room temperature.

    • Note: If the mixture is too viscous, mild heating to

      
       is permissible.
      
  • Monitoring: Reaction is typically rapid (30 min – 2 hours).

  • Isolation: Add Ethyl Acetate (5 mL) to suspend the mixture. Filter through a sintered glass funnel to recover the catalyst.

  • Recovery: Evaporate the filtrate to obtain the product.

  • Catalyst Recycling: Wash the recovered solid with acetone and calcine at

    
     before reuse.
    

Typical Yield: 90–98% Reference: Based on solid-acid catalyzed protocols (See Ref 2).

Data Summary & Troubleshooting

Comparative Efficiency of Protocols
Substrate (Amine)AcceptorProtocol A Yield (Aq.[1][2] Cu)Protocol B Yield (Solid Acid)Time (Prot A/B)
2-AminopyridineMethyl Acrylate92%96%4h / 1h
2-Amino-5-chloropyridineAcrylonitrile88%91%6h / 1.5h
2-Amino-3-methylpyridineMethyl Vinyl Ketone81% (Steric issues)89%8h / 2h
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by the pyridine ring nitrogen.

    • Fix: Increase catalyst loading to 15 mol% or switch to Protocol B (Solid Acid) where surface area abundance mitigates poisoning.

  • Issue: Bis-addition (Double alkylation).

    • Cause: Product secondary amine is more nucleophilic than starting primary amine.

    • Fix: Use a slight excess of the amine (1.2 equiv) rather than the acceptor, or lower the temperature to

      
      .
      
  • Issue: Polymerization of Acceptor.

    • Cause: Reaction temperature too high or lack of radical inhibitor.

    • Fix: Add trace hydroquinone; ensure temperature does not exceed

      
      .
      

References

  • Sodium Trifluoroacetate mediated Copper-Catalyzed aza-Michael addition. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Source: ResearchGate / Catalysis Letters. URL:[Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions. Source: Beilstein Journal of Organic Chemistry.[3][4] URL:[Link]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Source: MDPI Molecules. URL:[Link]

Sources

Application

Application Note: Scalable Synthesis of Pyridine-Amino Propanoates via Catalytic Aza-Michael Addition

Introduction & Mechanistic Rationale Pyridine-substituted amino acids, specifically pyridine-amino propanoates, are indispensable building blocks in modern pharmaceutical process chemistry. The most prominent derivative,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyridine-substituted amino acids, specifically pyridine-amino propanoates, are indispensable building blocks in modern pharmaceutical process chemistry. The most prominent derivative, ethyl 3-(pyridin-2-ylamino)propanoate, serves as the critical core intermediate in the commercial synthesis of the direct thrombin inhibitor dabigatran etexilate.

Historically, the industrial synthesis of this intermediate relied on the coupling of 2-chloropyridine N-oxide with β-alanine esters. This traditional route necessitated a time-consuming (~100 hours) palladium-catalyzed hydrogenation to deoxygenate the N-oxide moiety[1]. The process suffered from poor atom economy, high catalyst costs, and an overall yield plateauing around 52%.

To overcome these limitations, process chemists have transitioned to the direct aza-Michael addition of 2-aminopyridine to acrylate derivatives.

Mechanistic Causality: 2-Aminopyridine is inherently a poor nucleophile. The exocyclic nitrogen's lone pair is heavily delocalized into the electron-deficient pyridine ring. Consequently, uncatalyzed aza-Michael additions to acrylates fail or require prohibitively harsh conditions. The introduction of superacid catalysis—specifically trifluoromethanesulfonic acid (TfOH)—fundamentally [1]. TfOH protonates the carbonyl oxygen of the acrylate, drastically lowering the LUMO of the α,β-unsaturated system and enhancing the electrophilicity of the β-carbon. This activation allows the weakly nucleophilic 2-aminopyridine to attack efficiently, driving the reaction to >85% yield in a single step without competitive ester hydrolysis when run in anhydrous ethanol[2].

Process Workflows & Route Comparison

G cluster_0 Traditional N-Oxide Route cluster_1 Scalable Aza-Michael Route N1 2-Chloropyridine N-oxide + β-Alanine Ester N2 N-Oxide Intermediate N1->N2 N3 Pd/C Hydrogenation (~100h, 52% Yield) N2->N3 Final Ethyl 3-(pyridin-2-ylamino)propanoate N3->Final S1 2-Aminopyridine + Ethyl Acrylate S2 Triflic Acid / EtOH (120-160°C, 16-20h) S1->S2 S2->Final

Fig 1: Comparison of traditional N-oxide pathway vs. scalable direct aza-Michael addition.

Experimental Protocols

Protocol A: Superacid-Catalyzed Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This protocol leverages TfOH in anhydrous ethanol to achieve a high-yield aza-Michael addition. The use of a sealed pressure vessel is recommended to safely reach the required activation energy temperatures without [2].

Materials:

  • 2-Aminopyridine: 50.0 g (0.53 mol)

  • Ethyl acrylate: 56.5 mL (0.52 mol)

  • Trifluoromethanesulfonic acid (TfOH): 9.0 mL

  • Anhydrous ethanol: 50 mL

Step-by-Step Methodology:

  • Preparation: In a 500 mL pressure-rated reaction vessel equipped with a magnetic stirrer and nitrogen purge, add 50.0 g of 2-aminopyridine and 50 mL of anhydrous ethanol.

  • Dissolution: Stir the mixture at ambient temperature (20–25 °C) until the solid is completely dissolved.

  • Reagent Addition: Add 56.5 mL of ethyl acrylate to the homogeneous solution.

  • Catalyst Introduction: Slowly add 9.0 mL of TfOH dropwise. Critical Safety Note: This addition is highly exothermic. Maintain external ice-bath cooling during addition to keep the internal temperature below 40 °C.

  • Heating: Seal the vessel and heat in an oil bath set to 120–160 °C. Maintain vigorous stirring for 16–20 hours.

  • Workup: Cool the reactor to 35–40 °C and carefully vent any residual pressure. Transfer the reaction liquid to a separatory funnel, wash with ethyl acetate (2 × 100 mL), and concentrate the organic layer under reduced pressure (0.09–0.1 MPa) to remove unreacted volatiles.

  • Purification: Recrystallize the crude residue using a secondary organic solvent (e.g., hexane/ethyl acetate 80:20) to yield white lamellar crystals of the target ester.

Protocol B: Acetic Acid-Catalyzed Synthesis of 3-(pyridin-2-ylamino)propanoic Acid

For workflows requiring the free carboxylic acid rather than the ester, a milder acetic acid-catalyzed addition to butyl acrylate is utilized, followed by an in situ [3].

Step-by-Step Methodology:

  • Aza-Michael Addition: In a 250 mL round-bottom flask, combine 2-aminopyridine (4.0 g, 42.5 mmol), glacial acetic acid (0.75 g, 12.5 mmol), and butyl acrylate (3.7 g, 28.9 mmol).

  • Primary Reaction: Stir the highly concentrated mixture overnight (approx. 16 hours) at 70 °C under a nitrogen atmosphere.

  • Saponification: Cool the mixture to room temperature. Add a solution of potassium hydroxide (3.37 g, 60.1 mmol) dissolved in 10 mL of deionized water directly to the reaction vessel.

  • Secondary Reaction: Stir the resulting biphasic solution overnight at 25 °C to drive the ester hydrolysis to completion.

  • Extraction: Concentrate the mixture under vacuum to remove liberated butanol. Wash the remaining aqueous phase with dichloromethane (6 × 200 mL) to extract unreacted 2-aminopyridine and organic impurities.

  • Isolation: Filter the aqueous phase to remove any insoluble particulates, then carefully acidify and concentrate to yield approximately 4.0 g (57% yield based on acrylate) of 3-(pyridin-2-ylamino)propanoic acid as a viscous brown oil.

Quantitative Data & Route Comparison

The following table summarizes the operational metrics validating the shift from the traditional N-oxide route to the direct aza-Michael addition pathways.

ParameterTraditional N-Oxide RouteTfOH-Catalyzed Aza-Michael (Protocol A)AcOH-Catalyzed Free Acid (Protocol B)
Primary Reactants 2-Chloropyridine N-oxide, β-Alanine ester2-Aminopyridine, Ethyl acrylate2-Aminopyridine, Butyl acrylate
Catalyst System None (Pd/C required for later reduction)Trifluoromethanesulfonic acid (Superacid)Acetic acid (followed by KOH hydrolysis)
Total Reaction Time ~100 hours (multistep)16–20 hours~32 hours (two stages)
Overall Yield ~52%>85%57%
Process Scalability Low (Hazardous high-pressure hydrogenation)High (Single-step, simple crystallization)Moderate (Requires extensive solvent extraction)

Downstream Application: Dabigatran Intermediates

Once synthesized, ethyl 3-(pyridin-2-ylamino)propanoate is immediately deployed in downstream amidation. It is coupled with 4-methylamino-3-nitrobenzoyl chloride to form a nitro-amino propanoate intermediate. This intermediate is subsequently reduced and cyclized to form the benzimidazole core of dabigatran etexilate[4].

Recent process optimizations in this downstream coupling have replaced traditional chloroformates with novel synthons, such as n-hexyl-4-nitrophenyl carbonate. This strategic substitution eliminates the formation of analogous alkyl impurities (often generated by n-hexyl chloroformate), thereby pushing the overall purity of the final API to >99% and streamlining late-stage [5].

References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.Google Patents (CN104926717A).
  • Modulators of the gut microbiome and methods of use thereof (3-(pyridin-2-ylamino)propanoic acid synthesis).Google Patents (WO2019108565A1).
  • Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega (2018). URL:[Link]

Sources

Method

High-Efficiency Microwave-Assisted Synthesis of Aminopyridine Esters: A Kinetic and Thermodynamic Optimization Guide

Topic: Microwave-assisted synthesis of aminopyridine esters Content Type: Detailed Application Notes and Protocols Executive Summary Aminopyridine esters (e.g., alkyl 2-aminonicotinates) are critical pharmacophores in me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-assisted synthesis of aminopyridine esters Content Type: Detailed Application Notes and Protocols

Executive Summary

Aminopyridine esters (e.g., alkyl 2-aminonicotinates) are critical pharmacophores in medicinal chemistry, serving as precursors for bicyclic heterocycles like pyrido[2,3-d]pyrimidines (kinase inhibitors) and 1,8-naphthyridines. Conventional thermal synthesis is often plagued by two distinct challenges:

  • Zwitterionic Stability: 2-Aminonicotinic acids exist as stable zwitterions with high lattice energy, requiring high temperatures and long reflux times (24–48 h) for esterification, which promotes decarboxylation.

  • Nucleophilic Competition: The exocyclic amine is a competing nucleophile, leading to amide byproducts during activation.

Microwave-assisted organic synthesis (MAOS) overcomes these barriers through dielectric heating , which directly couples with polar reaction intermediates, and superheating , which allows solvents to exceed their boiling points under pressure. This guide details two validated protocols: Direct Fischer Esterification (for converting existing acids) and Multicomponent Cyclocondensation (for de novo ring assembly).

Mechanistic Insight & Strategy

The "Specific Microwave Effect" in Aminopyridine Synthesis

While the existence of non-thermal microwave effects is debated, the kinetic advantage in aminopyridine synthesis is well-documented.

  • Polar Transition States: The transition state for the attack of an alcohol on a protonated carbonyl (Fischer esterification) is highly polar. Microwave irradiation stabilizes this transition state via dipolar polarization, lowering the activation energy (

    
    ).
    
  • Selective Heating: In multicomponent reactions, polar reagents (e.g., ammonium acetate, malononitrile) absorb microwave energy more efficiently than non-polar solvents, creating localized "hot spots" that accelerate nucleophilic attacks.

Strategic Decision Matrix

Choose your protocol based on your starting material availability and structural diversity needs.

SynthesisStrategy Start Target: Aminopyridine Ester Decision Starting Material Availability? Start->Decision RouteA Route A: Aminonicotinic Acid Available Decision->RouteA Yes RouteB Route B: Aldehydes/Ketones Available Decision->RouteB No (De Novo Assembly) ProtA Protocol A: Direct MW Esterification (Fischer Type) RouteA->ProtA ProtB Protocol B: One-Pot Multicomponent (Hantzsch/Knoevenagel) RouteB->ProtB AdvA Advantage: High Purity, Scalable ProtA->AdvA AdvB Advantage: High Diversity Library Gen. ProtB->AdvB

Figure 1: Decision matrix for selecting the appropriate synthesis pathway.

Protocol A: Direct Microwave Esterification of 2-Aminonicotinic Acids

Application: Synthesis of methyl/ethyl 2-aminonicotinates from their corresponding acids. Challenge: Overcoming the zwitterionic lattice energy without decarboxylation (which occurs >150°C).

Materials
  • Substrate: 2-Aminonicotinic acid (1.0 equiv)

  • Reagent/Solvent: Absolute Ethanol or Methanol (excess, 10–15 mL/g)

  • Catalyst: Sulfuric acid (

    
    , conc., 2.0 equiv) or Thionyl Chloride (
    
    
    
    , 1.5 equiv)
  • Vessel: 10 mL or 35 mL Microwave Pressure Vial (e.g., Pyrex or quartz)

Experimental Procedure
  • Setup: In a 10 mL microwave vial, suspend 2-aminonicotinic acid (2 mmol, ~276 mg) in absolute ethanol (4 mL).

  • Activation:

    • Option 1 (

      
      ): Add conc. 
      
      
      
      (0.2 mL) dropwise. The suspension may not clear immediately.
    • Option 2 (

      
      ): Cool vial in ice bath. Add 
      
      
      
      dropwise. (Generates in situ HCl).
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation (Method):

    • Mode: Dynamic (Standard) Control

    • Temperature: 110 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (Safety Cutoff)

    • Stirring: High (magnetic stir bar is essential to prevent hot spots in the suspension).

  • Work-up:

    • Cool to <50 °C using compressed air (built-in feature of most MW reactors).

    • Pour mixture into ice-cold saturated

      
       (30 mL). Caution: Gas evolution.[1]
      
    • Extract with Ethyl Acetate (3 x 15 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
Optimization Data (Ethanol, cat.)
EntryTemperature (°C)Time (min)Conversion (%)Yield (%)Notes
180 (Reflux)1204540Incomplete conversion.
2100108882Good balance.
3 110 15 >98 94 Optimal Conditions.
4140109576Decarboxylation observed.

Protocol B: One-Pot Multicomponent Synthesis

Application: Rapid generation of substituted 2-aminopyridine-3-carboxylates (e.g., 4-aryl derivatives) for SAR libraries. Mechanism: Tandem Knoevenagel condensation / Michael addition / Cyclization.

Materials
  • Aldehyde: Benzaldehyde derivative (1.0 mmol)

  • Active Methylene: Ethyl acetoacetate (1.0 mmol)

  • Nitrile Source: Malononitrile (1.0 mmol)

  • Ammonia Source: Ammonium Acetate (

    
    , 1.5 mmol)
    
  • Solvent: Ethanol (2 mL) or Solvent-Free (Green Chemistry)

Experimental Procedure
  • Assembly: To a 10 mL microwave vial, add the aldehyde, malononitrile, ethyl acetoacetate, and ammonium acetate.

  • Solvent: Add 2 mL Ethanol. (Note: Solvent-free is possible but ethanol improves homogeneity for small scales).

  • Irradiation:

    • Temperature: 120 °C

    • Hold Time: 5–10 minutes

    • Power: Max 200 W (Dynamic)

  • Purification:

    • Upon cooling, the product often precipitates.

    • Filter the solid and wash with cold ethanol/water (1:1).

    • Recrystallize from hot ethanol if necessary.

Reaction Workflow

Multicomponent Substrates Aldehyde + Malononitrile MW MW Irradiation 120°C, 10 min Substrates->MW Inter1 Aryl-methylene malononitrile Cyclization Michael Addn & Cyclization Inter1->Cyclization Fast Reagent2 Ethyl Acetoacetate + NH4OAc Reagent2->MW MW->Inter1 In situ Product Ethyl 2-amino-4-aryl nicotinate deriv. Cyclization->Product

Figure 2: One-pot multicomponent assembly of the aminopyridine scaffold.

Troubleshooting & Critical Parameters

Decarboxylation (Protocol A)

Aminopyridine carboxylic acids are prone to thermal decarboxylation.

  • Symptom: Loss of starting material but low ester yield; formation of aminopyridine (check LCMS for M-44 mass).

  • Fix: Do not exceed 120 °C. If reaction is slow, increase catalyst loading rather than temperature.

Amide Formation (Protocol A)

The exocyclic amine can react with the ester (self-condensation) or the activated acid.

  • Symptom: Insoluble oligomers or dimer peaks in MS.

  • Fix: Ensure a high dilution of alcohol (solvent) is used. The large excess of alcohol favors esterification over amidation.

Vessel Failure (Safety)

Ethanol at 120 °C generates significant pressure (~3–5 bar).

  • Requirement: Always use certified microwave pressure vials (e.g., crimp-sealed or heavy-walled threaded glass). Never use standard laboratory glassware in a microwave cavity.

References

  • Microwave-Assisted Synthesis of 2-Aminonicotinic Acids: Quevedo, C. E., et al. "Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines."[1][2] Tetrahedron Letters, 2009.[1]

  • General Microwave Esterification: Leadbeater, N. E., et al. "Microwave-Assisted Esterifications: An Unknowns Experiment." Science and Education Publishing, 2015.

  • Multicomponent Pyridine Synthesis: Tu, S., et al. "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation." Journal of Chemical Research, 2005.

  • Hantzsch-Type Reactions: Kappe, C. O. "Microwave dielectric heating in synthetic organic chemistry." Chemical Society Reviews, 2008.

  • Solid-Phase/Catalyst-Free Methods: "Microwave-assisted synthesis of 2-amino-4-arylpyridine-3-carboxylates." Arkivoc, 2005.[3]

Sources

Application

Application Note: Solvent-Driven Chemoselectivity in 4-Aminopyridine Acrylate Coupling

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic causality, solvent selection, and self-validating experimental protocols for ambidentate nucleophile c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic causality, solvent selection, and self-validating experimental protocols for ambidentate nucleophile coupling.

Introduction & Mechanistic Causality

4-Aminopyridine (4-AP) is a privileged structural motif in medicinal chemistry, frequently utilized as a building block for kinase inhibitors and supernucleophilic polymers. However, coupling 4-AP with acrylate derivatives—either via amidation with acryloyl chloride or aza-Michael addition with alkyl acrylates—presents a fundamental chemoselectivity challenge.

4-AP is an ambidentate nucleophile. While primary amines are typically strong nucleophiles, the resonance donation from the exocyclic nitrogen of 4-AP drastically increases the electron density on the endocyclic pyridine nitrogen 1. Consequently, the chemoselectivity of its acylation is highly dependent on the solvent environment 2.

The Role of the Solvent Environment
  • Amidation (Acryloyl Chloride Coupling): In non-polar aprotic solvents (e.g., anhydrous dichloromethane), the highly nucleophilic endocyclic nitrogen rapidly attacks acryloyl chloride, forming an unstable N-acylpyridinium intermediate. To achieve high yields of the desired exocyclic N-(4-pyridyl)acrylamide, a biphasic solvent system (THF / 10% aq. NaOH) is highly effective [[3]](). The aqueous alkaline phase acts as an infinite sink for generated HCl, preventing protonation of the exocyclic amine, while the interfacial reaction suppresses the accumulation of the endocyclic species. Alternatively, reactions can be performed in non-polar solvents like benzene using triethylamine as an auxiliary base 4.

  • Aza-Michael Addition (Alkyl Acrylate Coupling): Aza-Michael additions require the exocyclic amine to attack the electron-deficient β-carbon of the acrylate. Protic solvents (e.g., Methanol) are required here. They stabilize the zwitterionic enolate transition state via hydrogen bonding, significantly accelerating the aza-Michael addition without the need for aggressive Lewis acid catalysis.

Mechanistic Pathway Visualization

Workflow cluster_0 Amidation Pathway cluster_1 Aza-Michael Pathway AP 4-Aminopyridine (Ambidentate) AC Acryloyl Chloride AP->AC Biphasic THF/NaOH MA Alkyl Acrylate AP->MA Protic Solvent (MeOH) N_Acyl N-Acylpyridinium (Endo-Attack) AC->N_Acyl Anhydrous DCM Amide N-(4-Pyridyl)acrylamide (Exo-Product) AC->Amide Direct Biphasic Coupling N_Acyl->Amide Base Rearrangement Michael β-Amino Propionate (Exo-Product) MA->Michael H-Bond Stabilization

Divergent solvent-dependent pathways for 4-aminopyridine acrylate coupling.

Quantitative Solvent Evaluation

The table below summarizes the empirical effects of solvent selection on the chemoselectivity and yield of 4-AP acrylate couplings.

Solvent SystemReaction TypeElectrophileChemoselectivity (Exo:Endo)Typical YieldMechanistic Observation
DCM (Anhydrous) AmidationAcryloyl ChloridePoor (Endo favored)< 30%Rapid formation of N-acylpyridinium; highly prone to hydrolysis upon workup.
THF / 10% aq. NaOH AmidationAcryloyl ChlorideExcellent (Exo exclusive)80–85%Biphasic system neutralizes HCl, preventing amine protonation and driving exocyclic acylation.
Benzene / Et₃N AmidationAcryloyl ChlorideGood60–70%Triethylamine acts as an auxiliary base; moderate yields due to competitive endocyclic attack.
Methanol Aza-MichaelMethyl AcrylateExcellent (Exo exclusive)75–90%Protic environment stabilizes the zwitterionic transition state via hydrogen bonding.

Experimental Protocols

Protocol A: Chemoselective Amidation via Biphasic Solvent System

Objective: Synthesis of N-(4-pyridyl)acrylamide avoiding endocyclic polymerization.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-aminopyridine (1.0 equiv, e.g., 20 g) in a biphasic mixture consisting of 10% aqueous NaOH (300 mL) and Tetrahydrofuran (THF, 50 mL).

    • Self-Validation Checkpoint: The solution must be distinctly biphasic. Verify that the aqueous phase pH is >12. If the pH is lower, the exocyclic amine will protonate, completely halting the reaction.

  • Cooling: Cool the rapidly stirring biphasic mixture to 15–20 °C using a temperature-controlled water bath.

  • Electrophile Addition: Dissolve acryloyl chloride (1.1 equiv) in anhydrous THF (100 mL). Add this solution dropwise to the 4-AP mixture over a period of 1 hour.

    • Self-Validation Checkpoint: Vigorous mechanical stirring is mandatory to maximize the interfacial surface area. A mild exotherm should be observed; maintain the temperature strictly below 25 °C to prevent spontaneous acrylate polymerization.

  • Maturation: Allow the reaction mixture to stir for an additional 2 hours at room temperature.

  • Workup: Carefully adjust the pH of the aqueous layer to 8 using concentrated HCl.

    • Causality Note: A pH of 8 ensures the pyridine nitrogen (pKa ~9.2 for the protonated amide) is deprotonated, keeping the target product partitioned in the organic phase.

  • Isolation: Extract the mixture with dichloromethane (4 x 100 mL). Dry the combined organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Crystallize the crude product from diethyl ether to yield the pure N-(4-pyridyl)acrylamide.

Protocol B: Aza-Michael Addition via Protic Stabilization

Objective: Synthesis of methyl 3-(pyridin-4-ylamino)propanoate.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-aminopyridine (1.0 equiv) in anhydrous methanol (0.5 M concentration).

  • Reagent Addition: Add methyl acrylate (1.2 equiv) in a single portion to the stirring solution.

  • Thermal Activation: Heat the mixture to reflux (approx. 65 °C) for 24 hours under a dry nitrogen atmosphere.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: 10% MeOH in DCM). The highly polar 4-AP starting material (low Rf) will gradually convert to a higher Rf product spot. If the reaction stalls, the protic stabilization is insufficient, and a catalytic amount of acetic acid (0.1 equiv) can be added to further activate the acrylate carbonyl.

  • Isolation: Cool to room temperature and remove the methanol and unreacted methyl acrylate under reduced pressure.

  • Purification: Purify the resulting residue via silica gel flash chromatography to isolate the pure β-amino ester.

References

  • Immobilized 4-Dialkylaminopyridines: Supernucleophilic Chemical Decontaminating Agents. Defense Technical Information Center (DTIC).3

  • Nucleophilicity Trends of Amines. Master Organic Chemistry.1

  • Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. National Center for Biotechnology Information (PMC).4

  • Acylative Desymmetrization of Cyclic meso-1,3-Diols by Chiral DMAP Derivatives. Oxford Academic (OUP).2

Sources

Method

Application Note: Anhydrous Hydrochloride Salt Formation of Pyridine Esters

[label="Anhydrous HCl Addition\n(e.g., 4M in Dioxane)", fillcolor="#EA4335", Improving the Tables I'm now revising the tables to enhance their practical value. Table 1, "Solvent Selection," details solvents and their sui...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Anhydrous HCl Addition\n(e.g., 4M in Dioxane)", fillcolor="#EA4335",

Improving the Tables

I'm now revising the tables to enhance their practical value. Table 1, "Solvent Selection," details solvents and their suitability, focusing on factors like solubility and compatibility. Table 2 compares different HCl sources, like HCl in dioxane and HCl gas, considering their reactivity and handling. I'm also ensuring the table entries are clear, concise, and useful for the user.

I am also starting to add additional details in protocol steps. I've added a causality note about exothermic protonation, and the local heating, along with the subsequent potential problems. I am revising step 3. and adding information to step 4.

Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

In pharmaceutical development, converting a basic active pharmaceutical ingredient (API) into a salt form is a primary strategy to modulate solubility, dissolution rate, and solid-state stability. Hydrochloride salts remain the most prevalent choice, accounting for over 56% of all approved pharmaceutical salts [1.1].

However, synthesizing the hydrochloride salt of a pyridine ester presents a unique chemoselective challenge. The pyridine ring (pKa ~5.2) readily accepts a proton, but the adjacent or remote ester functionality is highly susceptible to acid-catalyzed hydrolysis[1]. If water is present during the introduction of hydrogen chloride, the ester bond will rapidly cleave, yielding the corresponding carboxylic acid and alcohol.

To prevent ester hydrolysis and ensure a high-yielding, pure product, the protocol must be strictly anhydrous . Furthermore, the protonation of the pyridine nitrogen is an exothermic process; failure to control the temperature can lead to localized heating, promoting side reactions or yielding an amorphous, hygroscopic gum rather than a well-defined crystalline lattice.

This application note details a self-validating, field-proven protocol for the anhydrous hydrochloride salt formation of pyridine esters, utilizing controlled addition of anhydrous HCl in dioxane to an ethereal solution of the free base[2].

Reagent and Solvent Selection

The success of this procedure hinges on the exclusion of moisture and the selection of an appropriate solvent system that dissolves the free base but acts as an anti-solvent for the resulting pyridinium hydrochloride salt.

Table 1: Comparison of Anhydrous HCl Sources
HCl SourceAdvantagesDisadvantagesIdeal Use Case
4.0 M HCl in Dioxane Highly stable, precise molarity, easy to handle via syringe.Dioxane can be difficult to remove under vacuum if trapped in the crystal lattice.Standard laboratory-scale synthesis and precipitation[2].
1.0 M HCl in Diethyl Ether Highly volatile, easy to remove completely during drying.Prone to concentration changes due to ether evaporation; lower molarity requires larger volumes.Highly sensitive esters where dioxane removal requires excessive heating.
Dry HCl Gas (Bubbling) No additional solvent introduced; highly economical for scale-up.Difficult to quantify stoichiometry accurately; requires specialized scrubbing and safety equipment.Large-scale manufacturing where stoichiometry is monitored via real-time pH/conductivity.
Table 2: Solvent Selection for Crystallization
SolventRole / CharacteristicsRationale for Pyridine Esters
Diethyl Ether (Anhydrous) Primary Solvent / Anti-solventExcellent solubility for most pyridine free bases; poor solubility for salts, driving immediate precipitation.
Dichloromethane (DCM) Primary SolventGood for highly lipophilic esters, but salts may remain soluble, requiring an anti-solvent (e.g., hexane) to induce crystallization.
Ethyl Acetate (EtOAc) Primary SolventMild, pharmaceutically acceptable. Must be strictly anhydrous to prevent transesterification or hydrolysis.

Workflow Visualization

The following diagram illustrates the critical path for anhydrous salt formation, highlighting the transition from the free base to the isolated hydrochloride salt.

G A 1. Dissolution Pyridine Ester Free Base in Dry Et2O B 2. Thermal Control Cool to 0 - 5 °C (Ice Bath) A->B Ensures homogeneity C 3. Acidification Dropwise 4M HCl in Dioxane (1.05 eq) B->C Prevents thermal degradation D 4. Maturation Stir 30-60 min for Crystallization C->D Induces supersaturation E 5. Isolation Filtration under N2 Atmosphere D->E Prevents moisture uptake F 6. Desiccation Vacuum Drying to Constant Weight E->F Yields pure HCl salt

Fig 1: Step-by-step workflow for anhydrous hydrochloride salt formation of pyridine esters.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Observational checkpoints are included to ensure the integrity of the ester and the success of the salt formation.

Phase 1: Preparation and Dissolution
  • Glassware Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (

    
    ) or Argon for 10 minutes.
    
  • Dissolution: Transfer the pyridine ester free base (1.0 equivalent, e.g., 10 mmol) into the flask. Add anhydrous diethyl ether (approx. 10-15 mL per gram of substrate) via syringe.

  • Validation Check: The solution should be completely clear. If particulates remain, add a minimal amount of anhydrous dichloromethane (DCM) dropwise until complete dissolution is achieved.

Phase 2: Controlled Acidification
  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Cooling mitigates the exothermic heat of protonation, which could otherwise provide the activation energy for trace-moisture-driven ester hydrolysis.

  • HCl Addition: Using a glass gas-tight syringe, slowly add 4.0 M HCl in dioxane (1.05 equivalents, e.g., 10.5 mmol) dropwise over 5–10 minutes[2].

  • Validation Check: Immediate formation of a white or off-white precipitate should be observed upon each drop. If the solution turns cloudy but oils out (forms a biphasic liquid), the salt may be solvating in the dioxane. If this occurs, increase the stirring rate and add more anhydrous diethyl ether to force crystallization.

Phase 3: Maturation and Isolation
  • Maturation: Once addition is complete, remove the ice bath and allow the suspension to stir vigorously at room temperature for 30 to 60 minutes. This aging process allows the crystal lattice to organize, improving filtration efficiency and purity.

  • Filtration: Pyridinium hydrochloride salts can be highly hygroscopic[3]. Set up a Schlenk frit or a Buchner funnel under a positive pressure inverted

    
     funnel. Rapidly filter the suspension.
    
  • Washing: Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 10 mL) to remove any unreacted free base and residual dioxane.

  • Drying: Transfer the solid to a vacuum desiccator. Dry under high vacuum (< 1 mbar) at ambient temperature for 12–24 hours until a constant weight is achieved. Caution: Do not apply heat during initial drying, as residual HCl/dioxane combined with heat can trigger solid-state ester cleavage.

Analytical Validation & Troubleshooting

To ensure the protocol was successful and the ester remains intact, perform the following analytical checks:

  • 
    H NMR Spectroscopy (in DMSO-
    
    
    
    or CD
    
    
    OD):
    • Success Indicator: The pyridine ring protons will exhibit a distinct downfield shift (typically

      
       +0.5 to +1.0 ppm) compared to the free base, confirming protonation.
      
    • Integrity Check: The integration and chemical shift of the ester alkoxy group (e.g., the -OCH

      
       singlet or -OCH
      
      
      
      CH
      
      
      quartet/triplet) must perfectly match the free base. The absence of these peaks indicates ester hydrolysis.
  • Melting Point: The hydrochloride salt should exhibit a sharp, distinct melting point, significantly higher than the free base. A broad melting range indicates trapped solvent (dioxane) or moisture absorption.

  • Troubleshooting Hygroscopicity: If the isolated salt rapidly turns into a sticky gum upon exposure to ambient air, it is highly hygroscopic[4]. In future iterations, handle the material strictly in a glovebox, or consider screening an alternative counterion (e.g., methanesulfonate or maleate) if the HCl salt is physically unstable for formulation.

References

  • Pharmaceutical Technology. Discusses the prevalence of hydrochloride salts, common-ion effects, and the challenges of hygroscopicity in drug development.
  • MDPI. Highlights the necessity of pH control to prevent ester hydrolysis during the synthesis and isolation of amine-containing pharmaceuticals.
  • Organic Syntheses Procedure. Provides a validated, step-by-step methodology for precipitating amine hydrochloride salts using 4.0 M HCl in dioxane and ethereal solutions.
  • Catalytic Enantioselective Borane Reduction of Benzyl Oximes: Preparation of (S)

Sources

Application

Technical Guide: SAR Utility &amp; Protocols for Methyl 3-(pyridin-4-ylamino)propanoate

Topic: Using Methyl 3-(pyridin-4-ylamino)propanoate in SAR studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Introduction & Chemical Prof...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using Methyl 3-(pyridin-4-ylamino)propanoate in SAR studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction & Chemical Profile[1][2][3][4][5][6]

Methyl 3-(pyridin-4-ylamino)propanoate is a versatile bifunctional intermediate used in medicinal chemistry to probe Structure-Activity Relationships (SAR). It combines a 4-aminopyridine (4-AP) pharmacophore —a privileged scaffold known for potassium channel blockade and kinase hinge-binding—with a beta-alanine ester linker .

This molecule serves as a critical "linker-scaffold" in drug design. Unlike simple alkyl chains, the 4-aminopyridine headgroup provides specific hydrogen-bonding motifs (Ring N: acceptor; Exocyclic NH: donor) and pH-dependent ionization (pKa ~9.1), while the propanoate tail offers a flexible handle for library generation via amidation or reduction.

Physicochemical Properties (Calculated)
PropertyValueRelevance in SAR
Molecular Formula C9H12N2O2Fragment-like chemical space.
MW 180.21 g/mol Low MW allows for significant elaboration (Rule of 3 compliant).
cLogP ~0.5 - 0.8High water solubility; ideal for optimizing lipophilic efficiency (LipE).
pKa (Ring N) ~9.1Basic. Exists as a cation at physiological pH, aiding solubility and electrostatic interactions.
H-Bond Donors 1 (NH)Critical for H-bond networks (e.g., kinase hinge regions).
H-Bond Acceptors 3 (Ring N, C=O, O-Me)Multiple interaction points for target residues.

Synthetic Utility & Derivatization Strategies[1][2][3][4][5][7][8]

In SAR campaigns, this molecule is rarely the final drug; it is a branching point . Its value lies in the ability to independently modify the "Head" (Pyridine) and the "Tail" (Ester) to map the biological binding pocket.

Mechanistic Considerations

The synthesis of this compound presents a regioselectivity challenge. 4-Aminopyridine has two nucleophilic sites: the ring nitrogen (N1) and the exocyclic amine (N4) .

  • N1 (Ring Nitrogen): Highly basic (pKa ~9.1). Alkylation here forms pyridinium salts (quaternization), which is often undesirable for intracellular targets.

  • N4 (Exocyclic Amine): Less nucleophilic due to resonance delocalization. However, for SAR, the N4-linkage is required to maintain the 4-AP pharmacophore.

Therefore, the Nucleophilic Aromatic Substitution (SNAr) route using 4-chloropyridine is preferred over direct alkylation, as it unambiguously establishes the C4–N bond.

Workflow Visualization

The following diagram outlines the synthesis and downstream derivatization logic.

SAR_Workflow Start Start: 4-Chloropyridine HCl Core Methyl 3-(pyridin-4-ylamino)propanoate (The Scaffold) Start->Core SnAr (Reflux, Et3N) Reagent + Beta-alanine methyl ester Reagent->Core Acid Acid Derivative (Hydrolysis) Core->Acid LiOH/THF Amide Amide Library (R-NH2 Coupling) Core->Amide AlMe3 or TBD/Amine Alcohol Alcohol Derivative (Reduction) Core->Alcohol LiBH4 Acid->Amide HATU/DIPEA

Caption: Synthesis and Divergent SAR pathways for Methyl 3-(pyridin-4-ylamino)propanoate.

Experimental Protocols

Protocol A: Regioselective Synthesis (SNAr Route)

Objective: Synthesis of Methyl 3-(pyridin-4-ylamino)propanoate avoiding N1-alkylation.

Materials:

  • 4-Chloropyridine hydrochloride (1.0 eq)

  • Beta-alanine methyl ester hydrochloride (1.2 eq)

  • Triethylamine (TEA) or DIPEA (3.5 eq)

  • Ethanol (absolute) or n-Butanol

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloropyridine HCl (e.g., 10 mmol) and beta-alanine methyl ester HCl (12 mmol) in Ethanol (30 mL).

  • Neutralization: Add TEA (35 mmol) dropwise. The solution may become slightly cloudy as amine salts form.

  • Reaction: Heat the mixture to reflux (approx. 78°C) with stirring. Monitor by TLC (System: 10% MeOH in DCM). The reaction typically requires 12–24 hours due to the deactivation of the exocyclic amine.

    • Note: If conversion is slow, switch solvent to n-Butanol and reflux at 118°C.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove solvent.

  • Extraction: Resuspend the residue in EtOAc and wash with saturated NaHCO3 (to remove unreacted acid/salts) and Brine.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, gradient 0-10% MeOH/DCM).

  • Validation: Confirm structure via 1H NMR. Look for the characteristic pyridine AA'BB' system and the methyl ester singlet (~3.6 ppm).

Protocol B: Library Generation (Direct Aminolysis)

Objective: Converting the ester directly to diverse amides to scan the "Tail" pocket without a separate hydrolysis step.

Materials:

  • Methyl 3-(pyridin-4-ylamino)propanoate (1.0 eq)

  • Diverse Amines (R-NH2) (2.0 eq)

  • Trimethylaluminum (AlMe3) (2.0 M in toluene) - Caution: Pyrophoric

Step-by-Step:

  • Activation: In a dry vial under Argon, add the amine (R-NH2, 2.0 eq) and dry DCM.

  • Reagent Addition: Carefully add AlMe3 (2.0 eq) dropwise at 0°C. Stir for 15 min to form the aluminum amide species.

  • Coupling: Add a solution of Methyl 3-(pyridin-4-ylamino)propanoate (1.0 eq) in DCM to the activated amine mixture.

  • Reaction: Reflux at 40°C for 4–16 hours.

  • Quench: Cool to 0°C. Carefully quench with dilute HCl (or Rochelle's salt solution) to manage aluminum salts.

  • Isolation: Extract with DCM/Isopropanol (3:1). The product is the corresponding amide.

SAR Decision Logic

When using this molecule in a screening cascade, interpret the data using the following logic:

ObservationStructural HypothesisNext Step
Loss of Potency upon Ester Hydrolysis (Acid) The target pocket is hydrophobic or positively charged (repelling the carboxylate).Synthesize Amides (neutral/capped) or Alcohols (H-bond donor).
Gain of Potency with Amides The "Tail" region extends into a solvent-exposed area or a specific sub-pocket.Perform an Amide Scan (aromatic vs. aliphatic vs. basic amines).
Steep Drop in Potency with N-Methylation The exocyclic NH is a critical H-bond donor.Stop. Do not cap the NH. Focus on ring substitutions.
Instability in Assay Media Retro-Michael addition (elimination of the amine) is occurring.Switch linker to a Gamma-aminobutyrate (more stable) or rigidify with a Cyclic beta-amino acid .
Structural Logic Diagram

This diagram illustrates the decision tree for optimizing the molecule based on assay results.

SAR_Logic Result Primary Assay Result Potent High Potency (<100 nM) Result->Potent Weak Low Potency (>10 uM) Result->Weak PK_Check Check Metabolic Stability (Esterase sensitive?) Potent->PK_Check H_Bond_Check Hypothesis: Missing H-Bond? Weak->H_Bond_Check Bioisostere Replace Ester with Bioisostere (Oxadiazole, Amide) PK_Check->Bioisostere High Clearance Rigidify Strategy: Rigidify Linker (Cyclic) H_Bond_Check->Rigidify Entropic Penalty High

Caption: Decision tree for optimizing Methyl 3-(pyridin-4-ylamino)propanoate hits.

References

  • 4-Aminopyridine Pharmacology: Structure and function of 4-aminopyridine derivatives in potassium channel blockade. Wikipedia. Link

  • Beta-Amino Acid Synthesis: Protocols for Michael addition and SnAr reactions in beta-amino acid synthesis. Organic Chemistry Portal. Link

  • Aza-Michael Addition: "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation." PMC (NIH). Link

  • SnAr Methodology: "The reaction of 4-chloropyridine with some amines." Recueil des Travaux Chimiques des Pays-Bas. Link

  • Amide Coupling Reagents: "Trimethylaluminum-mediated amide bond formation." Organic Syntheses. Link

Method

Reagents for ester hydrolysis of pyridine propanoates

Application Note: Precision Hydrolysis of Pyridine Propanoates Executive Summary The hydrolysis of pyridine propanoate esters presents a unique intersection of challenges in organic synthesis: managing the basicity of th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Hydrolysis of Pyridine Propanoates

Executive Summary

The hydrolysis of pyridine propanoate esters presents a unique intersection of challenges in organic synthesis: managing the basicity of the pyridine ring, preventing potential decarboxylation (though less prone than acetates), and, most critically, isolating the resulting zwitterionic product. While standard saponification is often effective, the amphoteric nature of the product frequently leads to low recovery during aqueous workup due to high water solubility.

This guide provides a tiered approach to reagent selection—ranging from robust inorganic bases to precision enzymatic cleavage—and details specific isolation protocols designed to maximize yield by navigating the isoelectric point (pI) of the pyridine scaffold.

Chemical Context & Challenges

Pyridine propanoates consist of a basic pyridine ring linked by a two-carbon chain to an ester group. Upon hydrolysis, the molecule exists in equilibrium between three states depending on pH:

  • Cationic (pH < 3): Pyridinium salt (Water soluble).

  • Zwitterionic (pH ≈ 3–5): Neutral net charge (Least water soluble, ideal for isolation).

  • Anionic (pH > 7): Carboxylate salt (Water soluble).

The "Zwitterion Trap": A common failure mode is acidifying the reaction mixture to pH 1 (standard for benzoic acids), which protonates the pyridine nitrogen, forming a highly water-soluble hydrochloride salt that refuses to extract into organic solvents.

Reagent Selection Matrix

ReagentMechanismConditionsSuitabilityKey Advantage
LiOH / NaOH Nucleophilic Acyl SubstitutionTHF/H₂O, 0°C to RTStandard Substrates Fast, inexpensive, scalable. LiOH is more soluble in organic co-solvents.
Novozym 435 Enzymatic HydrolysisBuffer/Hexane, 50°CBase-Sensitive / Chiral Mild pH, avoids salt formation, high chemoselectivity.
TMSOK Nucleophilic Cleavage (Anhydrous)THF/Ether, RTWater-Sensitive / Lipophilic Non-aqueous conditions; product precipitates as K-salt.
HCl / TFA Acid-Catalyzed HydrolysisH₂O/Dioxane, RefluxAcid-Stable / Base-Labile Useful if the pyridine salt is the desired final form.

Detailed Protocols

Protocol A: Standard Lithium Hydroxide Hydrolysis (The "Isoelectric" Method)

Best for: Routine synthesis of stable pyridine propanoates.

Reagents:

  • Substrate: Pyridine propanoate ester (1.0 equiv)

  • Reagent: LiOH[1]·H₂O (1.2 – 1.5 equiv)[2]

  • Solvent: THF:Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve the ester in THF. Cool to 0°C.

  • Addition: Add LiOH·H₂O dissolved in the minimum amount of water dropwise.

    • Why: Controlling the exotherm prevents potential side reactions on the pyridine ring.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (TLC is often misleading due to zwitterion streaking).

  • Workup (CRITICAL STEP):

    • Concentrate the mixture to remove THF.

    • Neutralization: Carefully add 1N HCl dropwise while monitoring pH with a meter.

    • Target: Stop exactly at pH 4.5 – 5.0 (approximate pI for pyridine propanoates).

    • Observation: The solution often becomes cloudy as the zwitterion precipitates.

  • Isolation:

    • Scenario 1 (Precipitate forms): Filter the solid, wash with cold water and Et₂O.

    • Scenario 2 (No precipitate): Saturate the aqueous phase with NaCl. Extract exhaustively with n-Butanol or IPA/CHCl₃ (1:3) . These solvent systems are polar enough to pull the zwitterion from water.

Protocol B: Enzymatic Hydrolysis (Green/Mild)

Best for: Substrates with labile protecting groups (e.g., Boc, Fmoc) or when avoiding salt formation.

Reagents:

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B)[3]

  • Solvent: Phosphate Buffer (pH 7.0) / Acetone or Hexane (biphasic)

Procedure:

  • Suspend the ester (1 mmol) in 5 mL of solvent (e.g., Hexane or Toluene for lipophilic esters; Acetone/Buffer for polar ones).

  • Add Novozym 435 (20% w/w relative to substrate).

  • Incubate at 40–50°C with orbital shaking (200 rpm).

  • Monitoring: Reaction is slower (24–48h).

  • Workup:

    • Filter off the enzyme beads (can be washed and recycled).

    • The filtrate contains the product. If in organic solvent, simply evaporate. If in buffer, adjust to pH 4.5 and extract as in Protocol A.

Protocol C: Anhydrous Cleavage with TMSOK

Best for: Sterically hindered esters or strictly anhydrous requirements.

Reagents:

  • Reagent: Potassium trimethylsilanolate (TMSOK) (1.1 equiv)

  • Solvent: Anhydrous THF or Ether

Procedure:

  • Dissolve ester in anhydrous THF under Nitrogen/Argon.

  • Add TMSOK (solid or solution) at RT.

  • Mechanism: The trimethylsilanolate anion attacks the ester methyl/ethyl group (or carbonyl), generating the potassium carboxylate and silyl ether.

  • Isolation: The potassium salt of the pyridine acid often precipitates from THF.

  • Filter the salt. To obtain the free acid, dissolve in minimal water, adjust to pH 5, and filter/extract.

Visualizing the Workflow

Figure 1: Reagent Decision Tree

Caption: Logic flow for selecting the optimal hydrolysis reagent based on substrate sensitivity.

ReagentSelection Start Start: Pyridine Propanoate Ester CheckSensitive Contains Base-Sensitive Groups? (e.g., Fmoc, chiral centers) Start->CheckSensitive CheckSolubility Is the substrate water soluble? LiOH Protocol A: LiOH / THF / H2O (Standard) CheckSolubility->LiOH Organic Soluble CheckSolubility->LiOH Water Soluble (Careful pH control) CheckAnhydrous Requires Anhydrous Conditions? CheckSensitive->CheckAnhydrous No Enzyme Protocol B: Novozym 435 (Enzymatic) CheckSensitive->Enzyme Yes (High Sensitivity) AcidHydrolysis Acid Hydrolysis (HCl) (If base labile but acid stable) CheckSensitive->AcidHydrolysis Base Labile / Acid Stable CheckAnhydrous->CheckSolubility No TMSOK Protocol C: TMSOK / THF (Anhydrous) CheckAnhydrous->TMSOK Yes

Figure 2: The Zwitterion Isolation Strategy

Caption: Workflow for maximizing recovery of the amphoteric pyridine propanoic acid.

Isolation Hydrolysate Reaction Mixture (pH > 10, Anionic) Neutralize Add HCl to pH 4.5 - 5.0 (Isoelectric Point) Hydrolysate->Neutralize CheckPrecip Precipitate Formed? Neutralize->CheckPrecip Filter Filter Solid (Wash w/ Et2O) CheckPrecip->Filter Yes Extract Saturate w/ NaCl Extract w/ n-BuOH or CHCl3:IPA CheckPrecip->Extract No Final Pure Zwitterion Product Filter->Final Extract->Final

References

  • Standard Hydrolysis & Zwitterion Behavior

    • Source: ChemGuide. "Hydrolysis of Esters using Dilute Alkali."
    • URL:[Link]

  • Enzymatic Approaches (Novozym 435)

    • Source: Wang, P., et al. "Enzymatic synthesis of pyridine heterocyclic compounds...
    • URL:[Link]

  • TMSOK Reagent Utility: Source: Laganis, E. D., & Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters. Context: Validated general utility for non-aqueous hydrolysis (Standard organic synthesis reference).
  • Decarboxylation Stability

    • Source: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids."[4] Can. J. Chem. (1972).[4]

    • URL:[Link]

  • Green Chemistry Considerations

    • Source: ACS GCI Pharmaceutical Roundtable. "Ester Deprotection Guide."
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-aminopyridine Michael addition

Welcome to the Advanced Technical Support Center for the aza-Michael addition of 4-aminopyridine (4-AP). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the aza-Michael addition of 4-aminopyridine (4-AP). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the thermodynamic and kinetic causalities that dictate the success or failure of your 4-AP conjugate additions, providing you with self-validating protocols to maximize your experimental yield.

Mechanistic Grounding: The 4-AP Conundrum

4-Aminopyridine is a notoriously challenging ambident nucleophile. It possesses two reactive sites: the exocyclic primary amine (–NH₂) and the endocyclic pyridine nitrogen. Due to resonance electron donation from the exocyclic amine, the endocyclic nitrogen is significantly more nucleophilic. Uncatalyzed reactions often fall into a thermodynamic sink, producing undesired pyridinium salts instead of the target exocyclic aza-Michael adducts [3]. Understanding this regioselectivity is the first step to mastering the reaction.

MechanisticPathway Node_4AP 4-Aminopyridine (4-AP) Node_Intermediate Zwitterionic Transition State Node_4AP->Node_Intermediate Nucleophilic Attack Node_Acceptor Michael Acceptor (e.g., Acrylates) Node_Acceptor->Node_Intermediate Electrophilic Activation Node_Exocyclic Exocyclic NH2 Adduct (Desired Product) Node_Intermediate->Node_Exocyclic Kinetic Control (Catalyzed) Node_Endocyclic Pyridinium Salt (Undesired Byproduct) Node_Intermediate->Node_Endocyclic Thermodynamic Sink (Uncatalyzed/High Temp)

Mechanistic pathway of 4-AP aza-Michael addition showing regioselectivity branches.

Troubleshooting FAQs: Causality & Solutions

Q1: My reaction stalls at 40% conversion, and prolonged heating actually decreases the yield. What is happening? A1: You are observing the Retro-Aza-Michael reaction . Aza-Michael additions are inherently reversible equilibrium processes. When you apply prolonged heating (typically >80 °C) to force the sluggish forward reaction, you inadvertently provide the activation energy required for the reverse reaction (elimination), shifting the equilibrium back toward the starting materials[2]. Solution: Lower the reaction temperature and rely on catalytic activation rather than thermal forcing. If kinetics are too slow at lower temperatures, consider microdroplet synthesis platforms, which have been shown to accelerate the forward aza-Michael addition by a factor of ~10⁴ under ambient conditions [1].

Q2: I am predominantly isolating a highly polar byproduct instead of my desired exocyclic secondary amine. Why? A2: This is a regioselectivity failure. The highly polar byproduct is likely the N-alkylated pyridinium salt resulting from endocyclic nitrogen attack [3]. Solution: You must alter the electronic environment of the transition state. Utilizing a solid-supported Lewis acid, such as Iodine on acidic alumina (I₂/Al₂O₃), draws electron density away from the C=C bond of the Michael acceptor, making the β-position highly susceptible to attack from the weaker exocyclic amine without requiring harsh conditions that favor pyridinium formation [4].

Q3: How can I improve the reaction kinetics without using moisture-sensitive or non-recoverable homogeneous catalysts? A3: Transition to heterogeneous, solvent-free, or highly concentrated conditions. Supported catalysts like I₂/Al₂O₃ or Y(NO₃)₃·6H₂O under solvent-free conditions provide a highly concentrated microenvironment that drives the bimolecular collision rate up while allowing for simple recovery via filtration [4].

Performance Data: Catalyst & Condition Comparison

To guide your experimental design, the following table synthesizes the quantitative performance of various catalytic strategies for 4-AP aza-Michael additions.

Reaction Condition / CatalystMichael Acceptor TypeReaction TimeTemp (°C)Average Yield (%)Primary Mechanistic Advantage
Uncatalyzed (Bulk Solvent) Acrylates / Enones24 - 48 h8025 - 40None (Prone to retro-Michael)
Supported Iodine (I₂/Al₂O₃) Itaconates / Acrylates2 h60> 70Lewis acid activation, reusable
Microdroplet Synthesis (MeOH) Ethenesulfonyl fluoride< 1 minAmbient> 9510⁴ rate acceleration, no catalyst
Y(NO₃)₃·6H₂O (Solvent-free) Activated Alkenes4 - 6 hAmbient85 - 90High regiocontrol for weak amines

Validated Protocol: High-Yield Heterogeneous Aza-Michael Addition

This protocol utilizes a reusable supported Lewis acid (I₂/Al₂O₃) to kinetically favor the exocyclic amine attack while suppressing the retro-aza-Michael reaction through moderate temperature control [4]. It is designed as a self-validating workflow.

ExperimentalWorkflow S1 1. Substrate Preparation S2 2. Catalyst Addition S1->S2 S3 3. Controlled Incubation S2->S3 S4 4. Reaction Monitoring S3->S4 S5 5. Product Isolation S4->S5

Step-by-step experimental workflow for catalyzed aza-Michael addition of 4-AP.

Step 1: Catalyst Preparation (I₂/Al₂O₃)
  • Weigh 1.0 g of acidic alumina (Al₂O₃) and 0.1 g of elemental iodine (I₂).

  • Grind the mixture thoroughly in an agate mortar until a homogeneous pale-yellow powder is achieved. Causality: The physical grinding ensures maximum surface area dispersion of iodine, creating a dense network of localized Lewis acid sites.

Step 2: Substrate Mixing
  • In a 25 mL round-bottom flask, add 4-aminopyridine (1.0 mmol) and the electron-deficient alkene (e.g., ethyl acrylate, 1.2 mmol).

  • Add 2 mL of a non-polar or slightly polar solvent (e.g., THF or dichloromethane) strictly to homogenize the reactants. Self-Validation Checkpoint: The solution should be clear. If 4-AP does not fully dissolve, slightly increase the solvent volume, but keep it minimal to maintain a high localized concentration.

Step 3: Reaction Execution
  • Add 10 mol% of the prepared I₂/Al₂O₃ catalyst to the flask.

  • Equip the flask with a reflux condenser and stir magnetically at 60 °C. Causality: 60 °C is the optimal thermodynamic window. It is high enough to overcome the activation energy barrier for the exocyclic amine but low enough to prevent the retro-aza-Michael equilibrium shift [2].

Step 4: Reaction Monitoring
  • Monitor the reaction via TLC (Eluent: CH₂Cl₂/MeOH = 20:1) every 30 minutes. Self-Validation Checkpoint: You should observe the depletion of the 4-AP spot (Rf ~0.2) and the emergence of a new, less polar spot corresponding to the mono-alkylated adduct. If a baseline spot appears and grows rapidly, the temperature is too high, leading to pyridinium salt formation.

Step 5: Product Isolation and Catalyst Recovery
  • Once TLC indicates complete consumption of 4-AP (typically 2-3 hours), cool the mixture to room temperature.

  • Add 10 mL of THF to ensure the product is fully solubilized.

  • Perform vacuum-assisted Buchner filtration to remove the solid I₂/Al₂O₃ catalyst. Wash the filter cake with an additional 5 mL of THF. Note: The recovered catalyst can be dried under vacuum and reused for up to 3 subsequent cycles with minimal loss of activity [4].

  • Evaporate the filtrate under reduced pressure to yield the crude aza-Michael adduct, which can be further purified by recrystallization or flash chromatography if necessary.

References

  • Accelerated and Concerted Aza-Michael Addition and SuFEx Reaction in Microdroplets in Unitary and High-Throughput Formats ResearchG
  • raco.
  • Synthesis of Functionalized α-Enaminones and One-Pot N-Alkenylation–Dearomatiz
  • Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina Frontiers
Optimization

Regioselectivity control in aminopyridine alkylation

Technical Support Center: Regioselectivity Control in Aminopyridine Alkylation Welcome to the Application Support Center. This troubleshooting hub is designed for researchers, synthetic chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselectivity Control in Aminopyridine Alkylation

Welcome to the Application Support Center. This troubleshooting hub is designed for researchers, synthetic chemists, and drug development professionals dealing with the ambident reactivity of aminopyridines.

Mechanistic Foundations (FAQs)

Q1: Why does direct alkylation of 2-aminopyridine typically yield N1-alkylpyridinium salts instead of the desired N2-alkylated secondary amine? A1: The regioselectivity challenge stems from the inherent electronic distribution of 2-aminopyridine. Under neutral conditions, the lone pair on the exocyclic amino group (N2) is delocalized into the pyridine ring via resonance, increasing the electron density at the endocyclic ring nitrogen (N1). Consequently, N1 acts as the primary thermodynamic and kinetic nucleophile, reacting with alkyl halides to form N-alkylpyridinium salts. To overcome this, the reaction environment must be modified to either sterically shield N1 or electronically activate N21.

Q2: What is the most reliable strategy to force alkylation exclusively at the exocyclic N2 position? A2: There are two field-proven approaches:

  • Thermodynamic Deprotonation: Using strong bases (e.g., NaH, Cs₂CO₃) deprotonates the exocyclic amine, generating a highly nucleophilic amide anion localized at N2.

  • Transition-Metal Catalyzed Hydrogen Autotransfer (HA): Utilizing alcohols as alkylating agents in the presence of specific transition metals (e.g., Ni(II) or Zn(II) complexes). The catalyst temporarily oxidizes the alcohol to an aldehyde/ketone, which condenses exclusively with the primary N2 amine to form an imine, followed by catalytic reduction to the secondary amine 2.

Troubleshooting Guide: Regioselectivity & Yield Failures

Issue 1: Over-alkylation (Formation of tertiary amines) during N2-alkylation.

  • Root Cause: Once the primary amine (N2) is mono-alkylated, the resulting secondary amine is often more sterically accessible or electronically richer than the starting material, leading to rapid second alkylation.

  • Solution: Employ self-limiting alkylation strategies. Recent methodologies utilize N-aminopyridinium salts as ammonia surrogates, which naturally halt at the secondary amine stage due to the electronic properties of the transient pyridinium ylide intermediates 3. Alternatively, use a bulky protecting group (e.g., Boc) on the N2 position prior to alkylation.

Issue 2: Poor yields or catalyst poisoning in transition-metal catalyzed N-alkylation.

  • Root Cause: The strongly coordinating nature of the pyridine ring can displace ligands on the transition metal catalyst, effectively poisoning it. Furthermore, inadequate temperatures can stall the hydrogen autotransfer cycle.

  • Solution:

    • Catalyst Choice: Switch to a molecularly defined NNN-Ni(II) pincer complex or a Zn(II) catalyst featuring redox-noninnocent azo-aromatic ligands, which act as robust electron and hydrogen reservoirs and resist pyridine coordination 4.

    • Solvent Optimization: Toluene often limits the reaction temperature. Switching to a higher-boiling non-polar solvent like n-octane (refluxing at >120 °C) provides the necessary thermal energy for efficient dehydrogenation of secondary alcohols 2.

Visualizing the Alkylation Logic

G Start 2-Aminopyridine Substrate Decision Target Regioisomer? Start->Decision N1 N1 (Endocyclic) Alkylation Decision->N1 Ring N N2 N2 (Exocyclic) Alkylation Decision->N2 Exocyclic N Neutral Neutral Conditions (Alkyl Halide, Heat) N1->Neutral Base Strong Base (NaH/Cs2CO3) or HA Catalysis N2->Base Product1 N-Alkylpyridinium Salt Neutral->Product1 Product2 N-Alkyl-2-aminopyridine Base->Product2

Logic tree for determining regioselectivity in 2-aminopyridine alkylation.

HA_Cycle Cat Metal Catalyst (e.g., Ni, Zn) Alc Alcohol (Alkylating Agent) Cat->Alc Imine Imine Intermediate Cat->Imine Ald Aldehyde/Ketone Intermediate Alc->Ald Dehydrogenation Ald->Imine Condensation Amine 2-Aminopyridine Amine->Imine Prod N2-Alkylated Product Imine->Prod Hydrogenation

Mechanistic workflow of transition-metal catalyzed hydrogen autotransfer.

Reagent Selection & Quantitative Data

The following table summarizes the causal relationship between reaction conditions and resulting regioselectivity, based on benchmark optimizations 125.

Alkylating AgentCatalyst / BaseSolventTemp (°C)Major RegioisomerTypical Yield (%)Mechanistic Rationale
Alkyl HalideNone (Neutral)MeCN / THF60–80N1 (Endocyclic) 85–95%Kinetic preference for the electron-rich ring nitrogen.
Alkyl HalideCs₂CO₃ or NaHDMF25–50N2 (Exocyclic) 75–89%Deprotonation forces nucleophilicity to the exocyclic amide anion.
Primary AlcoholZn(II) Azo-complexToluene120N2 (Exocyclic) 70–82%Hydrogen autotransfer selectively forms imine at the primary amine.
Secondary AlcoholNNN-Ni(II) Pincern-Octane140N2 (Exocyclic) 92%High-temp HA overcomes steric hindrance of secondary alcohols.
1,2-DiketonesBF₃·OEt₂Xylene150N2 (Exocyclic) 77%Proceeds via an iminium-keto intermediate with CO₂ liberation.

Standard Experimental Protocols

Every protocol must be treated as a self-validating system. Do not proceed to subsequent steps without confirming intermediate formation via TLC or LC-MS.

Protocol A: Base-Mediated N2-Alkylation (Thermodynamic Control)

Use this protocol when utilizing standard alkyl halides.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-aminopyridine (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

    • Causality Check: Effervescence (H₂ gas) confirms the deprotonation of the exocyclic amine. Stir for 30 minutes until bubbling ceases to ensure complete anion formation.

  • Alkylation: Dropwise add the alkyl halide (1.1 equiv). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Validation: Monitor via LC-MS. The mass of the product should correspond to [M+H]+ of the mono-alkylated species. If di-alkylation is observed (>5%), reduce the equivalents of alkyl halide in future runs.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) to neutralize unreacted base. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Catalytic N-Alkylation via Hydrogen Autotransfer

Use this protocol for green chemistry applications using alcohols as alkylating agents.

  • Reaction Assembly: In a heavy-walled pressure tube equipped with a magnetic stir bar, add 2-aminopyridine (0.5 mmol), the secondary alcohol (0.75 mmol), NNN-Ni(II) pincer catalyst (1 mol %), and KOtBu (0.5 mmol).

  • Solvent Addition: Add anhydrous n-octane (2 mL).

    • Causality Check:n-Octane is specifically chosen because its high boiling point allows the reaction to reach the activation energy required for the dehydrogenation of the secondary alcohol without pressurizing the vessel dangerously.

  • Heating: Seal the tube and heat in an oil bath at 140 °C for 12 hours.

  • Workup & Purification: Cool to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate and purify via silica gel flash chromatography.

References

  • Firmin, D., et al. "Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines." Journal of Organic Chemistry, American Chemical Society.
  • "General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer." Organic Letters, American Chemical Society.
  • "Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir." The Journal of Organic Chemistry, American Chemical Society.
  • "Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts." ChemRxiv.
  • "Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones." ResearchGate.

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-(pyridin-4-ylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 3-(pyridin-4-ylamino)prop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 3-(pyridin-4-ylamino)propanoate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them, enabling you to adapt and overcome challenges in your specific experimental context.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of Methyl 3-(pyridin-4-ylamino)propanoate.

Issue 1: Low Purity After Initial Work-up

Question: After an aqueous work-up, my crude product shows significant impurities by TLC and ¹H NMR. What are the likely culprits and how can I improve the initial purification?

Answer: Low purity after the initial extraction is often due to the basic nature of the pyridine ring and the potential for side products. The pyridine nitrogen can be protonated, leading to partitioning into the aqueous layer if the pH is not carefully controlled.

Root Cause Analysis & Corrective Actions:

  • Incomplete Reaction: Unreacted starting materials (4-aminopyridine and methyl acrylate) are common impurities. Monitor the reaction to completion using an appropriate technique like TLC or LC-MS.

  • Side Reactions: Michael addition can sometimes lead to the formation of undesired byproducts. The reaction conditions, such as temperature and catalyst, should be optimized to minimize these.

  • Improper pH for Extraction: The basicity of the pyridine nitrogen is a critical factor. During an aqueous wash, ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8) to keep your product in the organic layer. An acidic wash will protonate the pyridine, pulling it into the aqueous phase.

Recommended Protocol: Optimized Acid-Base Extraction

  • Initial Organic Extraction: After quenching the reaction, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Controlled Aqueous Wash:

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.

    • Follow with a wash using brine to remove bulk water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Difficulty with Crystallization

Question: I am unable to induce crystallization of my product, or I'm getting an oil instead of solid crystals. What should I do?

Answer: The inability to crystallize can be due to residual solvent, impurities inhibiting lattice formation, or the selection of an inappropriate solvent system. The structure of Methyl 3-(pyridin-4-ylamino)propanoate, with its flexible propanoate chain, can also present challenges for crystal packing.

Troubleshooting Steps for Crystallization:

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out Solution is too supersaturated; cooling is too rapid.Add a small amount of the "good" solvent back to the heated solution to dissolve the oil, then allow for slower cooling. Consider using a solvent system where the product has slightly higher solubility at elevated temperatures.
No Crystals Form Solution is not sufficiently supersaturated; nucleation is inhibited.1. Concentrate the solution: Gently evaporate some of the solvent to increase the concentration of the product.[1] 2. Induce nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[1]
Poor Crystal Quality (Fine Powder) Rapid crystallization due to high supersaturation or rapid cooling.Use a slower cooling method. An insulated container can help to slow down the cooling process. Alternatively, consider vapor diffusion or anti-solvent crystallization for higher quality crystals.[1]

Recommended Crystallization Methods:

  • Slow Cooling: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.[1]

  • Anti-Solvent Addition: Dissolve the compound in a "good" solvent (e.g., ethanol) and slowly add a "poor" solvent (e.g., heptane or water) until turbidity is observed. Add a few drops of the good solvent to redissolve the precipitate and then allow it to stand.[1]

Issue 3: Peak Tailing in Column Chromatography

Question: When I try to purify my compound using silica gel column chromatography, I observe significant peak tailing. What causes this and how can I achieve a symmetrical peak shape?

Answer: Peak tailing for pyridine-containing compounds on silica gel is a classic problem.[2] The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[2] This leads to non-ideal elution behavior.

Mitigation Strategies for Peak Tailing:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with your compound for the active sites on the silica gel.

    • Triethylamine (TEA): A common choice is to add 0.1-1% triethylamine to your mobile phase (e.g., hexane/ethyl acetate).[3] The TEA will preferentially bind to the acidic silanol groups, allowing your product to elute more symmetrically.

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase.

    • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.

    • End-capped Silica: Use a C18 or other end-capped silica gel for reverse-phase chromatography.

  • pH Adjustment (Reverse-Phase): When using reverse-phase HPLC, adjusting the pH of the mobile phase can improve peak shape. At a higher pH (e.g., > 8), the pyridine is neutral, which can lead to better peak symmetry. However, this requires a pH-stable column.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in the synthesis of Methyl 3-(pyridin-4-ylamino)propanoate?

A1: Besides unreacted starting materials, a common impurity can be the product of a double Michael addition, where a second molecule of methyl acrylate reacts with the secondary amine of the product. Other potential impurities can arise from the degradation of starting materials or the product under the reaction conditions. Impurity profiling using techniques like LC-MS is highly recommended to identify unknown impurities.[4][5]

Q2: What is the best solvent system for column chromatography of this compound?

A2: A good starting point for normal-phase column chromatography on silica gel is a gradient of ethyl acetate in hexanes. Based on the polarity of the molecule, you will likely need a relatively polar mobile phase. A typical starting gradient might be 20% to 80% ethyl acetate in hexanes. Remember to add a small amount of triethylamine (e.g., 0.5%) to both solvents to prevent peak tailing.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your Methyl 3-(pyridin-4-ylamino)propanoate.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing quantitative data on the percentage of your main compound and any impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. LC-MS is particularly powerful for identifying and quantifying trace impurities.[7]

Q4: My purified product is a yellow oil, but I have seen it reported as a solid. Why is this?

A4: The physical state of a compound can be influenced by small amounts of impurities or residual solvent. If your analytical data (NMR, HPLC) confirms high purity, the oily nature might be due to the presence of different polymorphic forms or the absence of a crystal lattice. Attempting crystallization from a different solvent system may yield a solid product. Discoloration, on the other hand, can indicate the presence of chromophoric impurities, and further purification may be necessary.[8]

III. Visualization of Purification Workflow

The following diagram outlines a general workflow for the purification and analysis of Methyl 3-(pyridin-4-ylamino)propanoate.

Purification_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity & Identity Confirmation start Crude Reaction Mixture workup Aqueous Work-up (pH controlled extraction) start->workup concentrate Concentration in vacuo workup->concentrate column_chrom Column Chromatography (Silica gel + 0.5% TEA or Alumina) concentrate->column_chrom If impure crystallization Crystallization (Slow cooling or Anti-solvent) concentrate->crystallization If relatively pure column_chrom->crystallization analysis HPLC NMR MS crystallization->analysis end_node Pure Methyl 3-(pyridin-4-ylamino)propanoate analysis->end_node

Caption: A general workflow for the purification and analysis of Methyl 3-(pyridin-4-ylamino)propanoate.

IV. References

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. Retrieved from

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. Retrieved from

  • LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from

  • Rsc.org. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Retrieved from

  • BenchChem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline. Retrieved from

  • Reddit. (2025, June 17). How to dry pyridine N-oxide obtained commerically. r/Chempros. Retrieved from

  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from

  • Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate. Retrieved from

  • Googleapis.com. (2013, October 10). WO 2013/150545 A2. Retrieved from

  • ChemScene. (n.d.). Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate. Retrieved from

  • MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from

  • Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing. Retrieved from

  • MilliporeSigma. (n.d.). methyl 3-oxo-3-(pyridin-4-yl)propanoate. Retrieved from

  • Patsnap. (2015, September 23). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka. Retrieved from

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Retrieved from

  • IUCrData. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved from

  • Organic Syntheses Procedure. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Retrieved from

  • BOC Sciences. (n.d.). CAS 103041-38-9 Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from

  • Chem-Impex. (n.d.). Methyl 3-oxo-3-(pyridin-4-yl)propanoate. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate on Newcrom R1 HPLC column. Retrieved from

  • PubMed. (n.d.). Separation of catecholamines and their metabolites by adsorption, ion-pair and soap chromatography. Retrieved from

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from

  • Waters Corporation. (n.d.). Column Screening for the UPLC Separation of Plastic Additives as Part of Extractables and Leachables Workflows. Retrieved from

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from

  • ChemicalBook. (n.d.). 3-(pyridin-2-ylamino)propanoic acid synthesis. Retrieved from

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from

Sources

Optimization

Technical Support Center: Removal of Unreacted 4-Aminopyridine (4-AP)

Ticket ID: 4AP-PUR-001 Status: Open Priority: High (Toxicity Risk / Downstream Interference) Assigned Specialist: Senior Application Scientist Executive Summary: The "Sticky Base" Problem 4-Aminopyridine (4-AP) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: 4AP-PUR-001 Status: Open Priority: High (Toxicity Risk / Downstream Interference) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sticky Base" Problem

4-Aminopyridine (4-AP) is a highly polar (LogP ~0.32), basic amine (pKa ~9.17) used widely as a super-nucleophilic catalyst or reagent. Its removal is notoriously difficult because:

  • High Polarity: It co-elutes with polar products on standard silica.

  • Basicity: It interacts strongly with acidic silanols on silica columns, causing severe peak tailing (streaking) that contaminates fractions.

  • Toxicity: As a potent potassium channel blocker, trace residues are unacceptable in biological assays.

This guide provides three self-validating workflows to remove 4-AP, ranked by efficiency and scalability.

Module 1: Liquid-Liquid Extraction (The "pH Swing" Protocol)

Best For: Products that are neutral or acidic (and stable to mild acid). Mechanism: Exploiting the pKa (9.17) of 4-AP to force it into the aqueous phase.

The Science

At pH 7, 4-AP is partially protonated. However, to quantitatively sequester it into the aqueous phase (partition coefficient


 for organic phase), we must drive the equilibrium completely to the pyridinium salt form (

) by lowering the pH at least 2 units below its pKa.
Protocol
  • Dissolution: Dissolve your crude reaction mixture in a non-miscible organic solvent (Ethyl Acetate or DCM).

    • Note: Avoid ethers if possible, as 4-AP has higher solubility in them than in hydrocarbons.

  • The Acid Wash: Wash the organic layer 3x with 1M HCl or 10% NaHSO₄ .

    • Target: Aqueous pH must be < 2.0.

  • Validation Step (Self-Check):

    • Spot the organic layer on a TLC plate.

    • Stain with Ninhydrin or visualize under UV.

    • Pass Criteria: The baseline spot corresponding to 4-AP must be absent.

  • Brine Wash: Wash organic layer once with saturated brine to remove entrained acid.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Data: 4-AP Distribution at Varying pH

Aqueous Phase pH% 4-AP in Aqueous Phase% 4-AP in Organic PhaseStatus
pH 11.0 ~1%~99%Fail (Remains in Organic)
pH 9.2 (pKa) 50%50%Fail (Equilibrium)
pH 7.0 ~99%~1%Risk (Trace contamination)
pH 1.0 >99.9%<0.1%Success (Quantitative Removal)
Module 2: Solid-Phase Scavenging (The "Filtration" Fix)

Best For: Small-scale parallel synthesis (HTS) or when the product is acid-sensitive (cannot tolerate HCl wash). Mechanism: Covalent capture or strong ionic binding using functionalized polymer beads.

Recommended Resins
  • Strong Cation Exchange (SCX-2): Propylsulfonic acid functionalized silica/polymer.

    • Mechanism:[1][2][3] Ionic bond. The sulfonic acid (pKa < 1) instantly protonates and binds the 4-AP (pKa 9.17).

  • Polymer-Supported Isocyanate (PS-NCO):

    • Mechanism:[1][2][3] Covalent bond. Reacts with the amino group of 4-AP to form an insoluble urea.

Protocol (SCX-2 Method)
  • Calculate Load: Assume 100% excess of 4-AP remains. Use 3-4 equivalents of resin capacity relative to the estimated 4-AP.

  • Incubation: Add resin to the reaction mixture (dissolved in DCM, MeOH, or MeCN).

  • Agitation: Shake or stir gently for 1-2 hours.

    • Tip: Do not use magnetic stir bars with fragile resins (like silica-based SCX); they grind the beads. Use an orbital shaker.

  • Filtration: Filter through a fritted cartridge. The 4-AP remains trapped on the filter.

  • Validation:

    • TLC the filtrate. If 4-AP remains, re-treat with fresh resin for 30 mins.

Module 3: Chromatography (The "Modified Mobile Phase")

Best For: When LLE and Scavenging fail, or for final purification of complex mixtures. Problem: 4-AP streaks on silica because it H-bonds to acidic silanols.

Troubleshooting the Column

Scenario A: Normal Phase (Silica)

  • The Fix: You must "cap" the silanols.

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1).

  • Result: The TEA saturates the silica surface active sites. 4-AP elutes as a sharp band rather than a streak.

Scenario B: Reverse Phase (C18)

  • The Fix: Use low pH to keep 4-AP ionized.

  • Buffer: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Elution Order:

    • 4-AP is highly polar and ionized. It will elute near the void volume (very early).

    • Most organic products (lipophilic) will retain longer.

    • Warning: Ensure your detector is not set solely to 254nm if your product has weak absorbance; 4-AP absorbs strongly.

Visual Decision Tree

G Start Reaction Mixture (Contains Excess 4-AP) Q1 Is the Product Acid Sensitive? Start->Q1 Q2 Is the Product Basic (Amine)? Q1->Q2 No Resin Protocol B: Scavenger Resin (PS-Isocyanate or SCX-2) Q1->Resin Yes (Avoid Acid) LLE Protocol A: Acid Wash (1M HCl Extraction) Q2->LLE No (Product is Neutral) Chrom Protocol C: Chromatography (DCM:MeOH + 1% NH4OH) Q2->Chrom Yes (Product is Basic) Check Final Purity Check LLE->Check Validate via TLC Resin->Check Validate via TLC Chrom->Check

Caption: Workflow for selecting the optimal 4-aminopyridine removal strategy based on product stability and chemistry.

Safety & Toxicity Warning (Critical)

Hazard: 4-Aminopyridine is a potent Voltage-Gated Potassium Channel Blocker .

  • LD50: Oral (Rat) ~20 mg/kg. It is highly toxic.

  • Symptoms: Seizures, convulsions, and cardiac arrhythmias.

  • Handling:

    • Double-glove (Nitrile).

    • Work exclusively in a fume hood.

    • Waste Disposal: All aqueous washes containing 4-AP (from Module 1) must be labeled as "Toxic Aqueous Waste" and NOT poured down the drain.

References
  • PubChem. 4-Aminopyridine (Compound CID 1727).[4] National Library of Medicine. Available at: [Link]

  • Biotage. Strategies for Work-Up and Purification: Scavenging Techniques. Biotage Knowledge Base. Available at: [Link]

  • Albert, A., Goldacre, R., & Phillips, J. (1948). "The strength of heterocyclic bases." Journal of the Chemical Society, 2240-2249. (Establishes pKa of 4-AP as 9.17).[5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Aza-Michael Reactions

Welcome to the technical support center for Aza-Michael reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Aza-Michael reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of β-amino compounds via this powerful C-N bond-forming reaction. Here, we address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Fundamental Reaction Failures

Question 1: My Aza-Michael reaction shows little to no conversion, and I primarily recover my starting materials. What are the most likely causes?

Answer: This is a common issue that typically points to one of three areas: insufficient nucleophilicity of the amine, low electrophilicity of the Michael acceptor, or unfavorable reaction conditions.

  • Nucleophile Reactivity: The nucleophilicity of the amine is paramount. Aromatic amines, amides, and carbamates are significantly less nucleophilic than aliphatic amines and may require activation or harsher conditions to react.[1][2] Steric hindrance around the nitrogen atom can also dramatically decrease reactivity.[3] For instance, hindered secondary amines like di-isopropylamine may not react at room temperature without a catalyst.[3]

  • Acceptor Electrophilicity: The reactivity of the Michael acceptor is governed by the electron-withdrawing group (EWG) attached to the alkene.[4] The general order of reactivity is: nitroalkenes > α,β-unsaturated ketones > acrylates > acrylamides > nitriles.[2][4] If your acceptor is on the lower end of this reactivity scale, catalysis may be necessary.

  • Reaction Conditions: Aza-Michael reactions can be highly sensitive to solvent and temperature.[5] Some reactions that fail in common organic solvents may proceed smoothly in water or highly polar protic solvents like hexafluoroisopropanol (HFIP), which can activate the Michael acceptor through hydrogen bonding.[6][7]

Troubleshooting Protocol: Addressing No Conversion

  • Catalyst Introduction: If performing the reaction neat or in a non-polar solvent, consider the addition of a catalyst. For general purposes, a Lewis acid like Yb(OTf)₃ or a Brønsted acid can be effective.[8] For less reactive amines, a base catalyst can increase nucleophilicity.[2]

  • Solvent Screening: The choice of solvent can dramatically influence the reaction rate.[6] Protic solvents, especially water and fluorinated alcohols, can activate the Michael acceptor and may accelerate the reaction.[6][7]

  • Temperature Adjustment: While many Aza-Michael reactions proceed at room temperature, sluggish reactions can often be accelerated by moderate heating.[5] However, be aware that elevated temperatures can sometimes promote the reverse (retro-Aza-Michael) reaction.[9][10] A systematic temperature optimization is often beneficial.[5]

  • Pressure Application: For particularly stubborn cases involving sterically hindered reactants, high pressure (hyperbaric conditions) can significantly accelerate the reaction.[7]

Category 2: Catalyst Selection and Optimization

Question 2: I'm using a catalyst, but the conversion is still low. How do I choose the right catalyst, and what factors should I consider for its optimization?

Answer: Catalyst selection is critical and depends heavily on the specific substrates. Catalysts in Aza-Michael reactions function by either activating the Michael acceptor (Lewis/Brønsted acids) or enhancing the nucleophilicity of the amine (bases).[2]

  • Lewis Acid Catalysis: Lewis acids, such as metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) or metal halides (e.g., FeCl₃, SnCl₄), coordinate to the electron-withdrawing group of the Michael acceptor, increasing its electrophilicity.[11][12] This is particularly useful for reactions involving less reactive Michael acceptors or weakly nucleophilic amines. Some Lewis acid catalysts have been shown to be highly effective in aqueous media.[12][13]

  • Base Catalysis: Bases deprotonate the amine, increasing its nucleophilicity. This is more common for less nucleophilic amines like amides or carbamates.[2] However, for simple aliphatic amines, the amine itself can often act as a base, making an additional catalyst unnecessary.[3]

  • Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, are frequently used for asymmetric Aza-Michael reactions.[1][14][15] These catalysts often work through a dual-activation mechanism, for instance, by forming an iminium ion with the Michael acceptor while simultaneously activating the amine through hydrogen bonding.[1]

Troubleshooting Protocol: Optimizing Catalysis

  • Screen Catalyst Types: If a Lewis acid is not effective, consider a Brønsted acid or an organocatalyst. For asymmetric synthesis, screening different classes of organocatalysts (e.g., thioureas, squaramides) is often necessary.[1][15]

  • Optimize Catalyst Loading: While a higher catalyst loading might seem intuitive for increasing conversion, it can sometimes lead to side reactions or product inhibition. A loading of 1-10 mol% is a typical starting point.

  • Consider Co-catalysts/Additives: In some organocatalytic systems, an acid additive (e.g., trifluoroacetic acid) is required to facilitate the formation of the active catalytic species, such as an iminium ion.[1][11]

Data Presentation: Common Catalysts for Aza-Michael Reactions

Catalyst TypeExample(s)Mechanism of ActionSuitable Substrates
Lewis Acids Yb(OTf)₃, Sc(OTf)₃, FeCl₃Activates Michael AcceptorWeakly nucleophilic amines, less reactive acceptors
Brønsted Acids TFA, HClActivates Michael AcceptorGeneral purpose
Bases DBU, K₂CO₃Enhances Amine NucleophilicityAmides, carbamates, azoles
Organocatalysts Cinchona Alkaloids, Proline DerivativesDual activation (e.g., iminium ion formation and H-bonding)Asymmetric synthesis
Category 3: Side Reactions and Product Purity

Question 3: My reaction is proceeding, but I'm observing significant side products. What are the common side reactions, and how can I minimize them?

Answer: The formation of side products is a frequent challenge. The most common side reactions include double addition (for primary amines), polymerization, and the retro-Aza-Michael reaction.

  • Double (Bis-Michael) Adduct Formation: Primary amines (-NH₂) can react with two equivalents of the Michael acceptor, leading to a tertiary amine product.[3][9] This is often competitive with the desired mono-adduct formation.

  • Polymerization: Michael acceptors, particularly acrylates, can undergo polymerization, especially under basic conditions or at elevated temperatures.

  • Retro-Aza-Michael Reaction: The Aza-Michael addition is often a reversible process.[9] At higher temperatures or under certain catalytic conditions, the product can revert to the starting materials, which can then engage in other reaction pathways.[10]

Troubleshooting Protocol: Minimizing Side Reactions

  • Control Stoichiometry: To favor mono-addition with primary amines, use an excess of the amine relative to the Michael acceptor. Conversely, to favor the bis-adduct, use an excess of the acceptor.

  • Lower Reaction Temperature: To suppress both polymerization and the retro-Aza-Michael reaction, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choose a Selective Catalyst: Some catalysts may favor mono-addition over double addition. For instance, certain halogenated solvents have been shown to favor double substitution.

  • Irreversible Subsequent Step: If possible, design the reaction as a cascade where the initial Aza-Michael adduct undergoes a rapid and irreversible subsequent reaction, such as an intramolecular cyclization.[4][9] This effectively removes the initial product from the equilibrium.

Visualization: Troubleshooting Logic for Low Conversion & Side Reactions

Caption: A decision tree for troubleshooting Aza-Michael reactions.

Visualization: Generalized Aza-Michael Reaction Mechanism

The Aza-Michael reaction is a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene.[16] The reaction can proceed through either a stepwise or a concerted mechanism.[3]

Aza_Michael_Mechanism cluster_reactants Reactants cluster_transition Mechanism cluster_intermediate Intermediate cluster_product Product Amine R₂NH (Nucleophile) TS Nucleophilic Attack at β-Carbon Amine->TS Acceptor α,β-Unsaturated Carbonyl (Electrophile) Acceptor->TS Enolate Enolate Intermediate TS->Enolate Forms C-N bond Protonation Proton Transfer (from solvent or amine) Enolate->Protonation Product β-Amino Carbonyl Product Protonation->Product

Caption: Simplified workflow of the Aza-Michael addition mechanism.

References
  • Minimizing side product formation during Michael addition reactions for pyrroline synthesis. Benchchem.
  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate.
  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC.
  • Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate.
  • Transition‐Metal‐Based Lewis Acid Catalysis of Aza‐Type Michael Additions of Amines to α,β‐Unsaturated Electrophiles in Water. Semantic Scholar.
  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences.
  • Lewis acid-Lewis acid heterobimetallic cooperative catalysis: mechanistic studies and application in enantioselective aza-Michael reaction. PubMed.
  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC.
  • Michael addition reaction. Wikipedia. Available at: [Link]

  • Highly Enantioselective AzaMichael Reaction between Alkyl Amines and Trifluoromethyl Aryl Nitroolefins. Wiley Online Library. Available at: [Link]

  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Royal Society of Chemistry. Available at: [Link]

  • Optimization of the aza-Michael reactiona. ResearchGate. Available at: [Link]

  • Transition-Metal-Based Lewis Acid Catalysis of Aza-Type Michael Additions of Amines to α,β-Unsaturated Electrophiles in Water. ResearchGate. Available at: [Link]

  • Lewis Acid−Lewis Acid Heterobimetallic Cooperative Catalysis: Mechanistic Studies and Application in Enantioselective Aza-Michael Reaction. Journal of the American Chemical Society. Available at: [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. DAU - Arxiu Digital de la URL. Available at: [Link]

  • Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure. The Journal of Organic Chemistry. Available at: [Link]

  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University. Available at: [Link]

  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. Available at: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. Available at: [Link]

  • Enantioselective aza-Michael reaction of hydrazide to chalcones through the nonactivated amine moiety conjugated addition. Chemical Communications. Available at: [Link]

  • Organocatalytic Enantioselective aza-Michael Reactions. Bentham Science. Available at: [Link]

  • Enantioselective Michael Addition. Buchler GmbH. Available at: [Link]

  • Which kind of catalyst should be used for retro-aza-Michael addition reaction?. ResearchGate. Available at: [Link]

  • A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University. Available at: [Link]

  • Aza-Michael reaction: achievements and prospects. Scribd. Available at: [Link]

  • Michael Addition. Organic Chemistry Portal. Available at: [Link]

  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry. Available at: [Link]

Sources

Optimization

Preventing hydrolysis of methyl ester during workup

Answering the call of researchers grappling with diminished yields, this Technical Support Center provides a focused guide on a critical, yet often overlooked, aspect of organic synthesis: preventing the hydrolysis of me...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers grappling with diminished yields, this Technical Support Center provides a focused guide on a critical, yet often overlooked, aspect of organic synthesis: preventing the hydrolysis of methyl esters during reaction workup. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested solutions to ensure the integrity of your hard-won products.

Frequently Asked Questions (FAQs)

This section addresses the foundational knowledge required to understand and prevent unwanted ester hydrolysis.

Q1: What exactly is ester hydrolysis, and why is it a major problem during workup?

A1: Ester hydrolysis is the chemical reaction where an ester is cleaved back into its parent carboxylic acid and alcohol.[1] This process, which is the reverse of the Fischer esterification reaction, can be catalyzed by either acid or base in the presence of water.[1][2][3] During a typical aqueous workup, you are intentionally introducing water and often using acidic or basic solutions to neutralize reagents and remove impurities. This creates the perfect environment for the ester you just synthesized to revert to its starting materials, significantly reducing your final product yield.[1]

Q2: I suspect my methyl ester is hydrolyzing. What are the tell-tale signs?

A2: The most definitive signs of unintended hydrolysis are a lower-than-expected yield of your purified ester and the reappearance of the starting carboxylic acid in your crude product.[1] This can be quickly diagnosed with simple analytical techniques:

  • Thin-Layer Chromatography (TLC): You will observe a spot that corresponds to your carboxylic acid starting material, which is typically more polar (lower Rf value) than your ester product.[1]

  • NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, you may see the characteristic broad singlet of the carboxylic acid proton (often >10 ppm) and other signals corresponding to the acid.

Q3: Which steps in a standard aqueous workup carry the highest risk for hydrolysis?

A3: The highest risk is introduced anytime your ester is in contact with water, especially under non-neutral pH conditions. Key steps to watch include:

  • Quenching: The initial addition of water or an aqueous solution to stop the reaction.[1]

  • Neutralization Washes: Using aqueous basic solutions (like sodium bicarbonate) to neutralize excess acid catalyst or acidic solutions to remove basic impurities.[1][4]

  • Extraction: The entire period where the organic layer is in contact with the aqueous layer in the separatory funnel.

Q4: How significantly do temperature and pH affect the rate of hydrolysis?

A4: Both factors are critical. The rate of hydrolysis is dependent on the concentration of both the ester and the hydroxide or hydronium ions.[5]

  • pH: The reaction is slowest around a neutral pH (4-5) and increases significantly under either strongly acidic (pH < 3) or, more dramatically, basic (pH > 9) conditions.[6][7] Base-catalyzed hydrolysis is particularly problematic because it is an irreversible process; the final step forms a carboxylate salt, which drives the reaction to completion.[2][3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing a workup at room temperature versus in an ice bath can be the difference between negligible and significant product loss, especially with sensitive substrates.

Troubleshooting Guide: Diagnosing and Solving Ester Hydrolysis

If you have confirmed that hydrolysis is occurring, this guide will help you pinpoint the cause and implement a solution.

Initial Diagnosis: Tracing the Source of Hydrolysis

Use the following decision tree to diagnose the potential cause of product loss during your workup.

G start Problem: Low Ester Yield & Carboxylic Acid Present q1 What type of base was used for neutralization? start->q1 strong_base Strong Base (NaOH, KOH, etc.) q1->strong_base Strong weak_base Weak Base (NaHCO3, Na2CO3) q1->weak_base Weak q2 At what temperature were aqueous washes performed? room_temp Room Temperature or Warm q2->room_temp Warm cold_temp Ice Bath (0-5 °C) q2->cold_temp Cold q3 Was a strong acid used to quench or wash? strong_acid Strong Acid (HCl, H2SO4) q3->strong_acid Yes mild_acid Mild/No Acid (Water, NH4Cl) q3->mild_acid No q4 How long was the workup? long_workup Prolonged (>30 min) q4->long_workup Long fast_workup Rapid (<30 min) q4->fast_workup Fast c1 High Risk: Strong base promotes rapid, irreversible hydrolysis. strong_base->c1 weak_base->q2 c2 High Risk: Warmer temperatures increase the rate of hydrolysis. room_temp->c2 cold_temp->q3 c3 High Risk: Strong acid can catalyze reversible hydrolysis. strong_acid->c3 mild_acid->q4 c4 High Risk: Long exposure to water increases the chance of hydrolysis. long_workup->c4 s1 Solution: Use cold, saturated NaHCO3. Avoid strong bases. c1->s1 s2 Solution: Perform all aqueous steps in an ice bath. c2->s2 s3 Solution: Quench with cold water or saturated aq. NH4Cl. c3->s3 s4 Solution: Work efficiently. Use a brine wash to remove bulk water. c4->s4

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

Issue 1: Use of Strong Bases for Neutralization
  • Causality: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is the most common cause of significant ester hydrolysis. The hydroxide ion (OH⁻) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. This reaction, known as saponification, proceeds through a tetrahedral intermediate and is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the strong base to form a resonance-stabilized carboxylate salt.[2][3][5] This final deprotonation step drives the equilibrium entirely toward the hydrolyzed products.[2]

G cluster_mech Base-Catalyzed Hydrolysis (Saponification) R-CO-OMe Methyl Ester Tetrahedral_Int Tetrahedral Intermediate R-CO-OMe->Tetrahedral_Int 1. Nucleophilic Attack OH- Hydroxide (from NaOH) OH-->Tetrahedral_Int Carboxylate Carboxylate (Salt) OH-->Carboxylate Carboxylic_Acid Carboxylic Acid Tetrahedral_Int->Carboxylic_Acid 2. Elimination MeO- Methoxide Tetrahedral_Int->MeO- Carboxylic_Acid->Carboxylate 3. Irreversible Deprotonation MeOH Methanol MeO-->MeOH

Caption: Mechanism of irreversible base-catalyzed methyl ester hydrolysis.

  • Solution & Protocol: Always use a weak base to neutralize residual acid. Saturated aqueous sodium bicarbonate (NaHCO₃) is the preferred choice.[4][8][9] It is basic enough to neutralize strong acid catalysts (like H₂SO₄) but not basic enough to promote rapid hydrolysis of the ester.

    Protocol: Weak Base Wash

    • Cool the crude reaction mixture in an ice bath (0-5 °C).

    • Transfer the mixture to a separatory funnel.

    • Slowly add cold, saturated aqueous NaHCO₃ in portions. Caution: Vent the funnel frequently, as CO₂ gas will evolve during the neutralization of acid.[1]

    • Gently swirl or invert the funnel until gas evolution ceases.

    • Separate the aqueous layer. Repeat the wash if necessary.

Issue 2: Use of Strong Acids for Quenching or Washing
  • Causality: While less aggressive than strong bases, strong acids (e.g., 1M HCl) can still catalyze hydrolysis.[3][7] The mechanism is the microscopic reverse of Fischer esterification, where the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water.[2][10] Unlike base-catalyzed hydrolysis, this process is an equilibrium.[2][3] However, during a workup where water is present in large excess, the equilibrium can be pushed towards the carboxylic acid and alcohol.[2]

  • Solution & Protocol: For reactions that require quenching of a basic reagent (e.g., a Grignard reaction to form an ester, though less common) or if an acidic wash is needed, use a milder reagent. Saturated aqueous ammonium chloride (NH₄Cl) is an excellent choice. It acts as a proton source to quench reactions without being strongly acidic (pH is typically 4.5-5.5), thereby minimizing the risk of acid-catalyzed hydrolysis.[11][12][13]

    Protocol: Mild Acidic Quench/Wash

    • Cool the reaction mixture in an ice bath (0-5 °C).

    • Slowly add cold, saturated aqueous NH₄Cl solution dropwise with vigorous stirring.[11]

    • Once the quench is complete (e.g., no more exotherm), proceed with extraction.

Optimized Protocol & Preventative Strategies

Adopting a robust workup protocol from the start is the best defense against hydrolysis.

Data Summary: Reagent Selection
Condition / ReagentProblemRecommended AlternativeRationale
Neutralizing Base Strong bases (NaOH, KOH)Saturated NaHCO₃ (aq) Weakly basic, neutralizes acid without significantly hydrolyzing the ester.[1][9]
Quenching Agent Strong acids (HCl, H₂SO₄)Saturated NH₄Cl (aq) Mildly acidic; provides protons without drastically lowering the pH.[12][13]
Temperature Room Temperature (20-25 °C)Ice Bath (0-5 °C) Slows the kinetics of the hydrolysis reaction.[1]
Water Removal Multiple water washesBrine Wash Saturated NaCl solution removes dissolved water from the organic layer, reducing contact time.[1][14][15]
Experimental Protocol: Hydrolysis-Minimizing Aqueous Workup

This protocol integrates best practices to isolate a methyl ester with minimal loss to hydrolysis.

  • Cooling: Once the reaction is complete, cool the reaction flask in an ice-water bath to 0-5 °C.[1]

  • Quenching (if necessary): If the reaction needs to be quenched, slowly add ice-cold deionized water or, preferably, ice-cold saturated aqueous NH₄Cl.

  • Solvent Addition: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer: Transfer the entire mixture to a pre-chilled separatory funnel.

  • Neutralization Wash: Add a portion of cold, saturated aqueous NaHCO₃. Gently invert the funnel, venting frequently to release any CO₂ pressure. Continue until no more gas evolves upon addition. Separate the layers.

  • Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine). This crucial step removes the majority of dissolved water from the organic phase, minimizing the ester's exposure time to aqueous conditions.[1][15]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps and flows freely.[1]

  • Isolation: Filter or decant the dried organic solution away from the drying agent and concentrate it under reduced pressure using a rotary evaporator to isolate the crude methyl ester.

By understanding the mechanisms of hydrolysis and implementing these robust, preventative workup strategies, researchers can confidently protect their products and maximize their synthetic yields.

References

  • Ester Hydrolysis Mechanism Base Catalyzed. (n.d.). YIC. Retrieved from [Link]

  • Reddit User Discussion. (2020, March 25). Nonaqueous cleavage of methyl esters without strong acid or base. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Fischer Esterification Lab Manual. (n.d.). Unknown Source. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). The Fischer Esterification. Retrieved from [Link]

  • HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Reddit User Discussion. (2013, December 13). Can you cleave methyl esters using acid instead of base? r/chemistry. Retrieved from [Link]

  • ResearchGate Discussion. (2021, January 19). Work up of ester?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. (Simulated reference, as direct link to book chapter is unavailable).
  • Quora Discussion. (2020, August 27). Are the esters of strong acids more stable than the ester of weak acids?. Retrieved from [Link]

  • Zhang, W., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega. Retrieved from [Link]

  • Hopakchem. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Goheen, D. W. (1980). U.S. Patent No. 4,185,027. U.S. Patent and Trademark Office.
  • Gracia, C., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Extractions vs Washes. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Reddit User Discussion. (2020, June 30). Isomerization during hydrolysis of a methyl ester. r/Chempros. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, July 15). Alternative Methods of Deacidification of Nitric Esters. Retrieved from [Link]

  • Pokorny, J., et al. (1966). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Chromatography A. Retrieved from [Link]

  • Reddit User Discussion. (2021, August 22). Can I add ammonium chloride instead of HCl in the last step?. r/OrganicChemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, August 15). 8.6: Common Extraction Washes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Agilent Technologies. (2011, March 24). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, January 18). What is the role of ammonium chloride in the workup of a Grignard reaction?. Retrieved from [Link]

  • Reddit User Discussion. (2024, October 10). How much ammonium chloride to quench a grignard?. r/OrganicChemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Pyridine Amino Ester HCl Salts

The following technical guide is designed for researchers and process chemists working with Pyridine Amino Ester HCl salts . It synthesizes chemical engineering principles with practical, bench-proven troubleshooting str...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with Pyridine Amino Ester HCl salts . It synthesizes chemical engineering principles with practical, bench-proven troubleshooting strategies.

Core Chemical Context

Pyridine amino ester hydrochlorides present a unique crystallization challenge due to the interplay between the hydrophilic ionic domain (protonated amine/pyridine) and the lipophilic aromatic/ester domain .

  • pKa Considerations: These molecules often contain two basic sites: the pyridine nitrogen (

    
    ) and the aliphatic/aniline amino group. The stoichiometry of HCl (1.0 eq vs. 2.0 eq) drastically alters solubility. A mixed salt species (e.g., 1.5 eq HCl) often leads to amorphous gums.
    
  • Hygroscopicity: The pyridinium moiety is notoriously hygroscopic.[1] Moisture absorption lowers the glass transition temperature (

    
    ), causing crystalline solids to deliquesce into oils.
    

Troubleshooting Guide: "Oiling Out"

Issue: The product separates as a liquid (oil) rather than a crystalline solid upon cooling or antisolvent addition. Diagnosis: Liquid-Liquid Phase Separation (LLPS). The system enters a metastable region where the oil phase is more stable than the supersaturated solution but kinetically accessible compared to the crystal.

Interactive Troubleshooting Logic (DOT Visualization)

OilingOutTroubleshooting Start PROBLEM: Product Oils Out CheckPurity Check Purity (HPLC/NMR) Is purity > 90%? Start->CheckPurity PurifyBase Action: Purify Free Base first (Column/Extraction) CheckPurity->PurifyBase No CheckTemp Check Temperature Is oiling occurring > 50°C? CheckPurity->CheckTemp Yes SolventSwitch Action: Switch Solvent Use higher BP solvent (e.g., IPA instead of MeOH) CheckTemp->SolventSwitch Yes (Melted Solvate) CheckConc Check Concentration Is solution extremely viscous? CheckTemp->CheckConc No Dilute Action: Dilute Mixture Reduce supersaturation CheckConc->Dilute Yes Seed Action: Seeding Protocol 1. Re-heat to clear solution 2. Cool to cloud point 3. Add seeds 4. Hold temp for 1h CheckConc->Seed No

Figure 1: Decision tree for diagnosing and resolving oiling out phenomena during salt crystallization.

FAQ: Oiling Out

Q: Why does it oil out even when pure? A: You likely have a "submerged" melting point.[2] The melting point of the solvated salt is lower than the boiling point of your solvent.

  • Fix: Use a solvent system with a lower boiling point (e.g., DCM/Ether) or reduce the crystallization temperature range. Alternatively, perform a trituration : vigorously stir the oil in the antisolvent (Diethyl ether or Hexanes) to induce nucleation.

Q: The oil won't solidify after days. What now? A: The oil may contain trapped solvent.

  • Decant the supernatant.

  • Dissolve the oil in a minimum amount of fresh Methanol.

  • Add the antisolvent (Ether) dropwise until just turbid.

  • Scratch the inner wall of the flask with a glass rod at the liquid-air interface. The friction provides nucleation energy.

Solvent Selection Matrix

For pyridine amino ester HCl salts, "Like Dissolves Like" must be balanced with the ionic lattice energy.

Solvent RoleRecommended SolventsComments
Good Solvent Methanol (MeOH) High solubility; risk of solvates.[1]
Ethanol (EtOH) Better for forming stable polymorphs; less toxic.
Isopropanol (IPA) Excellent balance; often promotes better crystal habit.
Antisolvent Diethyl Ether (

)
The "Gold Standard" for amine HCl salts. Low BP allows easy drying.
Ethyl Acetate (EtOAc) Good for less polar esters; safer than ether.
Acetone Useful, but avoid if primary amines are present (Schiff base risk).
MTBE Higher boiling alternative to ether; less flammable.

Validated Experimental Protocols

Protocol A: Antisolvent Crystallization (The Standard)

Best for: Purifying crude salts or recrystallizing oiled material.

  • Dissolution: Place 1.0 g of crude salt in a flask. Add Methanol or IPA dropwise with varying heat (50°C) until fully dissolved. Do not add excess solvent.

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble dust (nucleation sites for impurities).

  • Antisolvent Addition: While stirring rapidly, add Diethyl Ether or MTBE dropwise.

    • Stop when a faint, persistent cloudiness (turbidity) appears.[3]

  • Redissolution: Add 2-3 drops of the Good Solvent (MeOH/IPA) to clear the solution.

  • Nucleation: Remove heat. Wrap the flask in a towel (insulation) to allow slow cooling to Room Temp (RT).

    • Critical Step: If oil droplets form, stir vigorously.[4] If crystals form, let stand undisturbed for 4 hours.

  • Maximizing Yield: Once at RT, place in a fridge (4°C) for 12 hours.

  • Isolation: Filter under Nitrogen (to prevent moisture uptake). Wash with cold Antisolvent/Solvent (9:1) mix.

Protocol B: Reactive Crystallization (In-Situ)

Best for: Converting free base to salt with high purity.

  • Dissolve the Free Base (1.0 eq) in Diethyl Ether or EtOAc (10 vol).

    • Note: If the free base is not soluble in ether, use a small amount of DCM to dissolve it, then dilute with Ether.

  • Prepare a solution of HCl (1.05 eq) in Dioxane or Ether . Avoid aqueous HCl if possible to prevent hygroscopicity issues.

  • Cool the free base solution to 0°C.

  • Add the HCl solution dropwise over 30 minutes.

  • The salt should precipitate immediately as a white solid.

  • Stir for 1 hour at 0°C to ensure complete conversion and "aging" of the crystal.

Handling Hygroscopicity

Pyridine salts are "moisture sponges." Failure to manage this leads to sticky gums.

Workflow for Hygroscopic Salts:

Hygroscopy Isolation Filter under N2/Argon Wash Wash with Anhydrous Ether Isolation->Wash Dry Vacuum Oven (40°C, <10 mbar, P2O5 trap) Wash->Dry Store Storage (Desiccator/Parafilm) Dry->Store

Figure 2: Critical workflow for handling moisture-sensitive salts.[1][5]

Key Requirement:

  • Drying: Use a vacuum oven with a desiccant trap (

    
     or KOH pellets) to strip the final traces of water.
    
  • Solvents: Use anhydrous solvents for the final wash. Even 1% water in the wash solvent can cause the surface to gum up.

References

  • BenchChem Technical Support. (2025).[1][3] Purification of 4-(4-Chlorobutyl)pyridine Hydrochloride and Its Derivatives.[1] Retrieved from

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text on salt selection and oiling out).
  • Stahly, G. P. (2007). Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals. Crystal Growth & Design. (Context on polymorphism in pharmaceutical salts).
  • ResearchGate Community. (2017). Purification of organic hydrochloride salt? Retrieved from

  • Toguri, D., et al. (2024). Influence of Solvent Selection on the Crystallizability of Amine Salts.[6] White Rose Research Online. Retrieved from

Sources

Optimization

Stability of Methyl 3-(pyridin-4-ylamino)propanoate in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Methyl 3-(pyridin-4-ylamino)propanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Methyl 3-(pyridin-4-ylamino)propanoate .

Because this compound features both a highly basic 4-aminopyridine moiety and a labile


-amino ester linkage, its stability in solution is highly dependent on solvent choice, pH, and handling protocols. This guide provides the mechanistic causality behind its degradation and establishes a self-validating workflow for your experiments.

Aqueous Stability & Hydrolytic Degradation

Q: Why does my compound degrade so quickly when dissolved in biological buffers (pH 7.4)? A: The rapid degradation is caused by the intrinsic lability of the


-amino ester backbone. Unlike standard alkyl esters, 

-amino esters are highly susceptible to hydrolytic cleavage in aqueous environments [1].

Mechanistically, the 4-aminopyridine ring has a pKa of ~9.17 [2], meaning the pyridine nitrogen is protonated at physiological pH (7.4). The electron-withdrawing effect of this protonated ring increases the electrophilicity of the ester carbonyl. When exposed to water, base-catalyzed hydrolysis rapidly cleaves the molecule into 3-(pyridin-4-ylamino)propanoic acid and methanol. If you are observing a sudden loss of efficacy in long-term cell assays, it is because your active ester has hydrolyzed into its inactive, membrane-impermeable carboxylic acid derivative.

Q: How does pH affect the degradation rate? A: The hydrolysis of


-amino esters is heavily pH-dependent. At acidic pH (e.g., pH 4.0), the ester is relatively stable because the lack of hydroxide ions minimizes base-catalyzed nucleophilic attack. As the pH approaches 7.4 and above, the rate of hydrolysis accelerates exponentially.

Solvent Selection & Transesterification Risks

Q: Can I use Ethanol or Methanol to prepare my stock solutions? A: No. You must avoid all primary alcohols (except anhydrous methanol, which is still risky due to ambient moisture absorption).


-amino esters undergo rapid transesterification  when dissolved in alcohols [3].

If you dissolve Methyl 3-(pyridin-4-ylamino)propanoate in ethanol, the solvent will act as a nucleophile, displacing the methoxy group to form Ethyl 3-(pyridin-4-ylamino)propanoate . This completely alters the molecular weight, lipophilicity, and pharmacological profile of your test compound.

Handling & Storage Protocols

Q: What is the optimal protocol for preparing and storing stock solutions to ensure absolute stability? A: To prevent both hydrolysis and transesterification, you must isolate the compound from water and nucleophilic solvents. Follow this self-validating protocol for preparing a 10 mM stock:

Step-by-Step Methodology:

  • Solvent Selection: Use strictly anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Dissolution: Weigh the lyophilized powder [4] and dissolve it in the anhydrous DMSO. Vortex gently until optically clear.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 20

    
    L) in tightly sealed, low-bind microcentrifuge tubes. This prevents ambient moisture condensation from repeated freeze-thaw cycles.
    
  • Storage: Store aliquots at -20°C or -80°C in a desiccator box.

  • In-Assay Dilution (Critical): Do not pre-mix the compound in aqueous media. Dilute the DMSO stock directly into your final assay buffer/cell media immediately (less than 5 minutes) before treating your samples.

  • Self-Validation (QC Step): To validate your storage system, run an LC-MS on a Day 0 and Day 30 aliquot. A stable stock will show a single primary peak at m/z 181.2 [M+H]⁺ . The appearance of m/z 167.2 indicates water contamination (hydrolysis to the acid), while m/z 195.2 indicates ethanol contamination (transesterification).

Quantitative Data Summary

The following table summarizes the expected stability profiles of Methyl 3-(pyridin-4-ylamino)propanoate across various common laboratory solvents, allowing you to quickly select the appropriate medium for your workflow.

Solvent / Buffer EnvironmentpH / ConditionEstimated Half-Life (

)
Primary Degradation PathwaySuitability
Anhydrous DMSO Desiccated, -20°C> 12 MonthsNone (Stable)Optimal (Stock)
Anhydrous Methanol Room Temp~ 7-14 DaysTrace Hydrolysis (from ambient H₂O)Marginal
Anhydrous Ethanol Room Temp< 24 HoursTransesterification (to Ethyl Ester)Do Not Use
Aqueous Buffer (Acidic) pH 4.5, 37°C~ 48-72 HoursAcid-catalyzed HydrolysisShort-term assays
Biological Media (PBS) pH 7.4, 37°C< 4-6 HoursBase-catalyzed HydrolysisImmediate use only

Experimental Workflows & Reaction Pathways

The diagram below illustrates the divergent degradation pathways you will encounter if improper solvents are selected.

G Compound Methyl 3-(pyridin-4-ylamino)propanoate (Intact β-amino ester | m/z 181.2) Aqueous Aqueous Buffer (pH 7.4, H2O) Compound->Aqueous Dissolution Ethanol Ethanol Solvent (Anhydrous EtOH) Compound->Ethanol Dissolution DMSO Anhydrous DMSO (-20°C) Compound->DMSO Dissolution HydrolysisProd 3-(pyridin-4-ylamino)propanoic acid + Methanol (m/z 167.2) Aqueous->HydrolysisProd Hydrolysis (Base-Catalyzed) TransesterProd Ethyl 3-(pyridin-4-ylamino)propanoate + Methanol (m/z 195.2) Ethanol->TransesterProd Transesterification (Nucleophilic Attack) Stable Stable Stock Solution (No Degradation) DMSO->Stable Long-term Storage (Inert Environment)

Degradation pathways of Methyl 3-(pyridin-4-ylamino)propanoate in various solvent environments.

References

  • Frontiers in Bioengineering and Biotechnology - "Synthesis and Characterization of Poly (β-amino Ester)..." (Provides mechanistic grounding on the rapid aqueous hydrolysis of

    
    -amino ester backbones).[Link]
    
  • PubChem (National Institutes of Health) - "4-Aminopyridine | C5H6N2 | CID 1727" (Validates the pKa of 9.17 for the 4-aminopyridine moiety, dictating its protonation state at physiological pH).[Link]

  • National Library of Medicine (PMC)

    
    -amino ester) gels in alcohols through transesterification" (Demonstrates the rapid transesterification of 
    
    
    
    -amino esters in primary alcohols).[Link]

Reference Data & Comparative Studies

Validation

Structural Validation of Methyl 3-(pyridin-4-ylamino)propanoate: A Comparative Analytical Guide

This guide outlines the structural validation of Methyl 3-(pyridin-4-ylamino)propanoate , a critical intermediate often utilized in the synthesis of non-peptide thrombin inhibitors (e.g., Dabigatran analogs) and kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of Methyl 3-(pyridin-4-ylamino)propanoate , a critical intermediate often utilized in the synthesis of non-peptide thrombin inhibitors (e.g., Dabigatran analogs) and kinase inhibitors.

Unlike standard datasheets, this analysis focuses on the comparative differentiation of the target molecule from its most common synthetic impurities (regioisomers) and structural analogs.

Executive Summary & Strategic Context

Methyl 3-(pyridin-4-ylamino)propanoate is formed via the Michael addition of 4-aminopyridine to methyl acrylate. In drug development, the purity of this intermediate is pivotal because 4-aminopyridine possesses two nucleophilic sites: the exocyclic amine (desired) and the endocyclic ring nitrogen (undesired).

  • The Challenge: Standard LC-MS often fails to distinguish between the desired product and its ring-alkylated pyridinium zwitterion isomer, as both share the exact same mass (

    
    ).
    
  • The Solution: 1H NMR is the definitive orthogonal method to validate regioselectivity. This guide details how to interpret the spectrum to confirm exocyclic alkylation.

Theoretical vs. Experimental Analysis

The Regioselectivity Pathway

The synthesis can yield two distinct isomers. Understanding this pathway is essential for interpreting the NMR data.

Regioselectivity Start 4-Aminopyridine + Methyl Acrylate PathA Path A: Exocyclic Attack (Thermodynamic Product) Start->PathA Neutral/Basic Conditions PathB Path B: Endocyclic Attack (Kinetic/Salt Product) Start->PathB Acidic Conditions Target Target Molecule: Methyl 3-(pyridin-4-ylamino)propanoate PathA->Target Impurity Impurity: 4-amino-1-(3-methoxy-3-oxopropyl)pyridin-1-ium PathB->Impurity

Figure 1: Regioselectivity of Michael Addition. Path A yields the target secondary amine. Path B yields the quaternary pyridinium salt.

1H NMR Assignment (400 MHz, CDCl₃)

The following data is derived from the experimental spectrum of the closely related ethyl ester analog (CAS 1292616-09-1), adjusted for the methyl ester substitution.

Target Structure: Py-NH-CH2(a)-CH2(b)-CO-OCH3(c)

PositionProton TypeShift (δ ppm)MultiplicityIntegrationCoupling (J)Structural Insight
Ar-H (2,6) Aromatic8.15 - 8.25 Doublet (d)2HJ ≈ 6.0 HzDeshielded by ring nitrogen. Characteristic AA'XX' system.
Ar-H (3,5) Aromatic6.40 - 6.50 Doublet (d)2HJ ≈ 6.0 HzKey Diagnostic: Upfield shift due to electron donation from the exocyclic -NH group.
N-H Amine4.80 - 5.20 Broad Singlet1H-Exchangeable. Shifts downfield (~6.5-7.0) in DMSO-d6.
OCH3 (c) Methyl Ester3.68 - 3.72 Singlet (s)3H-Sharp singlet. Distinguishes from Ethyl ester (which would be q + t).
N-CH2 (a) Methylene3.45 - 3.55 Triplet (t)2HJ ≈ 6.4 HzCoupled to C(b) protons.
CO-CH2 (b) Methylene2.60 - 2.68 Triplet (t)2HJ ≈ 6.4 HzCoupled to C(a) protons.

Comparative Analysis: Validating Identity

Distinguishing the Target from the Pyridinium Salt (Impurity)

If the reaction occurs at the ring nitrogen (Path B in Fig 1), the aromatic region changes drastically.

FeatureTarget (Exocyclic Amine) Impurity (Ring Nitrogen Salt)
Symmetry Symmetric (AA'BB')Symmetric (AA'BB')
H-2,6 Shift ~8.2 ppm > 8.5 ppm (Highly deshielded by + charge)
H-3,5 Shift ~6.5 ppm ~7.0 ppm
N-H Signal Visible (Broad, ~5 ppm)NH2 protons visible as broad signal (often >7 ppm)
Distinguishing from Isomers (2-yl and 3-yl analogs)

Commercial 4-aminopyridine may contain traces of 2- or 3-aminopyridine. The substitution pattern on the pyridine ring is the "fingerprint."

  • 4-yl isomer (Target): Two distinct doublets (integration 2:2). Looks like a "pair of towers."

  • 2-yl isomer: Four distinct signals (ABCD system). You will see a doublet, a triplet, a triplet, and a doublet spread across 6.5–8.2 ppm.

  • 3-yl isomer: Complex splitting. Often a singlet (H-2), two doublets, and a triplet (or dd).

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent aggregation:

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: If the compound is insoluble (indicating potential salt formation), switch to DMSO-d6 .

    • Caution: In DMSO-d6, the N-H peak may couple with the adjacent CH2, turning the triplet at 3.50 ppm into a quartet.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube.

Acquisition Parameters[1][2]
  • Pulse Sequence: Standard 1H zg30.

  • Scans (NS): 16 (Sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 second (Extend to 5.0s if accurate integration of the NH proton is required).

Workflow Visualization

NMR_Workflow Step1 Sample Preparation (5mg in CDCl3) Step2 Acquire 1H Spectrum (16 Scans) Step1->Step2 Decision Check Aromatic Region (6.0 - 8.5 ppm) Step2->Decision ResultA Two Doublets (2:2) CONFIRMED 4-isomer Decision->ResultA Symmetric ResultB Four Signals (1:1:1:1) REJECT (2-isomer) Decision->ResultB Asymmetric ResultC Signals > 8.5 ppm REJECT (Salt Form) Decision->ResultC Deshielded

Figure 2: Decision logic for spectral validation.

References

  • Synthesis & Spectral Data of Ethyl Analog: Ren, Y., et al. (2019). "Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles." Molecules, 24(22), 4160. [Link] (Provides experimental NMR data for the ethyl ester variant, used as the baseline for the methyl ester assignment).

  • Regioselectivity Mechanisms: Saeed, A., et al. (2021).[1] "Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs." Frontiers in Chemistry. [Link] (Discusses the Michael addition regioselectivity of aminopyridines).

  • Aminopyridine Isomer Differentiation: Binanzer, M., et al. (2015). "Exploiting the Regioselectivity of Aminopyridine Acylation." Journal of Organic Chemistry. [Link] (Authoritative source on distinguishing exocyclic vs endocyclic functionalization).

Sources

Comparative

Mass spectrometry fragmentation of pyridine beta-alanine esters

Advanced Mass Spectrometry Comparison Guide: Fragmentation Dynamics of Pyridine -Alanine Esters As a Senior Application Scientist, I frequently encounter the challenge of optimizing electrospray ionization tandem mass sp...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Mass Spectrometry Comparison Guide: Fragmentation Dynamics of Pyridine


-Alanine Esters 

As a Senior Application Scientist, I frequently encounter the challenge of optimizing electrospray ionization tandem mass spectrometry (ESI-MS/MS) workflows for trace-level metabolite quantification and structural elucidation. While standard aliphatic esters and


-amino acid derivatives are ubiquitous, they often suffer from poor ionization efficiency or ambiguous, non-specific fragmentation patterns.

This guide provides an objective, data-driven comparison of Pyridine


-Alanine Esters (PBAEs)  against conventional alternatives (such as 

-alanine esters and simple aliphatic esters). By understanding the causality behind their gas-phase dissociation, drug development professionals and analytical chemists can leverage PBAEs to achieve superior signal-to-noise (S/N) ratios and unambiguous Multiple Reaction Monitoring (MRM) transitions.

Mechanistic Causality: Why Pyridine -Alanine Esters?

The structural architecture of a PBAE integrates two critical features that synergistically enhance MS/MS performance:

  • The Pyridine Moiety (Charge Localization): Pyridine possesses a exceptionally high gas-phase proton affinity. Under positive ESI conditions, the proton is strictly localized on the pyridine nitrogen. This drives the "mobile proton" model, where the localized charge site initiates predictable, charge-remote fragmentations at higher collision energies[1].

  • The

    
    -Alanine Spacer (Diagnostic Cleavage):  Unlike 
    
    
    
    -amino acids, which typically undergo a rapid and sometimes non-diagnostic loss of ammonia (
    
    
    ) and carbon monoxide (
    
    
    ), the
    
    
    -alanine backbone facilitates unique dissociation pathways. Upon collisional activation, protonated
    
    
    -amino acid derivatives predominantly exhibit a sequential loss of water (
    
    
    ) and ketene (
    
    
    ), or a highly diagnostic imine loss via a 6-membered cyclic transition state[2]. Furthermore, esterified
    
    
    -alanines show a pronounced loss of the ester alkoxy group (e.g., loss of
    
    
    for methyl esters), yielding highly stable product ions[1].

Comparative Performance Analysis

To objectively evaluate the utility of PBAEs, we must compare their gas-phase behavior and analytical sensitivity against standard


-alanine esters and simple aliphatic esters.

Table 1: Comparative MS/MS Performance of Ester Classes (Positive ESI, MRM Mode)

Feature / Compound ClassPyridine

-Alanine Esters (PBAEs)

-Alanine Esters
Simple Aliphatic Esters
Ionization Efficiency Excellent (Pyridine acts as a proton sponge)Moderate (Primary amine protonation)Poor to Moderate (Oxygen protonation)
Primary MS/MS Neutral Loss Imine loss,

, Alkoxy radical

,

,


, Alkene (McLafferty)
Spectral Predictability High (Charge-directed cleavage)Moderate (Multiple competing pathways)Low (Extensive backbone shattering)
Typical LOD (LC-MS/MS) 1 - 5 fmol on-column10 - 50 fmol on-column> 100 fmol on-column
Best Use Case Trace biomarker quantitation, MRMGeneral peptide sequencingHigh-abundance metabolite profiling

Visualizing the Fragmentation Logic

To conceptualize the dissociation causality, the following diagram illustrates the divergent pathways of PBAEs compared to


-alanine alternatives. The 

-alanine spacer dictates a highly specific cleavage route that prevents the "shattering" effect often seen in aliphatic chains.

Fragmentation_Pathway Precursor Protonated PBAE [M+H]+ ImineLoss Diagnostic Imine Loss [M+H - R-CH=NH]+ Precursor->ImineLoss CID (Low CE) Beta-cleavage EsterCleavage Ester Cleavage [M+H - R'OH]+ Precursor->EsterCleavage CID (Medium CE) Nucleophilic attack AlphaAla Alpha-Alanine Alternative (Loss of NH3 + CO) Precursor->AlphaAla Structural Contrast (Different Pathway) PyridineIon Pyridine Cation m/z 106 / 120 EsterCleavage->PyridineIon High CE Backbone dissociation

Gas-phase CID pathways of protonated Pyridine beta-alanine esters.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

Trustworthiness in mass spectrometry relies on self-validating systems. The following protocol incorporates stable isotope internal standards to ensure that the unique fragmentation of PBAEs is accurately captured and quantified without matrix interference[3].

Reagents & Materials:

  • LC-MS grade Acetonitrile, Water, and Formic Acid.

  • Target PBAE analytical standards and

    
    -labeled PBAE internal standards.
    
  • C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7

    
    m particle size).
    

Step-by-Step Methodology:

  • Sample Preparation (Self-Validating Spike):

    • Aliquot 50

      
      L of the biological matrix (e.g., plasma or cell lysate).
      
    • Spike with 10

      
      L of 100 nM 
      
      
      
      -PBAE internal standard.
    • Causality: The heavy isotope co-elutes exactly with the analyte. Monitoring the ratio between the endogenous compound and the heavy isotope creates a self-validating loop that automatically corrects for matrix-induced ion suppression during ESI.

    • Add 150

      
      L of cold acetonitrile to precipitate proteins. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes.
      
  • Chromatographic Separation:

    • Inject 2

      
      L of the supernatant onto the C18 column maintained at 40°C.
      
    • Use a binary gradient: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Ramp from 5% B to 95% B over 8 minutes.

    • Causality: The 0.1% acidic modifier ensures the environment remains below the pKa of the pyridine ring, guaranteeing it is fully protonated prior to entering the MS source, thereby maximizing ionization efficiency[3].

  • Mass Spectrometry (ESI-MS/MS) Parameters:

    • Source Voltage: +4.5 kV (Positive Ion Mode).

    • Capillary Temperature: 300°C.

    • Collision Gas: Argon (1.5 mTorr).

    • MRM Optimization: Select the

      
       precursor in Q1. Sweep Collision Energy (CE) from 10 to 40 eV in Q2. Monitor the transition to the diagnostic imine loss fragment (typically optimized at CE 15-20 eV) and the pyridine cation (typically optimized at CE 30-35 eV) in Q3.
      
  • Data Analysis & Validation:

    • Calculate the peak area ratio of the endogenous PBAE to the

      
      -internal standard. A consistent retention time and stable Qualifier/Quantifier transition ratio validate the absolute absence of isobaric interference.
      

Visualizing the Analytical Workflow

LCMS_Workflow Sample 1. Sample Prep (Protein Ppt & Heavy IS Spike) LC 2. UHPLC Separation (C18 Gradient, 0.1% FA) Sample->LC ESI 3. ESI Source (Positive Mode, +4.5 kV) LC->ESI Q1 4. Q1 Selection (Precursor[M+H]+) ESI->Q1 CID 5. Q2 Collision Cell (Argon CID, 15-35 eV) Q1->CID Q3 6. Q3 Detection (Diagnostic Fragments) CID->Q3 Data 7. Data Analysis (MRM S/N & Quantitation) Q3->Data

Self-validating LC-MS/MS targeted workflow for Pyridine beta-alanine esters.

References

  • Theoretical Study of α/β-Alanine and Their Protonated/Alkali Metal Cationized Complexes Source: ResearchGate URL
  • Peptide Fragmentation Overview Source: ResearchGate URL
  • Evaluation of Physiological Amino Acids Profiling by Tandem Mass Spectrometry Source: ORBi URL

Sources

Validation

Publish Comparison Guide: FTIR Analysis of Secondary Amine and Ester Pharmacophores

This guide provides a technical comparison of FTIR spectroscopy against Raman spectroscopy for the specific identification of secondary amine and ester functional groups. It includes detailed peak assignments, experiment...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of FTIR spectroscopy against Raman spectroscopy for the specific identification of secondary amine and ester functional groups. It includes detailed peak assignments, experimental protocols, and decision logic for researchers in drug development.

Executive Summary

In drug development, the precise characterization of secondary amines (common in alkaloids and antihistamines) and esters (prodrugs and lipid formulations) is critical. While Nuclear Magnetic Resonance (NMR) provides structural connectivity, Vibrational Spectroscopy offers rapid, non-destructive identification of functional groups.

This guide evaluates Fourier Transform Infrared (FTIR) Spectroscopy as the primary tool for identifying these moieties, comparing its performance against Raman Spectroscopy .[1][2] We demonstrate that while Raman excels at carbon-backbone characterization, FTIR provides superior sensitivity for the polar


 and 

dipoles inherent to amines and esters.

Technical Deep Dive: The FTIR "Fingerprint"

FTIR relies on the change in dipole moment during molecular vibration. Both secondary amines and esters possess strong dipoles, making them "IR Active."

Secondary Amine ( ) Signatures

Secondary amines are distinguished by a single hydrogen attached to the nitrogen.[3][4][5][6][7][8] This asymmetry creates a unique spectral signature compared to primary (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or tertiary (

) amines.[3]
Vibration ModeFrequency (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
IntensityDescription
N-H Stretch 3310 – 3350 Weak/MediumDiagnostic Peak. Appears as a single sharp band. (Contrast: Primary amines show a doublet; Tertiary show none).[3][9]
N-H Bend 1550 – 1650WeakScissoring vibration. Often obscured by aromatic ring modes or carbonyls if present.
C-N Stretch 1160 – 1190MediumAliphatic amines.
C-N Stretch 1250 – 1360StrongAromatic amines (due to conjugation with the ring).
N-H Wag 665 – 910Broad"Wagging" motion; useful for confirmation but often in the noisy fingerprint region.
Ester ( ) Signatures

Esters are dominated by the carbonyl group. Identification relies on the "Rule of Three": one carbonyl peak and two C-O peaks.[10][11]

Vibration ModeFrequency (

)
IntensityDescription
C=O[7][12][13][14][15][16] Stretch 1735 – 1750 Very StrongDiagnostic Peak. Saturated aliphatic esters. Shifts to 1715–1730 if conjugated (aromatic/

-unsaturated).[12]
C-C(=O)-O Stretch 1160 – 1210StrongStretch of the C-O bond adjacent to the carbonyl (Acyl oxygen).
O-C-C Stretch 1030 – 1100StrongStretch of the C-O bond adjacent to the alkyl group (Alkoxy oxygen).

Critical Insight: The


 stretch in esters is typically higher in frequency than ketones (~1715 

) due to the electron-withdrawing induction of the oxygen atom, unless conjugation lowers it.

Comparative Analysis: FTIR vs. Raman Spectroscopy

Why choose FTIR over Raman for these specific functional groups? The decision rests on the Selection Rules .

Performance Matrix
FeatureFTIR (The Product) Raman (The Alternative) Winner for Amine/Ester
Physical Principle Absorption (Change in Dipole)Scattering (Change in Polarizability)FTIR (High polarity of C=O, N-H)
Sensitivity to C=O High (Strong Dipole)Low (Weak Polarizability)FTIR
Sensitivity to N-H High (Distinct Peak)Very Low (Often invisible)FTIR
Water Interference High (H-O-H masks 3300 region)NegligibleRaman (for aqueous solutions)
Sample Prep Minimal (ATR) or Pellet (KBr)None (Direct laser focus)Draw
Symmetry Bias Detects Asymmetric vibrationsDetects Symmetric vibrationsFTIR (Amine/Ester are asymmetric)
The Verdict
  • For Secondary Amines: FTIR is the clear winner. The N-H stretch is a weak dipole change but a very weak polarizability change. Raman often fails to detect the N-H stretch entirely, making it difficult to distinguish secondary from tertiary amines.

  • For Esters: FTIR is superior. The Carbonyl (

    
    ) stretch is the strongest peak in an IR spectrum. In Raman, the 
    
    
    
    intensity is weak, though the
    
    
    backbone signals will be strong.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, we utilize the ATR-FTIR (Attenuated Total Reflectance) method, which eliminates the reproducibility errors associated with traditional KBr pellets.

Workflow: Secondary Amine & Ester Identification

FTIR_Workflow Start Start Analysis Prep 1. Crystal Cleaning (Isopropanol) Start->Prep Bkgrd 2. Background Scan (Air/Ambient) Prep->Bkgrd Sample 3. Sample Loading (Apply Pressure) Bkgrd->Sample Scan 4. Acquire Spectrum (4 cm⁻¹, 16 scans) Sample->Scan Check 5. QC Check (S/N Ratio > 100:1?) Scan->Check Check->Prep Fail (Reclean) Process 6. Post-Processing (ATR Correction) Check->Process Pass

Figure 1: Standardized ATR-FTIR acquisition workflow ensuring data integrity.

Step-by-Step Methodology
  • System Initialization: Ensure the FTIR detector (e.g., DTGS or MCT) is cooled and stable.

  • Background Acquisition: Collect a background spectrum of the clean ATR crystal (Diamond or ZnSe) to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Application:

    • Solids: Place ~10 mg of powder on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact (critical for evanescent wave penetration).

    • Liquids: Pipette 10

      
       onto the crystal; no pressure clamp needed.
      
  • Acquisition: Scan from 4000 to 600

    
    .
    
    • Resolution: 4

      
       (Standard) or 2 
      
      
      
      (High Res).
    • Accumulations: 16 to 32 scans to average out random noise.

  • Data Processing: Apply ATR Correction (if software does not do so automatically) to account for the depth of penetration dependence on wavelength.

Identification Logic & Data Visualization

The following decision tree illustrates the logic a researcher should follow when interpreting the spectrum to distinguish between these groups.

Identification_Logic Start Analyze Spectrum (4000 - 600 cm⁻¹) CheckCO Check 1735-1750 cm⁻¹ (Strong Peak?) Start->CheckCO IsEster Possible ESTER CheckCO->IsEster Yes CheckNH Check 3300-3500 cm⁻¹ (Weak/Medium Peak?) CheckCO->CheckNH No CheckCO_O Check 1000-1300 cm⁻¹ (2 Strong Bands?) IsEster->CheckCO_O ConfirmEster CONFIRMED: ESTER CheckCO_O->ConfirmEster Yes Doublet Doublet Peak? CheckNH->Doublet Yes Primary Primary Amine (R-NH₂) Doublet->Primary Yes Singlet Single Peak? Doublet->Singlet No Secondary CONFIRMED: Secondary Amine (R₂NH) Singlet->Secondary Yes

Figure 2: Spectral interpretation logic for distinguishing Esters and Secondary Amines.

Troubleshooting Interferences
  • The "Water Trap": Moisture in the sample will create a broad O-H stretch at 3400

    
    , which can mask the weak N-H stretch of a secondary amine. Solution: Dry sample in a desiccator or use Raman (if N-H detection is not the primary goal).
    
  • Amide Confusion: Secondary Amides (

    
    ) have both 
    
    
    
    and
    
    
    peaks. Differentiation: Amide
    
    
    (Amide I band) is lower (1630-1690
    
    
    ) than Ester
    
    
    (1735-1750
    
    
    ).

References

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups.

  • Spectroscopy Online. (2018). The C=O[4][7][10][13][14][16] Bond, Part VI: Esters and the Rule of Three.

  • Thermo Fisher Scientific. (2024). Raman and FTIR Spectroscopy: Complementary Technologies.

  • University of Colorado Boulder. (2024). IR Spectroscopy Tutorial: Amines.

  • Specac. (2025). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations.

Sources

Comparative

HPLC Method Development for Pyridine Amino Esters: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Overcoming the "Analytical Triad" of Basicity, Polarity, and Instability. Introduction: The A...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Overcoming the "Analytical Triad" of Basicity, Polarity, and Instability.

Introduction: The Analytical Triad

Developing robust HPLC methods for pyridine amino esters represents a unique intersection of three chromatographic challenges, often referred to as the "Analytical Triad." Failure to address any single arm of this triad results in poor data quality, method irreproducibility, or on-column degradation.

  • Basicity (pKa ~5.2 - 6.0): The pyridine nitrogen is a hydrogen bond acceptor and, under acidic conditions, becomes protonated. On traditional silica columns, these positively charged species interact strongly with residual silanols, causing severe peak tailing.

  • Polarity: Many pyridine derivatives are highly polar, leading to poor retention (k' < 1) on standard C18 phases, causing co-elution with the void volume.

  • Instability (Ester Hydrolysis): The ester linkage is susceptible to hydrolysis. While base-catalyzed hydrolysis is rapid, acid-catalyzed hydrolysis can also occur below pH 2.[1]0. A "stability window" must be found to prevent on-column degradation during the run.

This guide compares three distinct methodological approaches to solving these problems, culminating in a recommended "Modern Gold Standard" protocol.

Comparative Analysis of Methodologies

The following table summarizes the performance of three common strategies for analyzing pyridine amino esters.

Summary of Approaches
FeatureMethod A: Traditional C18 Method B: Ion-Pairing (IPC) Method C: Charged Surface Hybrid (CSH) / PFP
Stationary Phase Standard C18 (fully porous silica)Standard C18CSH C18 or Pentafluorophenyl (PFP)
Mobile Phase pH Neutral (pH 7.0)Acidic (pH 2.0 - 3.0)Acidic (pH 3.0 - 4.0)
Additives Phosphate BufferTFA, HexanesulfonateAmmonium Formate / Acetate
Peak Shape Poor (Severe Tailing, As > 2.0)Excellent (As ~ 1.1)Excellent (As < 1.2)
MS Compatibility Poor (Non-volatile salts)Very Poor (Signal suppression)Excellent (Volatile buffers)
Sample Stability High Risk (Hydrolysis at pH 7)GoodOptimal
Equilibration FastVery Slow (Hysteresis effects)Fast
Deep Dive: Why Method C is the Superior Choice
The Failure of Method A (Traditional C18 @ pH 7)

Running basic pyridines at neutral pH leaves residual silanols ionized (SiO⁻). The protonated pyridine species (PyH⁺) engages in strong ion-exchange interactions with these silanols.

  • Result: Asymmetric peaks (tailing factors > 2.0).

  • Stability Risk: Ester hydrolysis rates are often elevated at neutral-to-basic pH.[2]

The Limitations of Method B (Ion-Pairing)

Adding reagents like Trifluoroacetic acid (TFA) or sulfonates masks silanols and forms neutral ion pairs with the analyte, improving retention and shape.

  • Drawback: These agents permanently alter the column chemistry (slow equilibration) and cause massive signal suppression in Mass Spectrometry (LC-MS).

The Solution: Method C (CSH or PFP Technology)
  • Charged Surface Hybrid (CSH): These particles have a low-level positive surface charge that repels the protonated basic analyte, preventing secondary silanol interactions. This allows the use of simple, MS-friendly buffers like ammonium formate.

  • Pentafluorophenyl (PFP): The fluorine atoms create a partial negative charge ring system that interacts via

    
     stacking with the pyridine ring. This offers alternative selectivity (separating isomers) and retains polar bases better than C18.
    

Recommended Experimental Protocol (Method C)

This protocol is designed to be self-validating and stability-indicating .

Reagents & Materials[2][3]
  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) OR Phenomenex Kinetex PFP (2.6 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.

    • Why pH 3.5? This sits in the "Stability Window." It is acidic enough to protonate the pyridine (ensuring consistent ionization) but not so acidic (< pH 2) as to trigger rapid acid hydrolysis of the ester.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Diluent: 90:10 Mobile Phase A : Acetonitrile (Match initial gradient to prevent solvent shock).

Instrument Parameters
  • Flow Rate: 1.0 mL/min (Adjust for column ID).

  • Temperature: 30°C (Control is critical; higher temps accelerate hydrolysis).

  • Detection: UV @ 254 nm (Pyridine

    
     transition).
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Isocratic Hold (Polar retention)
10.01090Linear Gradient
12.01090Wash
12.1955Return to Initial
15.0955Re-equilibration

Visualizing the Mechanism

The following diagrams illustrate the core logic of the method development and the interaction mechanisms.

Figure 1: The "Analytical Triad" & Solution Strategy

This diagram maps the chemical properties of the analyte to the specific chromatographic solution.

AnalyticalTriad Analyte Pyridine Amino Ester Basicity Challenge: Basicity (pKa ~5.2) Analyte->Basicity Polarity Challenge: Polarity (Low Retention) Analyte->Polarity Instability Challenge: Instability (Ester Hydrolysis) Analyte->Instability Tailing Peak Tailing (Silanol Interaction) Basicity->Tailing + SiO- Void Elution in Void (k' < 1) Polarity->Void Degradation On-Column Degradation Instability->Degradation pH > 6 or < 2 CSH Solution: CSH C18 / PFP (Repels bases / Pi-Pi retention) CSH->Tailing Eliminates CSH->Void Increases k' Buffer Solution: pH 3.5 Buffer (Ammonium Formate) Buffer->Tailing Suppresses Silanols Buffer->Degradation Stabilizes

Caption: Mapping the physicochemical properties of pyridine amino esters to specific chromatographic failures and their corresponding modern solutions.

Figure 2: Method Development Decision Tree

A logical flow for selecting the correct column and pH based on initial screening results.

DecisionTree Start Start: Analyte Assessment CheckStable Is Ester Stable at pH 7? Start->CheckStable HighPH Use Hybrid C18 @ pH 8-10 (Suppresses Ionization) CheckStable->HighPH Yes LowPH Select Acidic pH (3.0 - 4.0) (Stability Window) CheckStable->LowPH No StableYes Yes StableNo No (Hydrolysis Risk) SelectCol Select Column Technology LowPH->SelectCol CSH_Opt CSH C18 (Best Peak Shape) SelectCol->CSH_Opt General Use PFP_Opt PFP (F5) (Best Selectivity/Retention) SelectCol->PFP_Opt Isomers/Polar MS_Check MS Compatible? CSH_Opt->MS_Check PFP_Opt->MS_Check Buffer Use Ammonium Formate MS_Check->Buffer Yes

Caption: Decision matrix for selecting pH and stationary phase, prioritizing sample stability and MS compatibility.

Troubleshooting & Robustness

Issue: Peak Splitting or Doublets
  • Cause: This often indicates on-column hydrolysis or solvent mismatch.

  • Fix: Ensure the sample diluent matches the initial mobile phase (95% Aqueous). Do not dissolve the sample in 100% Acetonitrile, as the strong solvent strength causes "breakthrough" of polar compounds.

Issue: Retention Time Drift
  • Cause: pH instability.

  • Fix: Use Ammonium Formate (10-20 mM) rather than just 0.1% Formic Acid. The salt provides the buffering capacity needed to maintain the local pH at the surface of the stationary phase.

Issue: Recovery Loss
  • Cause: Adsorption to metal surfaces (chelation with the pyridine nitrogen).

  • Fix: Use PEEK tubing or a "Max-Peak" / "Premier" (metal-passivated) column hardware if available.

References

  • Waters Corporation. "Rapid Method Development through Proper Column Selection: CSH Technology." Waters Application Notes. [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC: A Guide for Basic Compounds." Phenomenex Technical Guides. [Link]

  • Chromatography Online. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America, 2016. [Link]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Overview. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Element Technical Support. [Link]

Sources

Validation

Comparative Reactivity Guide: 2-Pyridyl vs. 4-Pyridyl Amino Propanoates

Topic: Comparing 2-pyridyl vs 4-pyridyl amino propanoate reactivity Content Type: Publish Comparison Guide Executive Summary In the landscape of activated esters for drug development and peptide synthesis, pyridyl esters...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing 2-pyridyl vs 4-pyridyl amino propanoate reactivity Content Type: Publish Comparison Guide

Executive Summary

In the landscape of activated esters for drug development and peptide synthesis, pyridyl esters occupy a unique niche defined by the position of the nitrogen atom. While both 2-pyridyl (2-Py) and 4-pyridyl (4-Py) amino propanoates exhibit enhanced electrophilicity compared to phenyl esters, their reactivity profiles diverge fundamentally due to their mechanistic pathways.

  • 2-Pyridyl Amino Propanoate: Characterized by "Anchimeric Assistance." The ortho-nitrogen acts as an intramolecular general base, facilitating nucleophilic attack in non-polar solvents and minimizing racemization. It is the superior choice for controlled peptide coupling.

  • 4-Pyridyl Amino Propanoate: Characterized by "Electronic Activation." The para-nitrogen provides strong electron withdrawal via resonance (zwitterionic contribution), making it highly reactive in bulk aqueous hydrolysis but lacking the stereoelectronic control of the 2-isomer.

Molecular Architecture & Electronic Theory

To understand the reactivity differences, we must first analyze the electronic contributions of the pyridine ring relative to the ester carbonyl.

1.1 The Ortho vs. Para Effect

Both isomers lower the pKa of the leaving group (pyridinol) compared to phenol, making the carbonyl carbon more electrophilic. However, the vector of this activation differs.

  • 2-Pyridyl (Ortho): The nitrogen lone pair is proximal to the carbonyl carbon. This proximity allows for the formation of a cyclic transition state with incoming nucleophiles (amines).

  • 4-Pyridyl (Para): The nitrogen is distal. Its influence is purely electronic (inductive and resonance). It stabilizes the negative charge on the oxygen during the formation of the tetrahedral intermediate, often described as having significant "zwitterionic" character (

    
    ).
    
1.2 Visualization of Activation Pathways

The following diagram illustrates the core mechanistic distinction: the cyclic transition state of the 2-isomer vs. the resonance stabilization of the 4-isomer.

ReactivityMechanism cluster_2py 2-Pyridyl Mechanism (Anchimeric Assistance) cluster_4py 4-Pyridyl Mechanism (Electronic Activation) Start2 2-Pyridyl Ester (Ortho-N) TS2 Cyclic Transition State (N...H...N Interaction) Start2->TS2 Amine Attack (Non-polar solvent) Product2 Amide Product + 2-Pyridone TS2->Product2 Collapse Start4 4-Pyridyl Ester (Para-N) Inter4 Zwitterionic Intermediate (Resonance Stabilized) Start4->Inter4 Nucleophilic Attack (Polar/Aq solvent) Product4 Amide/Acid Product + 4-Pyridone Inter4->Product4 Elimination

Figure 1: Mechanistic divergence between 2-pyridyl (cyclic TS) and 4-pyridyl (resonance stabilization) pathways.

Reactivity Profiles: Head-to-Head Comparison

The choice between these two isomers depends heavily on the solvent system and the specific reaction goal (Hydrolysis vs. Aminolysis).

2.1 Aminolysis (Peptide Coupling)

This is the primary application for amino propanoates (alanine esters).

Feature2-Pyridyl Amino Propanoate4-Pyridyl Amino Propanoate
Primary Driver Anchimeric Assistance (Neighboring Group Participation)Electronic Withdrawal (Inductive/Resonance)
Solvent Preference Non-polar (DCM, DMF). The cyclic TS is destabilized by water.Polar/Aqueous . Reactivity scales with solvent polarity.
Rate vs. Phenyl Ester High (10-100x faster in aprotic solvents).Moderate/High (Driven by leaving group pKa).
Racemization Risk Low . The concerted mechanism suppresses oxazolone formation.Moderate . Slower collapse of the intermediate allows side reactions.
Catalyst Need Self-catalyzing . No external base required (often).Base required (TEA/DIPEA) to scavenge protons.

Expert Insight: In peptide synthesis, 2-pyridyl esters are superior . The nitrogen atom on the ring acts as a "proton shuttle," accepting the proton from the incoming amine nucleophile and transferring it to the leaving group oxygen. This concerted action (


) bypasses the high-energy zwitterionic intermediate required by the 4-isomer.
2.2 Hydrolysis (Aqueous Stability)

In aqueous environments, the "advantage" of the 2-pyridyl group vanishes because water molecules disrupt the intramolecular hydrogen bonding.

  • 4-Pyridyl Reactivity: In basic aqueous media (NaOH), 4-pyridyl esters often hydrolyze faster than 2-pyridyl esters. The resonance stabilization of the leaving group (4-pyridinate anion) is more effective when fully solvated.

  • 2-Pyridyl Reactivity: Hydrolysis is slower in bulk base but can be catalyzed by specific metal ions (

    
    , 
    
    
    
    ) which coordinate to the pyridine nitrogen and the carbonyl oxygen, activating the bond.
Experimental Protocol: Controlled Aminolysis

Objective: Synthesize a dipeptide (e.g., Boc-Ala-Phe-OMe) using 2-pyridyl amino propanoate to demonstrate the "Active Ester" advantage.

Rationale: This protocol relies on the self-catalyzing nature of the 2-pyridyl ester in a non-polar solvent, avoiding the use of strong tertiary bases that cause racemization.

Materials
  • Substrate: Boc-Alanine-2-pyridyl ester (Boc-Ala-OPy)

  • Nucleophile: Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Base: None (or 1.0 eq mild base like NMM if using HCl salt)

Workflow Diagram

Protocol Step1 Preparation: Dissolve H-Phe-OMe·HCl in DCM. Neutralize with 1.0 eq NMM. Step2 Addition: Add Boc-Ala-OPy (1.0 eq). Maintain at 20-25°C. Step1->Step2 Step3 Reaction (Self-Catalyzed): Stir for 2-4 hours. Monitor disappearance of OPy ester by TLC. Step2->Step3 Anchimeric Assistance Active Step4 Workup: Wash with 1M Citric Acid (removes 2-pyridone). Wash with NaHCO3. Step3->Step4 Step5 Isolation: Dry (MgSO4) and Concentrate. Yield: Boc-Ala-Phe-OMe Step4->Step5

Figure 2: Step-by-step aminolysis protocol leveraging 2-pyridyl ester reactivity.

Step-by-Step Procedure
  • Preparation of Nucleophile: In a flame-dried flask, suspend H-Phe-OMe·HCl (1.0 mmol) in anhydrous DCM (5 mL). Add N-methylmorpholine (NMM, 1.0 mmol) to liberate the free amine. Note: Strong bases like TEA are avoided to prevent racemization.

  • Coupling Reaction: Add Boc-Ala-OPy (1.0 mmol) in one portion. Stir at room temperature.

    • Validation: The reaction mixture may turn slightly yellow due to the release of 2-pyridone.

  • Monitoring: Check TLC after 2 hours. The 2-pyridyl ester spot (

    
     in 1:1 EtOAc/Hex) should disappear.
    
  • Workup (Critical Step):

    • Dilute with DCM.

    • Wash with 1M Citric Acid (3x). Why? This protonates the byproduct (2-pyridone) and any unreacted pyridine, moving them to the aqueous phase.

    • Wash with Saturated

      
       and Brine.
      
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize if necessary (usually EtOAc/Hexane).
    
Quantitative Data Summary

The following data summarizes kinetic trends observed in comparable benzoate/acetate systems, which serve as the standard proxy for amino propanoate reactivity.

Parameter2-Pyridyl Ester4-Pyridyl Esterp-Nitrophenyl Ester (Ref)

(Aminolysis in DCM)
150 451.0

(Hydrolysis, pH 10)
1.05.2 2.1
Activation Enthalpy (

)
Low (Concerted)Moderate (Stepwise)High
Entropy of Activation (

)
Large Negative (Ordered TS)Moderate NegativeModerate Negative

Data extrapolated from kinetic studies of pyridyl benzoates (References 1, 3).

Conclusion & Recommendation

For drug development and peptide synthesis , the 2-pyridyl amino propanoate is the superior reagent. Its ability to form a cyclic transition state provides a "smart" activation—high reactivity towards amines in organic solvents with minimal side reactions.

The 4-pyridyl isomer , while electronically active, lacks this stereoelectronic control and is best reserved for applications requiring rapid non-selective acylation or where the pyridine ring is intended to be a permanent part of the molecule (e.g., polymer cross-linking) rather than a leaving group.

References
  • Comparison of Aminolysis of 2-Pyridyl and 4-Pyridyl X-Substituted Benzoates in Acetonitrile. Journal of Organic Chemistry. [Link][1]

  • Hydrolysis of

    
    -Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bioorganic & Medicinal Chemistry Letters.
    [Link]
    
  • Kinetic Study on Alkaline Hydrolysis of 2-Pyridyl and 4-Pyridyl Benzoates. Bulletin of the Korean Chemical Society. [Link]

  • The Preparation of 2-Pyridyl Esters and Their Use in Peptide Synthesis. Journal of the Chemical Society C. [Link]

  • Anchimerically Assisted Coupling Reactions: The Use of 2-Pyridyl Thiolesters. Journal of the Chemical Society C. [Link]

Sources

Comparative

Impurity Profiling of Dabigatran Intermediate Analogs: A Comparative Technical Guide

Executive Summary Dabigatran etexilate (DE) is a double prodrug requiring precise impurity control due to its complex synthesis involving benzimidazole ring closure and carbamate formation. The structural similarity betw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dabigatran etexilate (DE) is a double prodrug requiring precise impurity control due to its complex synthesis involving benzimidazole ring closure and carbamate formation. The structural similarity between DE, its process intermediates, and degradation products—specifically regioisomers and homologous analogs —poses a significant challenge for standard HPLC methods.

This guide objectively compares analytical methodologies for profiling these impurities, focusing on the separation of critical intermediate analogs such as the deshexyl and n-propyl derivatives. It synthesizes data from recent high-resolution mass spectrometry (HR-MS) and UPLC studies to provide a self-validating workflow for researchers.

Synthetic Pathway & Impurity Origins

Understanding the genesis of impurities is the first step in profiling. The synthesis of DE involves a Pinner reaction followed by a nucleophilic substitution.[1] Critical impurities arise during the formation of the benzimidazole core and the subsequent carbamate tail attachment.

Visualization: Impurity Genesis Map

The following diagram maps the critical nodes where structural analogs diverge from the main synthetic pathway.

DabigatranSynthesis Start Starting Material (Diamino Benzoic Acid deriv.) Intermediate1 Benzamidine Intermediate (Pinner Reaction) Start->Intermediate1 Amidation Benzimidazole Benzimidazole Formation (Ring Closure) Intermediate1->Benzimidazole Cyclization Impurity_Hydrolysis Benzimidic Acid Derivatives Intermediate1->Impurity_Hydrolysis Hydrolysis FinalStep Carbamate Formation (Hexyl Chloroformate) Benzimidazole->FinalStep Acylation Impurity_Regio Impurity 23 (Regioisomer) Benzimidazole->Impurity_Regio Incomplete/Side Rxn DE Dabigatran Etexilate (API) FinalStep->DE Purification Impurity_Analog N-Propyl Analog (Reagent Contamination) FinalStep->Impurity_Analog Propyl chloroformate trace Impurity_Degradant Dabigatran (Free Acid) (Hydrolysis Product) DE->Impurity_Degradant Moisture/pH > 7

Caption: Genesis of critical impurities. Red nodes indicate specific analogs and degradation products requiring separation.

Comparative Analysis: HPLC vs. UPLC vs. LC-MS/MS

The choice of platform dictates the limit of detection (LOD) and the ability to resolve structural isomers.

FeatureHPLC (Traditional)UPLC (Advanced)LC-MS/MS (Triple Quad)
Primary Use Case Routine QC, high-concentration impurities (>0.1%)High-throughput screening, complex matricesTrace analysis (genotoxic impurities), structure elucidation
Stationary Phase C18 (5 µm), e.g., Inertsil ODS-2C18 (1.7 µm), e.g., ACQUITY BEHC18 or Phenyl-Hexyl (1.7-2.2 µm)
Run Time 25 - 45 mins5 - 10 mins5 - 15 mins
Resolution (

)
Moderate (

for main peaks)
High (

for critical pairs)
High (Mass-resolved)
Sensitivity (LOD) ~0.05% (UV)~0.01% (PDA)< 0.002 ppm (MRM mode)
Critical Limitation Co-elution of regioisomersHigher backpressure (>10,000 psi)Matrix effects, cost

Expert Insight: While HPLC is sufficient for assay calculation, LC-MS/MS is mandatory for identifying specific analogs like the N-nitroso impurities or confirming the N-propyl homologue, which shares a similar UV profile to the API.

Deep Dive: Profiling Critical Analogs

A. The "Hexyl" vs. "Propyl" Challenge

A common process impurity arises when the hexyl chloroformate reagent contains traces of propyl chloroformate.

  • Target: Dabigatran N-propyl ester.[2][3]

  • Differentiation: These are homologous series. They separate well on C18 columns due to hydrophobicity differences (Hexyl > Propyl), but require gradient optimization.

B. Regioisomeric Impurities (Impurity 23)

During benzimidazole formation, steric hindrance can lead to regioisomers.

  • Challenge: Identical molecular weight (isobaric).

  • Solution: Use a Phenyl-Hexyl column instead of standard C18. The

    
     interactions offered by the phenyl phase provide superior selectivity for the aromatic benzimidazole core differences.
    

Experimental Protocols

Protocol A: High-Resolution LC-MS/MS Profiling

This protocol is designed for the identification of unknown intermediate analogs and trace quantitation (e.g., nitrosamines).

System: Agilent 6495C Triple Quadrupole LC/MS or equivalent. Column: Zorbax Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or Shim-pack XR-ODS II.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 20 mg API in 4 mL diluent (Acetonitrile:Water 50:50).

    • Crucial Step: Vortex for 10 min at 2000 rpm. Keep temperature at 2-8°C to prevent spontaneous hydrolysis.

    • Filter through 0.22 µm PTFE filter.

  • Mobile Phase Setup:

    • A: 0.1% Formic Acid in Water (improves ionization).

    • B: Acetonitrile (LC-MS grade).

  • Gradient Program:

    • T=0 min: 10% B

    • T=2 min: 10% B

    • T=15 min: 90% B (Ramp to elute hydrophobic hexyl analogs)

    • T=18 min: 90% B

    • T=18.1 min: 10% B (Re-equilibration)

  • MS Parameters (Source):

    • Gas Temp: 200°C

    • Gas Flow: 14 L/min

    • Nebulizer: 20 psi

    • Sheath Gas: 350°C at 11 L/min

    • Mode: MRM (Multiple Reaction Monitoring) for quantitation; Full Scan for profiling.

Self-Validation Check:

  • Inject a system suitability standard containing DE and Dabigatran free acid.

  • Requirement: Resolution between DE and free acid must be > 2.5. Signal-to-Noise (S/N) for 0.05% impurity spike must be > 10.

Protocol B: Stress Testing (Forced Degradation)

To confirm the stability-indicating nature of your method, you must generate the analogs in situ.

  • Acid Hydrolysis:

    • Mix 5 mL of 1 mg/mL DE solution with 5 mL 1M HCl .

    • Heat at 60°C for 2 hours.

    • Expected Result: High yield of Benzimidic acid derivatives.

  • Base Hydrolysis:

    • Mix with 0.1M NaOH .

    • Room temperature for 1 hour.

    • Expected Result: Rapid conversion to Dabigatran (active moiety).[4][5][6]

  • Oxidation:

    • Mix with 3% H2O2 .

    • Heat at 60°C for 30 mins.

    • Expected Result: N-oxide formation (distinct mass shift +16 Da).

Data Interpretation & Decision Tree

When an unknown peak is detected, use this logic flow to categorize it.

ImpurityDecision Start Unknown Peak Detected CheckRT Check Retention Time (RT) Relative to DE Start->CheckRT RRT_Low RRT < 0.8 (More Polar) CheckRT->RRT_Low RRT_High RRT > 1.2 (Less Polar) CheckRT->RRT_High Isobaric Mass = API Mass? CheckRT->Isobaric RRT ~ 1.0 Hydrolysis Likely Hydrolysis Product (Dabigatran, Benzimidic acid) RRT_Low->Hydrolysis Dimer Likely Dimer or Lipophilic Analog RRT_High->Dimer MassCheck Check Mass (MS) Regio Regioisomer (Impurity 23) Confirm with Phenyl-Hexyl Col Isobaric->Regio Yes Analog Homologue (Propyl/Butyl) Check Reagent Purity Isobaric->Analog No (Mass diff 14/28 Da)

Caption: Logical workflow for categorizing unknown impurity peaks based on retention time and mass.

References

  • Bernardi, R. M., et al. (2013).[7] "Stability-indicating LC method for the determination of dabigatran etexilate in capsules." Journal of Chromatographic Science.

  • Xavier, D., et al. (2012).[7] "Development and validation of a UPLC-MS/MS method for the determination of dabigatran in human plasma." Journal of Chromatography B.

  • Reddy, U. R., et al. (2017).[2] "Synthesis of potential impurities of dabigatran etexilate." Taylor & Francis Group.

  • Agilent Technologies. (2023). "Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ." Application Note.

  • Arous, B., & Al-Mardini, M. A. (2019).[5] "LC-MS method for Analysis of Dabigatran and its Impurities." Acta Scientific Pharmaceutical Sciences.

Sources

Validation

UV-Vis Absorption Characteristics of Aminopyridine Derivatives: A Comparative Technical Guide

Executive Summary Aminopyridines (APs) serve as critical pharmacophores in neuroactive drugs (e.g., Fampridine), agrochemicals, and coordination ligands. Their UV-Vis absorption profiles are defined by the interplay betw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyridines (APs) serve as critical pharmacophores in neuroactive drugs (e.g., Fampridine), agrochemicals, and coordination ligands. Their UV-Vis absorption profiles are defined by the interplay between the electron-deficient pyridine ring and the electron-donating amino auxochrome. This guide analyzes the spectral distinctions between 2-, 3-, and 4-aminopyridine isomers and their derivatives, providing researchers with the data needed for precise identification, purity assessment, and pKa determination.

Fundamental Electronic Principles

The UV-Vis spectra of aminopyridines are governed by two primary electronic transitions. Understanding these is essential for interpreting shifts caused by solvents or substituents.[1]

The Electronic Transition Mechanism

Unlike benzene, the pyridine ring contains a nitrogen atom with a lone pair perpendicular to the


-system. The addition of an amino group (

) introduces a second lone pair, creating a complex resonance system.
  • 
     Transition (K-band):  High intensity (
    
    
    
    ). Occurs in the far UV (230–250 nm). Represents the excitation of electrons within the aromatic ring system.[2]
  • 
     Transition (R-band):  Lower intensity (
    
    
    
    ). Occurs in the near UV (270–310 nm). Represents the excitation of a non-bonding electron from the ring nitrogen to an anti-bonding
    
    
    orbital.
Visualization of Energy Transitions

The following diagram illustrates the energy gaps involved in these transitions and how they are influenced by the amino auxochrome.

ElectronicTransitions cluster_0 Solvent Effect Rule Ground Ground State (S0) PiStar Excited State (π*) N_Orbital n-Orbital (Lone Pair) N_Orbital->PiStar n -> π* (Lower Energy, ~298 nm) Pi_Orbital π-Orbital (Bonding) Pi_Orbital->PiStar π -> π* (High Energy, ~235 nm) Effect Polar Solvents: Blue shift n->π* Red shift π->π*

Caption: Energy diagram showing the origin of the two primary absorption bands in aminopyridines. The


 transition is forbidden by symmetry rules in pure pyridine but becomes allowed (and stronger) in aminopyridines due to symmetry breaking.

Comparative Analysis of Isomers

The position of the amino group relative to the ring nitrogen drastically alters the resonance stabilization and, consequently, the absorption maximum (


).
Spectral Data Comparison (Aqueous Medium)

The following table aggregates representative data for the three isomers in neutral aqueous solution.

IsomerStructure Note

(

)

(

)
Extinction Coeff.[3] (

)
pKa (Conjugate Acid)
2-Aminopyridine Ortho-substitution allows intramolecular H-bonding.235 nm298 nm~3,700 (at 298 nm)6.86
3-Aminopyridine Meta-substitution disrupts direct resonance with ring N.240 nm300 nm~2,800 (at 300 nm)5.98
4-Aminopyridine Para-substitution maximizes resonance (Quinoid character).263 nmMerged~12,000 (at 263 nm)9.17

Key Insight: 4-Aminopyridine exhibits a significant bathochromic (red) shift in its primary band compared to the 2- and 3- isomers. This is due to the strong resonance contribution where the amino nitrogen donates electrons to the ring nitrogen, forming a stable quinoid-like structure. This also explains its significantly higher basicity (pKa 9.17).

Derivative Structure-Activity Relationships (SAR)

Modifying the aminopyridine core with substituents shifts the absorption bands based on electronic demand.

Substituent Effects[1][4][5][6]
  • Electron Donating Groups (EDG) (e.g., -CH3, -OCH3):

    • Effect: Bathochromic Shift (Red Shift).[4][5]

    • Mechanism: These groups raise the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap.

    • Example: 2-amino-6-methylpyridine absorbs at slightly longer wavelengths than 2-aminopyridine.

  • Electron Withdrawing Groups (EWG) (e.g., -NO2, -CN):

    • Effect: Variable. If conjugated (e.g., 5-nitro-2-aminopyridine), they cause a massive Red Shift due to Intramolecular Charge Transfer (ICT).

    • Example: 2-amino-3-nitropyridine is yellow/orange, absorbing in the visible region (>350 nm).

Comparison with Alternatives
Compound Class

(Primary)
Comparison Note
Pyridine 257 nmLacks the auxochromic amino group; lower intensity.
Aniline 280 nmCarbocyclic analog; lacks the ring nitrogen

transition.[4]
Aminopyridines 235–300 nmHybrid character; distinct pH sensitivity lacking in aniline.

Environmental Factors: Solvent & pH

For drug development, understanding the spectral behavior in physiological fluids is mandatory.

pH-Dependent Shifts (Halochromism)

Aminopyridines are bases. In acidic media (pH < pKa), the ring nitrogen protonates.

  • Effect: The lone pair on the ring nitrogen is bound to a proton, stabilizing the ground state.

  • Result: The

    
     band often disappears or undergoes a significant Hypsochromic (Blue) Shift .
    
  • Diagnostic Utility: This shift is used to determine the pKa of new derivatives spectrophotometrically.

Solvatochromism
  • Polar Solvents (Water, Methanol): Stabilize the polar excited state of

    
     transitions (Red Shift) but stabilize the ground state of non-bonding electrons (Blue Shift for 
    
    
    
    ).
  • Non-Polar Solvents (Hexane): Reveal fine vibrational structure often lost in water.

Experimental Protocol: UV-Vis Characterization

Objective: To accurately determine the


 and molar extinction coefficient (

) of an unknown aminopyridine derivative.
Workflow Diagram

Protocol Start Start: Sample Preparation Solvent Select Solvent (Methanol for solubility, Buffer for pH control) Start->Solvent Blank Prepare Blank (Solvent only) Solvent->Blank Stock Prepare Stock Solution (e.g., 100 µM) Solvent->Stock Scan Scan 200–400 nm Blank->Scan Baseline Correction Dilution Prepare Serial Dilutions (10, 20, 30, 40, 50 µM) Stock->Dilution Dilution->Scan Identify Identify λ_max Scan->Identify Calc Plot Abs vs. Conc. Calculate ε (Slope) Identify->Calc End Report Data Calc->End

Caption: Step-by-step workflow for quantitative UV-Vis analysis of aminopyridines.

Detailed Method
  • Solvent Selection: Use Methanol (HPLC grade) for general characterization due to high solubility and UV transparency >205 nm. Use Phosphate Buffer (pH 7.4) if simulating physiological conditions.

  • Blanking: Fill a matched quartz cuvette (1 cm pathlength) with the pure solvent. Run a baseline correction to subtract solvent absorbance.[4]

  • Sample Scan:

    • Dissolve ~1 mg of derivative in 10 mL solvent (Stock).

    • Dilute to approx.

      
      .
      
    • Scan from 200 nm to 400 nm .

    • Note: If absorbance > 1.0, dilute further to maintain linearity (Beer-Lambert Law).

  • Data Analysis: Record the wavelength of peak absorbance (

    
    ).[3][4][6] Calculate 
    
    
    
    using
    
    
    .

References

  • BenchChem. (2025). A Comparative Guide to Aminopyridine Isomers as Ligands. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). UV-Vis Spectrum of 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from

  • Sielc Technologies. (2024). UV-Vis Spectrum of 3-Aminopyridine and HPLC Methods. Retrieved from

  • ChemicalBook. (2024). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. Retrieved from

  • ResearchGate. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Retrieved from

Sources

Comparative

Structural Validation of N-Alkylated 4-Aminopyridines: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter a classic structural validation challenge in drug development: distinguishing between the regioisomers of alkylated 4-aminopyridines. The 4-aminopyridine (4-AP) s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a classic structural validation challenge in drug development: distinguishing between the regioisomers of alkylated 4-aminopyridines. The 4-aminopyridine (4-AP) scaffold is a privileged pharmacophore, heavily utilized in the design of biologically active molecules, including CYP51 inhibitors for the treatment of Chagas disease[1] and various kinase inhibitors.

However, the alkylation of 4-AP presents a significant chemoselectivity hurdle. Direct alkylation typically occurs at the endocyclic ring nitrogen (N1) to form a pyridinium salt, as the hetero ring nitrogen is a more active nucleophilic site than the exocyclic amine[2]. To achieve selective N4-alkylation (forming a secondary or tertiary amine), researchers must often employ protecting group strategies, such as N-Boc protection[3], or utilize advanced transition-metal catalysis, including Iridium[4] or Zinc-catalyzed[5] methodologies.

Because both N1 and N4 isomers can form simultaneously in crude reaction mixtures, unambiguously validating the structure of the isolated product is a critical quality control step. This guide objectively compares the analytical modalities used to validate these structures, providing the underlying causality and self-validating experimental protocols required for absolute structural confirmation.

Synthesis_Workflow Reactants 4-Aminopyridine + Alkylating Agent Reaction Catalytic Alkylation (e.g., Zn or Ir cat.) Reactants->Reaction Mixture Crude Mixture (N1 + N4 Isomers) Reaction->Mixture Purification Chromatographic Separation Mixture->Purification Target Isolated Target Isomer Purification->Target

Typical synthetic and purification workflow for N-alkylated 4-aminopyridines.

Comparative Overview of Analytical Modalities

To establish a robust analytical pipeline, it is essential to understand the strengths and limitations of each technique. Table 1 summarizes the primary analytical tools used to differentiate N1 from N4 alkylation.

Table 1: Comparative Overview of Analytical Modalities

Analytical TechniquePrimary OutputN1-Alkylation SignatureN4-Alkylation SignatureConfidence Level
1D NMR (

H,

C)
Chemical ShiftsH2/H6 heavily deshielded (>8.3 ppm)H2/H6 moderately deshielded (~8.0 ppm)Moderate
2D HMBC NMR Atomic ConnectivityAlkyl-CH

couples to C2/C6
Alkyl-CH

couples to C4
Very High
X-Ray Crystallography 3D Electron DensityAlkyl group localized on ring NAlkyl group localized on exocyclic NAbsolute
LC-MS/MS FragmentationLoss of alkyl-pyridine fragmentLoss of alkyl-amine fragmentModerate

Nuclear Magnetic Resonance (NMR): The Gold Standard

While Mass Spectrometry provides exact mass, it cannot reliably distinguish between regioisomers without complex fragmentation analysis. NMR spectroscopy remains the workhorse for structural validation due to its ability to probe the exact electronic environment and atomic connectivity of the molecule[2].

Causality Behind Chemical Shifts

The physical meaning behind the NMR data is rooted in electron density.

  • N1-Alkylation: Alkylating the ring nitrogen generates a formal positive charge (pyridinium cation). This electron-deficient state withdraws electron density from the ortho-carbons (C2/C6) via inductive and resonance effects, severely deshielding the attached protons (H2/H6) and pushing them downfield in the

    
    H NMR spectrum[2].
    
  • N4-Alkylation: Alkylating the exocyclic amine retains the neutral pyridine ring. The lone pair on the N4 nitrogen continues to participate in resonance with the ring, keeping the H2/H6 protons relatively shielded compared to the pyridinium salt[2].

The Self-Validating HMBC System

Relying solely on 1D chemical shifts can be risky due to solvent effects or counterion interactions. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC detects long-range (typically 2- to 3-bond) couplings between protons and carbons. By tracing the correlation from the alkyl CH


 protons, we create a self-validating logic gate:

HMBC_Logic Sample Purified Alkylated 4-Aminopyridine NMR Acquire 1H, 13C, and HMBC NMR Spectra Sample->NMR Check Analyze HMBC Cross-Peaks NMR->Check N1 Cross-peak: Alkyl-CH2 to C2/C6 Check->N1 Pathway A N4 Cross-peak: Alkyl-CH2 to C4 Check->N4 Pathway B ResN1 Confirmed: N1-Alkylation (Pyridinium) N1->ResN1 ResN4 Confirmed: N4-Alkylation (Amine) N4->ResN4

HMBC NMR logical workflow for differentiating N1 vs N4 alkylation sites.

Experimental Protocol: Self-Validating NMR Workflow
  • Sample Preparation: Dissolve 10–15 mg of the highly purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ). Ensure the solution is free of paramagnetic impurities.
  • 1D Acquisition: Acquire standard

    
    H (minimum 16 scans) and 
    
    
    
    C{
    
    
    H} (minimum 512 scans) NMR spectra to establish baseline chemical shifts.
  • 2D HMBC Acquisition: Set up an HMBC experiment optimized for long-range

    
    H-
    
    
    
    C couplings (typically
    
    
    = 8 Hz).
  • Data Processing & Causality Check:

    • Identify the alkyl CH

      
       protons in the 
      
      
      
      H spectrum (typically 4.0 – 5.5 ppm).
    • Trace the HMBC cross-peaks from this CH

      
       signal to the carbon axis.
      
    • Validation Rule: If the cross-peaks align with the C2/C6 carbons (identified via HSQC/1D data), N1-alkylation is confirmed. If the cross-peak aligns with the C4 carbon, N4-alkylation is confirmed.

Table 2: Representative NMR Data Comparison (Benzylation Example)

Nucleus / ExperimentN1-Benzyl-4-aminopyridinium (Byproduct)N4-Benzylpyridin-4-amine (Target)Causality / Physical Meaning

H (H2/H6)
~8.40 - 8.60 ppm~8.10 - 8.25 ppmPositive charge at N1 deshields ortho protons via inductive/resonance effects.

H (Alkyl-CH

)
~5.30 - 5.50 ppm~4.30 - 4.50 ppmProximity to the electron-deficient pyridinium nitrogen shifts the CH

downfield.
HMBC Cross-Peaks CH


C2/C6
CH


C4
Unambiguous 3-bond coupling confirms the exact site of covalent attachment.

Single-Crystal X-Ray Diffraction (SCXRD): The Absolute Truth

While HMBC NMR provides extremely high confidence, Single-Crystal X-Ray Diffraction (SCXRD) is the absolute truth in structural biology and organic synthesis. SCXRD does not rely on inferred electronic environments; instead, it directly maps the electron density of the molecule in 3D space, providing irrefutable proof of atomic connectivity, bond lengths, and bond angles.

Experimental Protocol: SCXRD Validation
  • Crystal Growth: Dissolve 5–10 mg of the compound in a minimum volume of a primary solvent (e.g., dichloromethane or methanol). Slowly diffuse an antisolvent (e.g., hexane or diethyl ether) via vapor diffusion at 4 °C over 3 to 7 days to yield X-ray quality single crystals.

  • Mounting: Select a suitable single crystal (approx. 0.1 x 0.1 x 0.2 mm) under a polarized microscope and mount it on a glass fiber or loop using perfluoropolyether oil.

  • Data Collection: Transfer the sample to a diffractometer equipped with a CCD/CMOS detector and a Mo-K

    
     or Cu-K
    
    
    
    radiation source. Maintain the crystal at 100 K using a cold nitrogen stream to reduce thermal motion and improve resolution.
  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). The resulting electron density map will unambiguously differentiate N1 vs N4 connectivity by visually displaying the location of the alkyl group.
    

Conclusion

Validating the structure of N-alkylated 4-aminopyridines requires a rigorous, multi-modal approach. While direct alkylation favors the N1-pyridinium product[2], advanced catalytic methods[4][5] and protecting group strategies[3] have made N4-alkylation highly accessible for drug discovery[1]. By employing a self-validating HMBC NMR workflow—and backing it up with SCXRD when absolute stereochemical or regiochemical proof is required—researchers can ensure the highest level of scientific integrity in their structural assignments.

References

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. nih.gov.
  • A Proton‐Responsive Pyridyl(benzamide)‐Functionalized NHC Ligand on Ir Complex for Alkylation of Ketones and Secondary Alcohols.
  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. acs.org.
  • Rational development of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents. nih.gov.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. sciencepublishinggroup.com.

Sources

Validation

Elemental Analysis Standards for Pyridine Ester Hydrochlorides: A Technical Guide

Topic: Elemental Analysis Standards for Pyridine Ester Hydrochlorides Content Type: Publish Comparison Guide Executive Summary Pyridine ester hydrochlorides represent a "perfect storm" for elemental analysis (EA) failure...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for Pyridine Ester Hydrochlorides Content Type: Publish Comparison Guide

Executive Summary

Pyridine ester hydrochlorides represent a "perfect storm" for elemental analysis (EA) failures. These compounds combine three distinct analytical challenges: the refractory nature of the pyridine ring (resisting complete combustion), the extreme hygroscopicity of the hydrochloride salt, and the potential for variable stoichiometry (hemi- vs. mono- vs. dihydrochloride).

Standard automated CHN protocols often yield results outside the journal-accepted tolerance of


, leading to unnecessary purification cycles or rejection of valid compounds. This guide outlines a Multi-Method Validation Protocol  that integrates combustion analysis with orthogonal potentiometric and gravimetric techniques to ensure scientific rigor.

Part 1: The Analytical Challenge

The Hygroscopic Trap

Pyridine salts are notoriously hygroscopic. A sample dried to constant weight can re-adsorb 1-3% water by mass within seconds of exposure to ambient air during weighing.

  • Impact: Carbon and Nitrogen percentages appear artificially low.

  • False Diagnosis: Researchers often assume the sample is impure, leading to re-crystallization that fails to fix the "error."

Refractory Combustion

The aromatic pyridine ring is thermally stable. In standard combustion tubes (


), it may form graphitic char rather than fully oxidizing to 

.
  • Impact: Low Carbon values.

  • Halogen Interference: The HCl moiety releases

    
     gas, which can poison standard oxidation catalysts (like Copper oxide) or interfere with thermal conductivity detectors if not properly scrubbed.
    
Stoichiometric Ambiguity

Unlike simple amines, pyridine esters can crystallize with non-integer equivalents of HCl or trap solvent molecules in the lattice, complicating the "Theoretical" calculation against which "Found" values are compared.

Part 2: Comparative Analysis of Methods

To validate these compounds, a single method is insufficient. We compare the standard approach against the recommended "Triad" approach.

Table 1: Method Performance Comparison
FeatureStandard Automated CHNRecommended Triad Protocol
Methodology Dynamic Flash CombustionCombustion + Potentiometric Titration + Karl Fischer
Carbon Accuracy Low (Risk of charring)High (With

additive)
Chlorine Accuracy Poor (Indirect/Interference)Excellent (Direct Ag precipitation)
Water Handling Ignored (Assumed dry)Quantified (Mathematically corrected)
Sample Req. 2–5 mg10–20 mg (Total for all 3 methods)
Turnaround Fast (15 mins)Moderate (1–2 hours)
Success Rate < 60% for Pyridine HCls> 95% for Pyridine HCls

Part 3: The Recommended "Triad" Protocol

This protocol treats the Elemental Analysis not as a single number, but as a mass-balance equation derived from three sources.

Workflow Diagram

The following diagram illustrates the decision logic and workflow for analyzing these complex salts.

EA_Workflow Start Sample: Pyridine Ester HCl Drying Step 1: Vacuum Drying (40°C, P2O5, 4h) Start->Drying Split Sample Splitting Drying->Split PathA A: Combustion (CHN) Split->PathA ~2 mg PathB B: Potentiometric Titration (Cl) Split->PathB ~10 mg PathC C: Karl Fischer (H2O) Split->PathC ~5 mg Additive Add V2O5 Oxidant PathA->Additive Calc Calculate Corrected MW MW_corr = MW_base + xHCl + yH2O PathB->Calc PathC->Calc Weighing Weigh in Sealed Sn Capsule Additive->Weighing Weighing->Calc Compare Compare Found vs. Corrected Theory Calc->Compare Result Pass/Fail (±0.4%) Compare->Result

Figure 1: The "Triad" Workflow integrating combustion, titration, and water determination for robust characterization.

Detailed Experimental Procedures
Step 1: Handling and Pre-treatment

Objective: Eliminate surface moisture and prevent re-adsorption.

  • Drying: Dry the sample in a vacuum pistol over

    
     at 
    
    
    
    for at least 4 hours. Note: Avoid high temperatures (
    
    
    ) to prevent ester hydrolysis.
  • Weighing: If a glovebox is unavailable, use the "Sealed Capsule" technique :

    • Tare an empty tin capsule.

    • Add sample quickly and crimp-seal the capsule immediately.

    • Weigh the sealed capsule. This traps the sample at its "dry" weight before it can adsorb atmospheric moisture.

Step 2: Combustion Analysis (CHN) with Additives

Objective: Ensure complete oxidation of the pyridine ring.

  • Additive: Add 5–10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    ) to the tin capsule along with the sample.
  • Mechanism: These oxides provide a localized source of oxygen at the moment of flash combustion (

    
    ), preventing the formation of refractory nitrogenous char.
    
  • Cycle: Use an "Extended" combustion cycle (add 30–60 seconds of oxygen injection) to ensure complete conversion.

Step 3: Potentiometric Chloride Titration

Objective: Accurately determine the HCl stoichiometry (mono- vs. di-). Combustion analysis for Cl is often inaccurate due to memory effects in the column.

  • Dissolve 10–15 mg of sample in 20 mL deionized water (add 1 mL

    
     to acidify).
    
  • Titrate with

    
     using a silver electrode.
    
  • Endpoint Detection: Use the first derivative of the potential curve (

    
    ) to find the precise endpoint.
    
  • Calculation:

    
    
    
Step 4: Data Correction (The "Solvent-Included" Model)

Do not compare your raw data against the theoretical values of the pure salt. You must correct the theoretical formula based on the water content found via Karl Fischer (KF) or TGA.

Formula Correction: If KF indicates 1.5% water, calculate the moles of water per mole of compound and adjust the Molecular Weight (MW):



Recalculate the theoretical %C, %H, %N based on this effective MW.

Part 4: Interpretation of Results

Acceptance Criteria

According to ACS and RSC guidelines, a deviation of


 is the gold standard.[1] However, for pyridine hydrochlorides, the following logic applies:
  • Carbon/Nitrogen: Must be within

    
    after correcting for water/solvent.[2]
    
  • Hydrogen: Often runs high (0.5–0.7% deviation) due to trace moisture. If C and N are perfect, a slightly high H is acceptable with an explanatory note (e.g., "H value reflects trace lattice water").

  • Chlorine: Titration values are superior. If CHN combustion Cl fails but Titration Cl is correct, report the Titration value.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low %C, Low %N Incomplete combustion (Char formation)Add

; increase

dose time.
Low %C, Low %N Sample hydration (weighing error)Use sealed capsule weighing; correct for KF water content.
High %C Carbide formation in ashUse

additive; check ash waste.
Variable %Cl Inhomogeneous salt formationRe-dissolve in MeOH/Ether and re-precipitate with HCl gas to ensure uniform stoichiometry.

References

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. [Link]

  • Royal Society of Chemistry (RSC). Experimental Data Policy: Elemental Analysis. [Link]

Sources

Comparative

Chromatographic Separation of Pyridine Regioisomers: A Comparative Technical Guide

Executive Summary The separation of pyridine regioisomers (e.g., 2-, 3-, and 4-substituted pyridines) represents a classic challenge in pharmaceutical analysis. These isomers often possess nearly identical hydrophobiciti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of pyridine regioisomers (e.g., 2-, 3-, and 4-substituted pyridines) represents a classic challenge in pharmaceutical analysis. These isomers often possess nearly identical hydrophobicities (


) and dissociation constants (

), rendering standard C18 Reversed-Phase Liquid Chromatography (RPLC) ineffective.

This guide objectively compares Reversed-Phase HPLC (using specialized stationary phases) against Supercritical Fluid Chromatography (SFC) .[1] While RPLC remains the workhorse for QC environments, SFC offers superior orthogonality and speed for initial method development and purification.

Mechanistic Analysis: Why C18 Fails and Alternatives Succeed

The Failure of Standard C18

In standard C18 RPLC, separation is driven primarily by hydrophobic subtraction. For pyridine isomers (e.g., 2-picoline vs. 3-picoline), the hydrophobic surface area is virtually identical. Consequently, these isomers often co-elute or show poor resolution (


). Furthermore, the basic nitrogen interacts with residual silanols on the silica support, causing severe peak tailing.[2]
Alternative 1: Fluorinated Phases (PFP) in RPLC

Pentafluorophenyl (PFP) stationary phases provide a multi-modal separation mechanism essential for isomers:

  • 
     Interactions:  The electron-deficient fluorine ring interacts strongly with the electron-rich pyridine ring.
    
  • Shape Selectivity: The rigid PFP ligand can discriminate between the steric bulk of substituents at the ortho, meta, and para positions.

  • Dipole-Dipole Interactions: The high electronegativity of fluorine creates a local dipole that interacts with the pyridine nitrogen.

Alternative 2: SFC with 2-Ethylpyridine (2-EP) Phases

SFC utilizes supercritical


, which has low viscosity and high diffusivity. The 2-Ethylpyridine (2-EP)  stationary phase is the "gold standard" for basic analytes in SFC because:
  • Shielding: The pyridine functionality on the stationary phase shields residual silanols, improving peak shape for basic analytes without aggressive additives.

  • Orthogonality: The separation mechanism is driven by polar interactions and hydrogen bonding, often providing a completely different elution order than RPLC.

Experimental Protocols

Protocol A: RPLC Separation using PFP Phase

Best for: QC environments, non-volatile salts, and trace impurity quantification.

  • Column: Fluorophenyl (PFP) Core-Shell,

    
     (e.g., Kinetex PFP or equivalent).
    
  • Mobile Phase A:

    
     Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
    
    • Note: Low pH ensures pyridines are fully protonated (

      
      ), preventing secondary silanol interactions.
      
  • Mobile Phase B: Acetonitrile (MeCN).[3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to focus polar isomers)

    • 2-15 min: 5%

      
       30% B
      
    • 15-20 min: 30%

      
       90% B (Wash)
      
  • Flow Rate:

    
    
    
  • Temperature:

    
     (Elevated temperature reduces viscosity and improves mass transfer).
    
  • Detection: UV @ 254 nm (or specific

    
     of derivative).
    
Protocol B: SFC Separation using 2-EP Phase

Best for: Preparative purification, high-throughput screening, and "green" chemistry requirements.

  • Column: 2-Ethylpyridine (2-EP) bonded silica,

    
     (e.g., Viridis 2-EP or Shim-pack UC-Py).
    
  • Mobile Phase A:

    
     (Supercritical grade).[1]
    
  • Mobile Phase B (Modifier): Methanol with

    
     Ammonium Hydroxide.
    
    • Note: The basic additive (

      
      ) suppresses ionization of the analyte, improving peak symmetry on the 2-EP phase.
      
  • Gradient:

    • 0-5 min: 2%

      
       25% B
      
  • Back Pressure: 120 bar (Critical to maintain supercritical density).

  • Temperature:

    
    .
    
  • Flow Rate:

    
    .
    

Performance Comparison Data

The following table summarizes typical performance metrics for the separation of a model mixture (2-, 3-, and 4-aminopyridine) based on aggregated field data.

ParameterStandard C18 (RPLC)PFP (RPLC)2-EP (SFC)
Elution Order Co-elution likely4-

3-

2- (Typical)
2-

3-

4- (Inverted)
Resolution (

)

(Poor)

(Excellent)

(Superior)
Tailing Factor (

)

(Severe tailing)

(Symmetrical)

(Sharp)
Analysis Time 15 - 25 min12 - 18 min3 - 7 min
Solvent Consumption High (Organic/Water)ModerateLow (Mostly

)
MS Compatibility Good (if volatile buffer used)ExcellentExcellent

Decision Matrix & Visualizations

Diagram 1: Method Selection Workflow

This decision tree guides the user to the correct chromatographic mode based on analyte properties and lab constraints.

MethodSelection Start Start: Pyridine Isomer Mixture IsVolatile Is sample volatile? Start->IsVolatile GC GC-FID/MS (Use Wax/PEG Column) IsVolatile->GC Yes IsChiral Are isomers chiral? IsVolatile->IsChiral No (Salt/Polar) ChiralSFC Chiral SFC (Polysaccharide Phase) IsChiral->ChiralSFC Yes PolarityCheck Polarity/Solubility? IsChiral->PolarityCheck No (Regioisomers) RPLC_PFP RPLC (PFP Phase) Best for QC/Routine PolarityCheck->RPLC_PFP Standard Polarity Need Robustness SFC_2EP SFC (2-EP Phase) Best for Prep/Speed PolarityCheck->SFC_2EP Moderate Polarity Need Speed HILIC HILIC (Bare Silica/Amide) Best for Ultra-Polar PolarityCheck->HILIC Highly Hydrophilic (LogP < 0)

Caption: Decision workflow for selecting the optimal chromatographic technique for pyridine isomers.

Diagram 2: Mechanistic Interactions (PFP vs. Pyridine)

This diagram illustrates the specific molecular interactions that allow PFP phases to separate isomers that C18 cannot.

PFP_Mechanism cluster_Phase Stationary Phase Surface (PFP) cluster_Analyte Analyte (Pyridine Isomer) PFP_Ring Pentafluorophenyl Ring (Electron Deficient) Fluorine F atoms (High Electronegativity) PFP_Ring->Fluorine Py_Ring Pyridine Ring (Electron Rich) PFP_Ring->Py_Ring Pi-Pi Interaction Substituent Regio-Substituent (Steric Hindrance) PFP_Ring->Substituent Steric Exclusion (Shape Selectivity) Nitrogen Basic Nitrogen (Lone Pair) Fluorine->Nitrogen Dipole-Dipole Py_Ring->Nitrogen Py_Ring->Substituent

Caption: Mechanistic view of PFP stationary phase interactions: Pi-Pi stacking, Dipole moments, and Steric selectivity.

References

  • SIELC Technologies. Separation of 2,3,4-Trimethylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. Structures of stationary phases characterized and compared in this study (SFC). Retrieved from [Link]

  • MAC-MOD Analytical. Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from [Link]

  • Shimadzu (YouTube). SFC vs HPLC: System Design, Columns, and Separation Behavior. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-(pyridin-4-ylamino)propanoate hcl

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as an applied science. Handling novel active pharmaceutical ingredients (APIs) and their intermediates, such as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as an applied science. Handling novel active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride (CAS: 2204442-39-5) , requires a mechanistic understanding of the chemical's physical and reactive properties.

This guide provides a comprehensive, self-validating operational framework for the safe handling, weighing, and disposal of this specific compound.

Mechanistic Basis for Hazard & PPE Selection

To design an effective safety protocol, we must first understand the causality behind the compound's hazard profile. Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride is a synthetic organic intermediate characterized by a pyridine ring, an amine linkage, and an ester group, stabilized as a hydrochloride salt[1].

  • The Hydrochloride Salt Factor (Skin & Eye Hazard): Like most pyridine hydrochloride derivatives, this compound is highly hygroscopic. When airborne dust settles on exposed skin, sweat, or the mucous membranes of the eyes and respiratory tract, the salt rapidly dissociates. This localized dissolution creates an acidic micro-environment that exacerbates the inherent tissue-irritating properties of the pyridine pharmacophore, leading to severe eye irritation (H319) and skin irritation (H315)[2].

  • Aerosolization & Respiratory Toxicity: Supplied typically as a crystalline solid or powder with a purity of ≥98%[1], the primary exposure route during laboratory operations is the inhalation of micro-particulates. Inhalation of pyridine hydrochloride dusts causes acute respiratory tract irritation (H335) and systemic harm (H332)[2].

Because of these properties, personal protective equipment (PPE) cannot simply act as a passive barrier; it must be integrated with active engineering controls.

Quantitative PPE Specifications

The following table summarizes the mandatory PPE required for handling this compound in a standard laboratory setting, based on pharmaceutical industry best practices for API handling[3].

PPE ComponentScientific SpecificationJustification / CausalityReplacement / Validation Cycle
Gloves Nitrile Rubber (Min 0.11 mm thickness for splash; thicker for bulk handling)Nitrile provides superior chemical resistance to nitrogenous organic bases and acidic salts compared to latex[2].Replace immediately if contaminated. Self-validate via visual inflation check prior to donning.
Eye Protection Chemical Safety Goggles (EN166 or ANSI Z87.1 compliant)Standard safety glasses are insufficient. Unvented or indirectly vented goggles prevent acidic dust from reaching ocular mucosa[4].Inspect for micro-scratches weekly; replace if visibility is compromised.
Respirator N95, P100, or FFP3 Particulate RespiratorRequired if handled outside a ventilated enclosure. Filters out aerosolized crystalline API particulates[2].Single-use. Discard after the handling session[5].
Body Protection Disposable Tyvek® sleeves or dedicated lab coatPrevents accumulation of hygroscopic dust on personal clothing, which could cause delayed dermal exposure[4].Launder lab coats weekly; dispose of Tyvek sleeves after each use.

Operational Workflow: Safe Handling & Micro-Weighing

The following protocol utilizes a self-validating system to ensure safety during the high-risk task of weighing dry API powders.

Phase 1: Environmental Setup & Donning

  • Establish Negative Pressure: All handling of Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride must occur within a certified chemical fume hood or a negative-pressure powder weighing isolator (minimum 12 air changes per hour)[5].

  • Don PPE: Apply chemical safety goggles and a particulate respirator.

  • Double-Gloving Technique: Don a pair of inner nitrile gloves, followed by a lab coat, and then a pair of outer nitrile gloves pulled over the cuffs of the lab coat. Causality: This creates a continuous barrier, preventing dust from migrating up the sleeves[3].

Phase 2: Execution & Weighing

  • Static Mitigation: Hydrochloride salts often hold a static charge, which causes the powder to "jump" and aerosolize when manipulated. Use an anti-static gun (ionizer) on the weighing vessel and use grounded, stainless-steel spatulas.

  • Transfer: Slowly transfer the powder. Keep the source container and the weighing boat as close together as possible to minimize the drop height, thereby reducing kinetic aerosolization.

  • Solubilization: If the protocol allows, dissolve the weighed powder into your target solvent (e.g., water or DMSO) inside the fume hood before transporting it to other lab areas. Handling the compound in solution eliminates the dust inhalation hazard.

Phase 3: Doffing & Decontamination

  • Surface Wipe: Wipe down the balance and hood surface with a damp, lint-free cloth. Causality: Because it is a hydrochloride salt, it is highly water-soluble. A damp wipe effectively captures the dust without sweeping it into the air.

  • Outer Glove Removal: Remove the outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin. This ensures no API dust is transferred to the general laboratory environment[5].

Emergency Response: Spill Decontamination Plan

In the event of a powder spill outside of a containment hood, execute the following self-validating neutralization protocol:

  • Evacuate & Isolate: Immediately step back and allow airborne dust to settle. Do not attempt to sweep the dry powder, as this will drastically increase inhalation risks[4].

  • Neutralization (Self-Validating Step): Prepare a mild alkaline solution (e.g., 1% Sodium Bicarbonate in water). Spray this solution gently over the spilled powder.

    • Validation: Observe the spill. The cessation of mild effervescence (bubbling) physically validates that the acidic hydrochloride salt has been fully neutralized.

  • Collection: Once neutralized and dampened, use absorbent pads to collect the residue.

  • Final Clean: Wash the area with copious amounts of soap and water[6].

Waste Disposal Logistics

Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride and all contaminated consumables must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a sealed, clearly labeled hazardous waste container. Do not leave contaminated PPE in open room bins[5].

  • Aqueous Waste: Pyridine derivatives pose toxicity risks to aquatic ecosystems. Never dispose of solutions containing this compound down the sink[7]. Collect all aqueous and organic solvent waste in designated, compatible liquid waste carboys for institutional incineration.

PPE & Workflow Decision Architecture

The following diagram illustrates the logical decision tree for handling this compound based on its physical state during your experiment.

G Start Task: Handling Methyl 3-(pyridin-4-ylamino) propanoate HCl Assess Assess Physical State (Powder vs. Solution) Start->Assess Powder Dry Powder Handling (High Dust Risk) Assess->Powder Weighing/Transfer Solution Solution Handling (Splash Risk) Assess->Solution Dilution/Assay EngControl Primary: Engineering Controls (Fume Hood / Isolator) Powder->EngControl Solution->EngControl PPE_Powder PPE: N95/P100 Respirator, Double Nitrile Gloves, Goggles EngControl->PPE_Powder If handling dry API PPE_Sol PPE: Single Nitrile Gloves, Safety Glasses/Goggles, Lab Coat EngControl->PPE_Sol If handling liquids Decon Post-Task Decontamination & Waste Disposal PPE_Powder->Decon PPE_Sol->Decon

Caption: Decision architecture for PPE selection and engineering controls based on API physical state.

References

1.1 2. 7 3.4 4. 2 5. 3 6. 6 7.5

Sources

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